molecular formula C12H12N2O2S B039535 Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate CAS No. 117516-88-8

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Cat. No.: B039535
CAS No.: 117516-88-8
M. Wt: 248.3 g/mol
InChI Key: LKLAPQXKZAVVPT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a high-purity, versatile 2-aminothiophene (2-AT) scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound is a key synthetic intermediate for developing novel small-molecule positive allosteric modulators (PAMs) of the Glucagon-like peptide 1 receptor (GLP-1R), an important therapeutic target for type 2 diabetes, obesity, and heart diseases . Research indicates that 2-aminothiophene-based scaffolds can enhance insulin secretion and lower blood plasma glucose levels in vivo, demonstrating their potential for future drug development programs . The 2-aminothiophene core is known for its diverse pharmacological properties, making it a privileged structure in drug discovery . Specifications & Handling: • : 117516-88-8 • Molecular Formula: C12H12N2O2S • Molecular Weight: 248.30 g/mol • Purity: 97% • Storage: Store in a dry, cool conditions in well-sealed containers at ambient temperatures . • Hazard Information: Causes skin and serious eye irritation. May cause respiratory irritation . This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-3-5-14-6-4-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLAPQXKZAVVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358025
Record name Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117516-88-8
Record name Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of pharmacologically active compounds. This privileged heterocyclic motif serves as a crucial building block for the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. Within this esteemed class of molecules, Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate emerges as a compound of significant interest. Its unique structural architecture, incorporating both the reactive 2-aminothiophene core and a pyridine moiety, presents a compelling foundation for the design of targeted therapies and novel molecular probes. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Identifiers

A clear understanding of the fundamental physicochemical properties and identifiers is paramount for any scientific investigation. The key details for this compound are summarized below.

IdentifierValue
Chemical Name This compound
CAS Number 117516-88-8[1]
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol
PubChem CID 874726[2]

Synthesis and Mechanistic Insights: The Gewald Reaction

The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald reaction.[3] This one-pot, multi-component reaction is lauded for its operational simplicity, mild reaction conditions, and the ability to generate a diverse range of derivatives.[4]

The Mechanism of the Gewald Reaction

The Gewald reaction proceeds through a series of well-elucidated steps, initiated by a Knoevenagel condensation.[3] The reaction mechanism is as follows:

  • Knoevenagel Condensation: The reaction commences with the base-catalyzed condensation of an α-methylene ketone (in this case, a precursor to the pyridin-4-yl ketone) and an active methylene compound (ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[3][5]

  • Michael Addition of Sulfur: Elemental sulfur then adds to the α-carbon of the unsaturated nitrile in a Michael-type addition. The exact mechanism of sulfur addition is complex and can involve the formation of polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization, to yield the final, stable 2-aminothiophene ring system.[3]

The overall reaction pathway can be visualized as follows:

Gewald_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-acetylpyridine 4-Acetylpyridine Knoevenagel_adduct Knoevenagel Condensation Product 4-acetylpyridine->Knoevenagel_adduct 1. Condensation Ethyl_cyanoacetate Ethyl Cyanoacetate Ethyl_cyanoacetate->Knoevenagel_adduct Sulfur Elemental Sulfur (S₈) Sulfur_adduct Sulfur Adduct Sulfur->Sulfur_adduct Base Base (e.g., Morpholine) Base->Knoevenagel_adduct Knoevenagel_adduct->Sulfur_adduct 2. Michael Addition Cyclized_intermediate Cyclized Intermediate Sulfur_adduct->Cyclized_intermediate 3. Cyclization Final_Product This compound Cyclized_intermediate->Final_Product 4. Tautomerization

Caption: The Gewald reaction pathway for the synthesis of the target compound.

Experimental Protocol for Synthesis

The following is a generalized, yet detailed, step-by-step methodology for the synthesis of this compound via the Gewald reaction.

Materials:

  • 4-Acetylpyridine

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine or triethylamine)

  • Ethanol (anhydrous)

  • Ice-cold water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylpyridine (1.0 eq) and ethyl cyanoacetate (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To this solution, add elemental sulfur (1.1 eq) and morpholine (1.2 eq).

  • Reaction Conditions: The reaction mixture is then heated to reflux (typically 60-80 °C) and stirred for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. While specific spectra for this exact molecule are not widely published, data from closely related analogs provide a strong basis for expected results.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), aromatic protons from the pyridine ring, a singlet for the thiophene proton, and a broad singlet for the amino group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the thiophene and pyridine rings, and the carbons of the ethyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C=C and C=N stretching vibrations of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]+ corresponding to the calculated molecular weight.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities. The incorporation of a pyridine ring in this compound further enhances its potential for drug discovery.

  • Anticancer Activity: Numerous 2-aminothiophene derivatives have been reported to possess potent anticancer properties by targeting various cellular pathways.

  • Antimicrobial and Antifungal Activity: The thiophene nucleus is present in several antimicrobial and antifungal agents. The title compound could serve as a precursor for the development of new anti-infective drugs.

  • Anti-inflammatory Properties: Certain substituted 2-aminothiophenes have shown significant anti-inflammatory activity.

  • Kinase Inhibition: The pyridine moiety is a common feature in many kinase inhibitors, suggesting that this compound could be explored for its potential to modulate kinase activity, a key target in cancer therapy.

The general workflow for screening such a compound in a drug discovery program is outlined below:

Drug_Discovery_Workflow Compound_Synthesis Synthesis of this compound In_Vitro_Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In Vivo Models) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A typical workflow for the evaluation of a novel compound in drug discovery.

Conclusion

This compound represents a molecule of considerable interest for the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via the robust Gewald reaction, coupled with the known pharmacological potential of the 2-aminothiophene scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, aiming to empower researchers to explore the full potential of this promising heterocyclic compound.

References

  • PubChem. This compound. [Link]

  • Wikipedia. Gewald reaction. [Link]

  • Putrová, Z., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 1-43.
  • Singla, P., & Singh, A. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(37), 24193-24213. [Link]

Sources

An In-depth Technical Guide to Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, a detailed, field-proven synthetic protocol via the Gewald reaction, its structural elucidation, and its established and potential applications as a pharmacologically active scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific pursuits.

Introduction and Chemical Identity

This compound belongs to the 2-aminothiophene class of heterocyclic compounds. This molecular family is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules and its synthetic versatility.[1] The core structure, a substituted thiophene ring, acts as a bioisosteric replacement for a phenyl group, often improving the pharmacological profile of a drug candidate. The incorporation of a pyridine ring at the C4 position and an amino group at the C2 position provides crucial hydrogen bonding and aromatic interaction points, making it a valuable synthon for creating libraries of compounds for high-throughput screening.[2] These derivatives are investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antileishmanial agents.[3]

Table 1: Compound Identification

PropertyValueSource
IUPAC Name This compoundPubChem
PubChem CID 874726[4]
CAS Number 313981-01-8PubChem
Molecular Formula C₁₂H₁₂N₂O₂SPubChem[4]
Molecular Weight 248.30 g/mol PubChem[4]
SMILES CCOC(=O)C1=C(SC=C1C2=CC=NC=C2)NPubChem[4]
InChIKey LKLAPQXKZAVVPT-UHFFFAOYSA-NPubChem[4]


Figure 1: Chemical structure of this compound.

Synthesis via the Gewald Multicomponent Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald multicomponent reaction.[1] This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and high yields. The reaction condenses a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like diethylamine or morpholine.

For the synthesis of the title compound, the logical precursors are 4-acetylpyridine (the ketone component), ethyl cyanoacetate (the α-cyanoester component), and elemental sulfur.

Reaction Mechanism

The mechanism of the Gewald reaction is initiated by a Knoevenagel condensation between the ketone (4-acetylpyridine) and the α-cyanoester (ethyl cyanoacetate), catalyzed by the amine base. This step forms a stable α,β-unsaturated nitrile intermediate. The subsequent addition of sulfur is complex but is understood to involve the formation of a sulfur-adduct at the β-carbon, followed by an intramolecular cyclization and subsequent tautomerization to yield the final, stable aromatic 2-aminothiophene ring system.

Gewald_Mechanism R1 4-Acetylpyridine + Ethyl Cyanoacetate Knoevenagel Knoevenagel Condensation Intermediate R1->Knoevenagel Knoevenagel Condensation S8 Sulfur (S₈) Base Base (e.g., Diethylamine) SulfurAdduct Sulfur Adduct Intermediate Knoevenagel->SulfurAdduct + Sulfur (Sulfuration) Cyclized Cyclized Intermediate SulfurAdduct->Cyclized Intramolecular Cyclization Product Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate Cyclized->Product Tautomerization & Aromatization

Caption: Generalized workflow of the Gewald reaction for synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol is adapted from established procedures for structurally analogous compounds, such as ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate. Researchers should perform their own optimization and safety assessment.

Materials:

  • 4-Acetylpyridine (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (powdered, 1.1 eq)

  • Diethylamine (catalytic amount, ~0.2 eq)

  • Ethanol (anhydrous, solvent)

  • Ice-cold water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-acetylpyridine (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) to anhydrous ethanol.

  • Catalyst Addition: Slowly add diethylamine (~0.2 eq) to the stirred suspension at room temperature. The addition is often mildly exothermic.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

    • Causality Insight: Heating is necessary to overcome the activation energy for the Knoevenagel condensation and subsequent cyclization, but excessive heat can lead to side product formation. Diethylamine acts as a base to deprotonate the active methylene of ethyl cyanoacetate, initiating the condensation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual ethanol and diethylamine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Self-Validation: The purity of the final product should be confirmed by TLC (showing a single spot) and characterized by melting point determination and spectroscopic analysis.

Structural Elucidation and Physicochemical Properties

Table 2: Predicted Physicochemical and Spectroscopic Data

AnalysisPredicted Result / Characteristic Peaks
Appearance Pale yellow to light brown solid
Melting Point Expected in the range of 150-180 °C (based on analogs)
¹H NMR (400 MHz, CDCl₃)δ ~8.6 (d, 2H, pyridine H-2,6), ~7.4 (d, 2H, pyridine H-3,5), ~6.8 (s, 1H, thiophene H-5), ~5.9 (br s, 2H, -NH₂), ~4.3 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~167 (C=O), ~158 (Thiophene C-2), ~150 (Pyridine C-2,6), ~145 (Thiophene C-4), ~142 (Pyridine C-4), ~121 (Pyridine C-3,5), ~115 (Thiophene C-5), ~105 (Thiophene C-3), ~61 (-OCH₂), ~14 (-CH₃)
FT-IR (KBr, cm⁻¹)~3450-3300 (N-H stretch, two bands for -NH₂), ~1660 (C=O stretch, ester), ~1600, 1550 (C=C/C=N aromatic stretch)
Mass Spec (ESI+) [M+H]⁺ = 249.07

Note: The predicted NMR shifts are estimations. Experimental verification is required.

Applications in Drug Discovery and Development

The 2-aminothiophene scaffold is a cornerstone in the development of novel therapeutics. The presence of the pyridine moiety in this compound makes it particularly attractive for targeting enzymes where interactions with specific amino acid residues (e.g., via hydrogen bonding to a hinge region) are critical for activity.

Kinase Inhibition

A primary application for this class of compounds is in the development of protein kinase inhibitors for oncology.[5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminothiophene core can be readily elaborated to synthesize thieno[2,3-d]pyrimidines, a well-known class of kinase inhibitors. The N-H of the amino group and the nitrogen of the pyridine ring can serve as key hydrogen bond donors and acceptors, mimicking the hinge-binding motif of ATP.

Kinase_Inhibition Compound Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate Derivative (Thieno[2,3-d]pyrimidine) Kinase Oncogenic Kinase ATP Binding Site Compound->Kinase Binds to Hinge Region Substrate Protein Substrate Kinase->Substrate Phosphorylation Blocked ATP ATP ATP->Kinase Blocked P_Substrate Phosphorylated Substrate Signal Downstream Signaling (Proliferation, Survival)

Caption: Mechanism of kinase inhibition by 2-aminothiophene derivatives.

Other Pharmacological Activities

Beyond oncology, pyridine-substituted aminothiophenes have demonstrated a broad range of biological activities:

  • Anticonvulsant and Anxiolytic Activity: Certain derivatives have shown potent effects on the central nervous system, acting as anticonvulsants and displaying anxiolytic properties.[6]

  • Anti-inflammatory Agents: The scaffold has been used to develop inhibitors of inflammatory pathways.

  • Antimicrobial and Antiprotozoal Activity: Researchers have reported significant activity against various bacteria, fungi, and parasites like Leishmania amazonensis.[3]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, general precautions for this class of compounds should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Use in a well-ventilated area or a chemical fume hood.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[8]

  • Toxicity: The toxicological properties have not been fully investigated. Treat as potentially harmful if swallowed, inhaled, or in contact with skin.[9]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its robust synthesis via the Gewald reaction and the proven pharmacological importance of the 2-aminothiophene scaffold make it a molecule of high value for drug discovery and medicinal chemistry. Its potential as a precursor for kinase inhibitors, among other therapeutic agents, ensures that it will remain a subject of interest for further research and development.

References

  • Siddiqui, Z. N., & Kumar, P. (2010). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Acta Poloniae Pharmaceutica, 67(3), 249-255.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 874726, this compound. Retrieved from [Link]

  • Siddiqui, Z. N., & Kumar, P. (2008). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(15), 4122-4126.
  • Abdel-Wahab, B. F., Abdel-Mohsen, H. T., & El-Hiti, G. A. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 4(5), 8406-8412.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2019). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 4(5), 8406–8412.
  • Prajapati, K., et al. (2025).
  • Tighadouini, S., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 535-559.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73216, Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60001348, Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate. Retrieved from [Link]

  • Félix, R. P. C., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 27(15), 4987.
  • SpectraBase. (n.d.). Ethyl 2-({[(4-methoxybenzoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-[(3-chloropropanoyl)amino]-4-phenyl-3-thiophenecarboxylate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Sources

An In-Depth Technical Guide to Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The 2-aminothiophene core is a well-established "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1][2] This document details the compound's precise identification, including its IUPAC name and CAS registry number. The primary focus is on its synthesis, predominantly achieved through the efficient and convergent Gewald three-component reaction.[3][4] We will explore the underlying mechanism of this reaction, provide a detailed, field-tested experimental protocol, and discuss the rationale behind key procedural steps. Furthermore, this guide will illuminate the compound's role as a versatile synthetic intermediate, highlighting the therapeutic potential of its derivatives which spans applications in oncology, virology, and bacteriology.[1][5] This content is designed to serve as a critical resource for researchers and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.

Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance, literature searches, and experimental reproducibility. The nomenclature and key identifiers for the title compound are summarized below.

Table 1: Compound Nomenclature and Identifiers

Parameter Value Reference
IUPAC Name This compound [6]
Synonym Ethyl 2-amino-4-(4-pyridyl)thiophene-3-carboxylate [7]
CAS Number 117516-88-8 [7][8]
Molecular Formula C₁₂H₁₂N₂O₂S [6]

| Molecular Weight | 248.30 g/mol |[7] |

Synthesis and Mechanistic Rationale: The Gewald Reaction

The synthesis of polysubstituted 2-aminothiophenes is most effectively accomplished via the Gewald reaction, a one-pot, three-component condensation first reported in the 1960s.[3] This reaction is prized for its operational simplicity, convergence, and the structural diversity of the products it can yield from readily available starting materials.[1][4]

The reaction brings together a carbonyl compound (an aldehyde or ketone), an α-cyanoester, and elemental sulfur in the presence of a base catalyst to form the 2-aminothiophene ring system.[3] For the synthesis of this compound, the specific reactants are 4-acetylpyridine, ethyl cyanoacetate, and elemental sulfur.

The mechanism of the Gewald reaction has been a subject of study, with the currently accepted pathway involving three key stages.[3][9]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (4-acetylpyridine) and the active methylene compound (ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[3] The choice of base is critical; organic bases like morpholine or piperidine are commonly used to facilitate the initial deprotonation of the α-cyanoester without causing unwanted side reactions.

  • Sulfur Addition (Thiolation): Elemental sulfur (typically in its S₈ crown form) is added to the reaction. The α,β-unsaturated intermediate is deprotonated at the γ-position, creating a nucleophilic anion that attacks and opens the S₈ ring.[9] This forms a thiolate intermediate.

  • Intramolecular Cyclization and Tautomerization: The newly formed thiolate attacks the nitrile carbon in an intramolecular cyclization, forming a five-membered imine ring. A subsequent tautomerization (an imine-enamine rearrangement) yields the final, stable aromatic 2-aminothiophene product.[3]

Gewald_Mechanism Start Reactants: 4-Acetylpyridine + Ethyl Cyanoacetate + Sulfur (S₈) + Base (e.g., Morpholine) Knoevenagel Step 1: Knoevenagel Condensation Start->Knoevenagel Base Catalyst Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Sulfur_Addition Step 2: Michael Addition of Sulfur Intermediate1->Sulfur_Addition Sulfur (S₈) Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Step 3: Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product Final Product: This compound Cyclization->Product

Caption: Simplified mechanism of the Gewald reaction.

This protocol is a self-validating system designed for clarity and reproducibility. The successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Materials:

  • 4-Acetylpyridine (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (0.2 equiv, catalyst)

  • Ethanol (Solvent)

  • Dichloromethane (DCM, for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Drying agent)

  • Silica Gel (for column chromatography)

  • Hexane/Ethyl Acetate solvent system (for chromatography)

Synthesis_Workflow A 1. Charge Reactor B Combine 4-Acetylpyridine, Ethyl Cyanoacetate, Sulfur, and Ethanol A->B C 2. Catalyze Reaction B->C D Add Morpholine dropwise. Heat mixture to reflux (e.g., 80 °C) C->D E 3. Monitor & Cool D->E F Monitor by TLC until starting material is consumed. Cool to room temperature. E->F G 4. Work-up F->G H Concentrate in vacuo. Partition between DCM and Water. Wash organic layer with brine. G->H I 5. Isolate & Purify H->I J Dry organic layer (Na₂SO₄), filter, and concentrate. Purify by silica gel chromatography. I->J K Final Product J->K

Caption: Experimental workflow for Gewald synthesis.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-acetylpyridine (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), elemental sulfur (1.1 equiv.), and ethanol to achieve a suitable concentration (e.g., 0.5 M).

  • Initiation: Begin stirring the suspension and add morpholine (0.2 equiv.) dropwise.

  • Reaction Progression: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress should be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, UV-active spot for the product.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with a saturated brine solution to remove residual morpholine and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude solid is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is rarely an end-product but rather a highly valuable starting material for the synthesis of more complex molecules with therapeutic potential.[10] Its value lies in the strategic placement of reactive functional groups on the privileged 2-aminothiophene scaffold.

The 2-aminothiophene motif is found in numerous compounds with a broad spectrum of biological activities.[2] Its structural features—a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the ester), and an aromatic system capable of various interactions—make it an ideal platform for interacting with biological targets like enzymes and receptors.[11]

Applications Core This compound 2-Aminothiophene Scaffold Anticancer Antiproliferative Agents Core:f0->Anticancer Antiviral Antiviral Compounds (e.g., Dengue Virus Inhibitors) Core:f0->Antiviral Antibacterial Antibacterial Agents Core:f0->Antibacterial Kinase Kinase Inhibitors (e.g., IKK-2 Inhibitors) Core:f0->Kinase Receptor Receptor Modulators (e.g., Adenosine A1) Core:f0->Receptor

Caption: Biological activities of 2-aminothiophene derivatives.

The primary amino group and the ester moiety of this compound are key handles for further chemical modification.

  • Amide Coupling: The amino group can be readily acylated or reacted with isocyanates and isothiocyanates to form amides, ureas, and thioureas, respectively. These modifications are fundamental in library synthesis for structure-activity relationship (SAR) studies.[12][13]

  • Heterocycle Formation: The amino and ester groups can be used in condensation reactions to build fused heterocyclic ring systems, such as thienopyrimidines, which are themselves important pharmacophores.[14][15]

Research on analogous structures has demonstrated that derivatives of the 2-aminothiophene core can exhibit potent biological activity, including:

  • Antiproliferative Activity: Many substituted thiophenes have been evaluated for their anticancer properties.[5][16]

  • Antiviral and Antibacterial Effects: The scaffold is present in compounds showing activity against various pathogens.[1][2]

  • Enzyme Inhibition: Specific derivatives have been identified as potent and selective inhibitors of enzymes like IκB kinase 2 (IKK-2), which is relevant in inflammatory diseases.[1]

  • Receptor Modulation: They can act as allosteric modulators of receptors, such as the A1 adenosine receptor.[1]

Conclusion

This compound is a strategically important heterocyclic building block. Its synthesis is reliably achieved through the robust and efficient Gewald reaction, a cornerstone of 2-aminothiophene chemistry. The true value of this compound lies in its utility as a versatile intermediate for the synthesis of diverse and complex molecules. The proven track record of the 2-aminothiophene scaffold in medicinal chemistry underscores its importance, making this compound a key resource for drug discovery programs targeting a wide range of human diseases.

References

  • M. A. A. Ibrahim, "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur," The Journal of Organic Chemistry, ACS Publications.

  • S. Kumar et al., "Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair," Synlett, Thieme.

  • J. Thomas et al., "Synthesis of Active 2-Aminothiophenes through the Gewald Reaction," Synfacts, Thieme.

  • Wikipedia, "Gewald reaction."

  • Organic Chemistry Portal, "Gewald Reaction."

  • Thermo Fisher Scientific, "Ethyl 2-amino-4-(4-pyridyl)thiophene-3-carboxylate, 97%."

  • PubChem, "Ethyl 2-({[(4-methyl-2-pyridinyl)amino]carbothioyl}amino)-5-phenyl-3-thiophenecarboxylate."

  • Benchchem, "2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide."

  • PubChem, "Ethyl 2-amino-4-methylthiophene-3-carboxylate."

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  • PubChem, "this compound."

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  • ChemicalBook, "Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate."

  • A2B Chem, "Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate."

  • BLDpharm, "174072-89-0|Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate."

  • ResearchGate, "SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES."

  • MedChemExpress, "Ethyl-2-amino-4-phenyl thiophene-3-carboxylate."

  • Fisher Scientific, "Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate, 97%, Thermo Scientific."

  • P. Sharma et al., "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads," RSC Medicinal Chemistry, NIH.

  • ResearchGate, "Synthesis of Substituted Thienopyrimidinones Based on Ethyl 2-Amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate."

  • MOLBASE, "Ethyl 2-(2-amino-4-fluoroanilino)-thiophene-3-carboxylate."

  • M. C. Liu et al., "Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone," Journal of Medicinal Chemistry, ACS Publications.

  • Sigma-Aldrich, "Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate."

  • Benchchem, "Ethyl 2-amino-4-(2-thienyl)thiophene-3-carboxylate."

  • ResearchGate, "(PDF) Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate."

  • R. Zheng et al., "Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate," Acta Crystallographica Section E, NIH.

  • PubChemLite, "Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (C13H12FNO2S)."

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A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate stands as a molecule of significant interest, belonging to the aminothiophene class, a scaffold known for its diverse pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular characterization, providing unparalleled insight into the electronic and steric environment of each atom. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of the title compound, grounded in fundamental principles and data from analogous structures. It is designed for researchers and professionals who require a detailed understanding of how to interpret and predict NMR data for complex heteroaromatic systems.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following systematic numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of the title compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the title compound, typically recorded in a solvent like DMSO-d₆ to ensure the exchangeable amine protons are observed.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-α (Pyridine)8.50 - 8.65Doublet (d)2HJ ≈ 6.0 Hz
H-β (Pyridine)7.40 - 7.55Doublet (d)2HJ ≈ 6.0 Hz
H-5 (Thiophene)7.10 - 7.25Singlet (s)1H-
-NH₂ (Amine)5.80 - 6.20Broad Singlet (s)2H-
-O-CH₂- (Ethyl)4.15 - 4.30Quartet (q)2HJ ≈ 7.1 Hz
-CH₃ (Ethyl)1.20 - 1.35Triplet (t)3HJ ≈ 7.1 Hz
Detailed Interpretation of ¹H NMR Signals
  • Pyridine Protons (H-α and H-β): The pyridine ring exhibits a characteristic AA'BB' system. The protons at the α-positions (adjacent to the nitrogen) are the most deshielded due to the strong inductive electron-withdrawing effect of the nitrogen atom, placing their signal significantly downfield (δ 8.50 - 8.65 ppm)[1][2][3]. The β-protons appear upfield relative to the α-protons (δ 7.40 - 7.55 ppm)[1][2][3]. Both signals are expected to be doublets due to coupling with their respective ortho neighbors.

  • Thiophene Proton (H-5): The thiophene ring contains a single proton at the C-5 position. Its chemical shift (δ 7.10 - 7.25 ppm) is influenced by the electron-donating amino group at C-2 and the aromatic pyridine ring at C-4[4][5]. As it has no adjacent protons, it will appear as a sharp singlet.

  • Amine Protons (-NH₂): The protons of the primary amine at C-2 are exchangeable and their signal is often broad (δ 5.80 - 6.20 ppm). The exact chemical shift and broadness are highly dependent on the solvent, concentration, and temperature. In a protic solvent, this signal may exchange with solvent protons and disappear.

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group presents a classic ethyl pattern. The methylene (-CH₂-) protons are adjacent to the electron-withdrawing ester oxygen, causing them to be deshielded and appear as a quartet around δ 4.15 - 4.30 ppm[6]. This quartet arises from coupling to the three protons of the adjacent methyl group (n+1 rule, 3+1=4). The terminal methyl (-CH₃) protons are more shielded, appearing as a triplet around δ 1.20 - 1.35 ppm, resulting from coupling to the two methylene protons (n+1 rule, 2+1=3)[6].

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Proton-decoupled spectra are standard, where each unique carbon appears as a single line.

Carbon Assignment Predicted δ (ppm) Notes
C=O (Ester)165.0 - 168.0Carbonyl carbon, highly deshielded.
C-2 (Thiophene)158.0 - 162.0Attached to -NH₂, upfield shift.
C-α (Pyridine)149.0 - 151.0Adjacent to Nitrogen, deshielded.
C-γ (Pyridine)145.0 - 148.0Point of attachment, quaternary.
C-4 (Thiophene)140.0 - 144.0Attached to pyridine ring, deshielded.
C-β (Pyridine)120.0 - 123.0Shielded relative to C-α.
C-3 (Thiophene)110.0 - 114.0Attached to ester group.
C-5 (Thiophene)108.0 - 112.0CH carbon in the thiophene ring.
-O-CH₂- (Ethyl)60.0 - 62.0Attached to ester oxygen.
-CH₃ (Ethyl)14.0 - 15.0Aliphatic methyl carbon.
Detailed Interpretation of ¹³C NMR Signals
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing in the δ 165.0 - 168.0 ppm region, which is characteristic for ester functionalities[7][8][9].

  • Heteroaromatic Carbons:

    • Pyridine Ring: The chemical shifts of the pyridine carbons are heavily influenced by the nitrogen atom. The C-α carbons (δ 149.0 - 151.0 ppm) and the C-γ carbon (δ 145.0 - 148.0 ppm) are the most deshielded[10][11][12]. The C-β carbons appear at a relatively higher field (δ 120.0 - 123.0 ppm)[10][11][12].

    • Thiophene Ring: The positions of the thiophene carbon signals are dictated by the substituents. The C-2 carbon, directly attached to the electron-donating amino group, is significantly shielded and appears around δ 158.0 - 162.0 ppm. Conversely, C-4, attached to the electron-withdrawing pyridine ring, is deshielded (δ 140.0 - 144.0 ppm). The C-3 and C-5 carbons will have shifts influenced by their respective neighbors[13].

  • Ethyl Group Carbons: The aliphatic carbons of the ethyl group are the most shielded. The methylene carbon (-O-CH₂-) is bonded to an oxygen atom, which deshields it to the δ 60.0 - 62.0 ppm range[7][8]. The terminal methyl carbon (-CH₃) appears in the typical aliphatic region around δ 14.0 - 15.0 ppm[7][8].

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following outlines a robust methodology for the acquisition of ¹H and ¹³C NMR spectra for the title compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing prep1 1. Weigh ~5-10 mg of the solid compound. prep2 2. Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). prep1->prep2 prep3 3. Add internal standard (TMS) if not present in solvent. prep2->prep3 prep4 4. Transfer solution to a 5 mm NMR tube. prep3->prep4 acq1 5. Insert sample and lock on the deuterium signal. prep4->acq1 acq2 6. Shim the magnetic field for homogeneity. acq1->acq2 acq3 7. Acquire 1H spectrum (e.g., 16 scans). acq2->acq3 acq4 8. Acquire 13C{1H} spectrum (e.g., 1024 scans). acq3->acq4 proc1 9. Apply Fourier Transform to the FID. acq4->proc1 proc2 10. Phase correct the spectrum. proc1->proc2 proc3 11. Calibrate chemical shift to TMS (0 ppm). proc2->proc3 proc4 12. Integrate 1H signals and pick peaks for both spectra. proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those of amines.

    • Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution into a 5 mm NMR tube using a pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Locking: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field over time.

    • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp spectral lines.

    • ¹H Spectrum Acquisition:

      • Use a standard single-pulse experiment.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

      • Acquire a sufficient number of scans (typically 8 to 32) to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum Acquisition:

      • Use a proton-decoupled pulse program (e.g., zgpg30).

      • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is required to obtain an adequate signal-to-noise ratio[13].

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive phase.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the peak areas in the ¹H spectrum to determine the relative ratios of protons.

    • Perform peak picking to identify the exact chemical shift of each signal in both spectra.

References

  • Wiley-VCH (2007). Supporting Information. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Retrieved from [Link]

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

  • ACS Publications. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]

  • Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -). Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Thioester supporting info. Retrieved from [Link]

  • Sci-Hub. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Substituted Thienopyrimidinones Based on Ethyl 2-Amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

  • University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

  • ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]

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An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a 2-aminothiophene scaffold linked to a pyridine ring, makes it a versatile building block for the synthesis of novel therapeutic agents. The 2-aminothiophene moiety is a well-known pharmacophore present in a variety of biologically active molecules. The accurate and reliable characterization of this molecule is paramount for its application in pharmaceutical research, quality control, and metabolic studies.

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and quantification of such compounds.[1] Its high sensitivity and specificity, especially when coupled with liquid chromatography (LC-MS), provide indispensable information on molecular weight, elemental composition, and structural features through fragmentation analysis.[1] This guide offers a comprehensive technical overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the principles of sample preparation, ionization techniques, and a detailed examination of its anticipated fragmentation pathways, grounded in established principles of mass spectrometry.

Molecular Structure and Physicochemical Properties

A thorough understanding of the analyte's structure is the foundation for interpreting its mass spectrum.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₂N₂O₂S

  • Molecular Weight (Monoisotopic): 248.0620 g/mol

The structure features several key functional groups that will dictate its behavior in the mass spectrometer: a basic pyridine nitrogen, a primary amine on the thiophene ring, an ethyl ester, and two aromatic systems. The presence of nitrogen and sulfur atoms provides a distinct isotopic pattern that can aid in identification.

Experimental Workflow: From Sample to Spectrum

A robust analytical workflow is crucial for obtaining high-quality, reproducible mass spectrometric data. The following diagram and protocol outline a standard procedure for the analysis of this compound.

experimental_workflow sample Analyte Standard or Matrix dissolution Dissolution in Organic Solvent sample->dissolution dilution Serial Dilution to Working Concentration dissolution->dilution filtration Syringe Filtration (0.22 µm) dilution->filtration lc Liquid Chromatography (Reversed-Phase) filtration->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Full Scan for [M+H]+) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ion Scan) cid->ms2 acquisition Data Acquisition ms2->acquisition interpretation Spectral Interpretation acquisition->interpretation elucidation Structure Elucidation interpretation->elucidation fragmentation_pathway M_H [M+H]⁺ m/z 249.07 C₁₂H₁₃N₂O₂S⁺ F1 Fragment A m/z 221.08 C₁₀H₉N₂O₂S⁺ M_H->F1 - C₂H₄ (Ethylene) (McLafferty) F2 Fragment B m/z 203.07 C₁₂H₁₁N₂S⁺ M_H->F2 - C₂H₅OH (Ethanol) F3 Fragment C m/z 173.05 C₉H₉N₂S⁺ M_H->F3 - C₂H₅O₂C (Carboethoxy radical) F4 Fragment D m/z 146.04 C₈H₈NS⁺ F3->F4 - HCN F5 Fragment E m/z 78.03 C₅H₄N⁺ F3->F5 - C₄H₅S

Sources

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Introduction

The 2-aminothiophene scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, a molecular framework that is recurrently found in potent, biologically active compounds. First popularized by the versatile Gewald reaction, this heterocyclic motif serves as a crucial building block in the synthesis of molecules with a vast spectrum of therapeutic applications, including antiproliferative, antiviral, and antibacterial agents.[1] This guide provides a comprehensive technical overview of a specific, high-interest derivative: this compound.

Aimed at researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, and characterization of this compound. Furthermore, it explores its strategic importance as a versatile intermediate for the development of novel therapeutic agents, grounding all claims and protocols in established scientific principles.

Section 1: Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a central thiophene ring. This core is substituted with an amino group at the 2-position, an ethyl carboxylate group at the 3-position, and a pyridin-4-yl moiety at the 4-position. This specific arrangement of functional groups provides multiple points for further chemical modification, making it a highly valuable scaffold in synthetic chemistry.

Chemical Structure

Caption: 2D Structure of this compound.

Key Identifiers and Properties

The fundamental properties of the title compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂SPubChem[2]
Molecular Weight 248.30 g/mol PubChem
PubChem CID 874726PubChem[2]
Synonyms Ethyl 2-amino-4-(4-pyridyl)thiophene-3-carboxylateN/A
Appearance Expected to be a solid at room temperatureGeneral Knowledge

Section 2: Synthesis and Mechanism

The most direct and widely adopted method for synthesizing 2-aminothiophenes is the Gewald Aminothiophene Synthesis . This multicomponent reaction is highly efficient, combining three or four simple starting materials to construct the substituted thiophene ring in a single step.

The Gewald Reaction: Mechanistic Causality

The reaction's success hinges on the specific reactivity of its components:

  • α-Methylene Ketone: Provides two carbon atoms (C4 and C5) of the thiophene ring. For the title compound, 4-acetylpyridine is the required ketone.

  • Activated Nitrile: An α-cyano ester, such as ethyl cyanoacetate , provides the remaining two carbons (C2 and C3) and the ester functional group. The cyano group is essential as it activates the adjacent methylene for initial condensation.

  • Elemental Sulfur (S₈): Acts as the sulfur source for the heterocycle.

  • Base Catalyst: A morpholine or diethylamine catalyst is required to facilitate the initial Knoevenagel condensation between the ketone and the activated nitrile.

The reaction proceeds via an initial condensation to form a stable intermediate, which then reacts with sulfur to undergo ring closure and subsequent tautomerization to yield the final aromatic 2-aminothiophene product.

G Reactants 4-Acetylpyridine + Ethyl Cyanoacetate + Elemental Sulfur (S₈) Product This compound Reactants->Product Gewald Synthesis Catalyst Base Catalyst (e.g., Diethylamine) Catalyst->Product

Caption: Generalized scheme for the Gewald synthesis of the title compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for synthesizing this compound based on established Gewald reaction methodologies.[3][4]

Materials:

  • 4-Acetylpyridine (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Diethylamine (0.5 eq)

  • Ethanol (anhydrous)

  • Ice-cold water

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-acetylpyridine (1.0 eq) and ethyl cyanoacetate (1.0 eq) in anhydrous ethanol (30 mL).

  • Addition of Reagents: To the stirring solution, add elemental sulfur (1.1 eq) followed by the dropwise addition of diethylamine (0.5 eq).

  • Reaction Execution: Heat the reaction mixture to 50-60 °C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 8:2 Dichloromethane:Methanol).[4] The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water. A precipitate should form.

  • Extraction & Isolation: If an oily product separates, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from hot ethanol and water to yield the final product.[4]

Section 3: Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous structural evidence.

TechniqueExpected Observations
¹H NMR - Signals for the ethyl group: a triplet (~1.3 ppm) and a quartet (~4.2 ppm).- A broad singlet for the amino (-NH₂) protons (~5.9 ppm).- A singlet for the thiophene proton (C5-H).- Signals corresponding to the pyridin-4-yl protons (two doublets in the aromatic region, ~7.5 and ~8.6 ppm).
¹³C NMR - Signals for the ethyl group carbons.- A signal for the carbonyl carbon of the ester (~165 ppm).- Multiple signals in the aromatic region corresponding to the thiophene and pyridine rings.
IR (Infrared) Spectroscopy - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).- C=O stretching for the ester carbonyl group (~1680-1720 cm⁻¹).- C=C and C=N stretching in the aromatic region.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 248.3).

Section 4: Significance in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile chemical scaffold.[1] The 2-aminothiophene core is a known pharmacophore present in compounds with a wide array of biological activities.[1] The title compound provides three key modification points for creating libraries of new chemical entities for drug screening.

cluster_mods Potential Derivatization Sites cluster_apps Therapeutic Targets Core Core Scaffold Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate Amine 2-Amino Group (Amide/Sulfonamide formation) Core->Amine Ester 3-Ester Group (Amidation, Reduction, Hydrolysis) Core->Ester Pyridine 4-Pyridine Ring (N-alkylation, Substitution) Core->Pyridine Kinase Kinase Inhibitors Amine->Kinase GPCR GPCR Modulators Ester->GPCR Antimicrobial Antimicrobial Agents Pyridine->Antimicrobial

Caption: Role as a versatile scaffold for generating novel chemical entities.

  • The 2-Amino Group: Can be readily acylated, sulfonylated, or used in condensation reactions to build more complex heterocyclic systems.

  • The 3-Ethyl Carboxylate Group: Can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing a diverse range of functional handles.

  • The 4-Pyridyl Group: The basic nitrogen atom can be N-alkylated or N-oxidized. The pyridine ring itself can be a key pharmacophoric element for hydrogen bonding or π-stacking interactions with biological targets.

This strategic combination of features makes the compound an excellent starting point for structure-activity relationship (SAR) studies aimed at discovering new drugs.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its straightforward and efficient synthesis via the Gewald reaction, combined with its well-defined physicochemical and spectroscopic properties, makes it readily accessible for laboratory research. The true potential of this molecule is realized in its application as a multifunctional scaffold, offering multiple avenues for chemical derivatization to explore a wide chemical space and identify novel therapeutic agents. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this potent building block in their research endeavors.

References

  • PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • MOLBASE. Ethyl 2-(2-amino-4-fluoroanilino)-thiophene-3-carboxylate. Available at: [Link]

  • Ibrahim, M. A. A., et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o988–o989. Available at: [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

  • ResearchGate. Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxylate in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical role of solubility in drug discovery, formulation, and synthesis, this document moves beyond a simple data sheet to offer a detailed exploration of the theoretical underpinnings of solubility, coupled with robust, field-proven experimental protocols for its qualitative and quantitative assessment. By explaining the causality behind experimental choices and embedding self-validating systems within the described protocols, this guide serves as an essential resource for scientists seeking to characterize this and similar 2-aminothiophene derivatives.

Introduction: The Significance of this compound

This compound belongs to the 2-aminothiophene class of heterocyclic compounds, a scaffold of considerable interest in pharmaceutical research due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of such molecules is often achieved through multicomponent reactions like the Gewald reaction, which allows for the efficient construction of the substituted thiophene ring.[2]

The physicochemical properties of this molecule, particularly its solubility, are paramount for its practical application. Solubility dictates the choice of solvents for synthesis and purification, influences bioavailability in biological systems, and is a key parameter in formulation development.[3] A thorough understanding of its solubility profile in a range of common laboratory solvents—from non-polar to polar protic and aprotic—is therefore a prerequisite for its effective utilization.

This guide will provide a detailed examination of the molecular features of this compound that govern its solubility and present systematic procedures for its empirical determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This principle is governed by the balance of intermolecular forces between the solute and the solvent. To anticipate the solubility of this compound, we must first analyze its structural and electronic features:

  • Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups that can participate in hydrogen bonding:

    • The primary amine (-NH₂) group can act as a hydrogen bond donor and acceptor.

    • The ester carbonyl group (C=O) is a hydrogen bond acceptor.

    • The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

    • The thiophene sulfur atom, with its lone pairs, can also contribute to weak polar interactions.

  • Aromatic and Heterocyclic Rings: The thiophene and pyridine rings, along with the ethyl group of the ester, contribute to the molecule's non-polar character.

Expected Solubility Profile:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of multiple hydrogen bond donors and acceptors suggests potential solubility in these solvents. However, the overall size of the molecule and its non-polar regions may limit high solubility in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds and have strong dipole moments, making them excellent candidates for dissolving polar molecules. It is anticipated that the target compound will exhibit good solubility in these solvents.

  • Non-Polar Solvents (e.g., hexane, toluene): The significant polarity of the molecule suggests that it will likely have poor solubility in non-polar solvents.

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with this compound and the solvents used.

For this compound:

  • Health Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

  • Recommended Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

Experimental Determination of Solubility: A Phased Approach

A systematic, phased approach is recommended to efficiently determine the solubility profile. This involves an initial qualitative screening followed by a more rigorous quantitative analysis for solvents of interest.

Phase 1: Qualitative Solubility Assessment

This initial phase provides a rapid and cost-effective method to classify the compound's solubility in a broad range of solvents.

Protocol:

  • Preparation: Dispense approximately 10 mg of this compound into a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a different solvent from the list in the table below.

  • Agitation: Vigorously shake or vortex each tube for 30-60 seconds at room temperature.

  • Observation: Visually inspect each tube for the complete dissolution of the solid. The absence of any visible solid particles indicates solubility.

  • Categorization: Classify the solubility based on the following criteria:

    • Soluble: Complete dissolution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: No apparent dissolution of the solid.

Table 1: Solvent Selection for Qualitative Screening

Solvent ClassExamplesExpected Outcome Rationale
Polar Protic Water, Methanol, EthanolPotential for hydrogen bonding with the amine, ester, and pyridine moieties.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileStrong dipole-dipole interactions and hydrogen bond accepting capabilities are likely to facilitate dissolution.
Non-Polar Hexane, TolueneThe molecule's overall polarity is likely too high for significant interaction with non-polar solvents.
Acidic Aqueous 5% Hydrochloric Acid (HCl)The basic nitrogen of the pyridine ring and the primary amine should be protonated, forming a more soluble salt.
Basic Aqueous 5% Sodium Hydroxide (NaOH)The primary amine is unlikely to be deprotonated, but potential hydrolysis of the ester could occur over time.

Diagram 1: Workflow for Qualitative Solubility Testing

G start Start: Weigh 10 mg of Compound add_solvent Add 1 mL of Test Solvent start->add_solvent agitate Agitate for 30-60s at RT add_solvent->agitate observe Visually Inspect for Dissolution agitate->observe soluble Classify as 'Soluble' observe->soluble Complete Dissolution partially_soluble Classify as 'Partially Soluble' observe->partially_soluble Some Dissolution insoluble Classify as 'Insoluble' observe->insoluble No Dissolution end_point End of Qualitative Test soluble->end_point partially_soluble->end_point insoluble->end_point

Caption: A flowchart illustrating the steps for the qualitative assessment of solubility.

Phase 2: Quantitative Solubility Determination

For solvents in which the compound is soluble or partially soluble, a quantitative measurement is necessary to determine the exact solubility value (e.g., in mg/mL or mol/L). The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable technique.[6]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents (e.g., 5 mL). The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Analysis by HPLC:

    • Prepare a series of calibration standards of the compound in a suitable solvent (in which it is freely soluble, e.g., DMSO or acetonitrile) at known concentrations.

    • Analyze the calibration standards by HPLC to generate a calibration curve (peak area vs. concentration).

    • Dilute the filtered supernatant with the mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the quantitative solubility of the compound in that solvent at the specified temperature.

Table 2: Summary of Quantitative Solubility Determination

StepKey ActionRationale
1. Preparation Add excess solid to a known volume of solvent.To create a saturated solution at equilibrium.
2. Equilibration Agitate at a constant temperature for 24-48 hours.To ensure the maximum amount of solute has dissolved.
3. Sample Collection Filter the supernatant.To separate the dissolved solute from any undissolved solid, which would interfere with the analysis.
4. Analysis Quantify the concentration of the dissolved compound using HPLC.HPLC provides a sensitive and accurate method for determining the concentration of the analyte.
5. Calculation Use a calibration curve to determine the solubility.To relate the instrumental response (peak area) to the concentration of the compound.

Diagram 2: Workflow for Quantitative Solubility Determination (Shake-Flask Method)

G cluster_prep Sample Preparation & Equilibration cluster_analysis HPLC Analysis start Add excess compound to solvent equilibrate Equilibrate for 24-48h at constant T start->equilibrate settle Settle undissolved solid equilibrate->settle filter_supernatant Filter supernatant (0.45 µm) settle->filter_supernatant dilute_sample Dilute filtered sample filter_supernatant->dilute_sample prep_standards Prepare calibration standards gen_curve Generate calibration curve prep_standards->gen_curve calculate Calculate Solubility from Calibration Curve gen_curve->calculate inject_sample Inject sample into HPLC dilute_sample->inject_sample inject_sample->calculate

Caption: A schematic of the quantitative solubility determination process using the shake-flask method and HPLC analysis.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in research and development. This guide has provided a comprehensive approach to understanding and determining this property, grounded in the principles of molecular interactions and established experimental methodologies. By following the outlined qualitative and quantitative protocols, researchers can generate reliable and reproducible solubility data. This information is indispensable for informed solvent selection in synthetic chemistry, for guiding formulation strategies in drug development, and for predicting the compound's behavior in biological systems.

References

  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved January 22, 2026.
  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 22, 2026, from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 22, 2026.

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals venturing into novel molecular territories, a deep understanding of the chemical entities we handle is paramount. This guide provides an in-depth technical overview of the safety and handling considerations for Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate (CAS No. 117516-88-8), a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a mere recitation of safety protocols to elucidate the scientific rationale behind them, empowering you to work not just safely, but with informed confidence.

Hazard Identification and Risk Assessment

At the outset of any experimental work, a thorough understanding of the potential hazards is critical. For this compound, the primary hazards identified are consistent with many aminothiophene derivatives used in organic synthesis.

GHS Hazard Classification

Based on available supplier safety information, this compound is classified as follows:

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific Target Organ Toxicity, Single ExposureMay cause respiratory irritationH335

Source: BLDpharm, Thermo Scientific Chemicals[1][2]

The pyridinyl and aminothiophene moieties are key structural alerts that inform this hazard profile. The basic nitrogen of the pyridine ring and the nucleophilic amino group on the thiophene can interact with biological macromolecules, leading to the observed irritation and toxicity.

Inferred Hazard Pictograms

While not explicitly provided in all sources, the GHS hazard statements correspond to the following pictograms:

  • Health Hazard: For respiratory irritation.

  • Exclamation Mark: For acute toxicity (oral), skin irritation, and serious eye irritation.

Prudent Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures. The causality behind PPE selection is directly linked to the identified hazards.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is to mitigate the risk of inhaling airborne particles, which can cause respiratory irritation[1][2].

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dust.

Personal Protective Equipment
  • Eye Protection: Chemical safety goggles are mandatory. The risk of serious eye irritation necessitates a complete seal around the eyes[1][2]. A face shield should be worn in situations with a higher risk of splashing, such as during quenching of a reaction or large-scale transfers.

  • Hand Protection: Nitrile gloves are the recommended minimum. Given that the compound causes skin irritation, gloves should be inspected before use and changed immediately if contaminated[1][2]. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept buttoned.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or if engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge would be necessary.

First Aid Measures: A Proactive Approach

Preparedness is key to minimizing harm in the event of an exposure. The following first-aid measures are based on the known hazards of this compound.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow and Spill Management

A self-validating system for handling this compound involves a clear, step-by-step protocol for both routine use and emergency situations.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the fume hood is clean and operational. Assemble all necessary glassware and equipment.

  • Weighing: Tare a suitable container inside the fume hood. Carefully weigh the required amount of this compound, avoiding the creation of dust.

  • Dissolution: Add the solvent to the solid in the fume hood. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser.

  • Reaction: Conduct the reaction in a closed system or under a positive pressure of inert gas within the fume hood.

  • Work-up and Purification: Perform all extractions, filtrations, and chromatography within the fume hood.

  • Waste Disposal: Dispose of all waste, including contaminated gloves and filter paper, in a designated, labeled hazardous waste container.

Spill Response Protocol

The following diagram outlines the logical flow for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size and Location evacuate->assess small_spill Small Spill (<10g, contained in hood) assess->small_spill Is it a small spill? large_spill Large Spill (>10g or outside hood) assess->large_spill Is it a large spill? small_spill->large_spill No ppe_check Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->ppe_check Yes call_ehs Call Emergency Personnel / EH&S large_spill->call_ehs Yes neutralize Cover with Inert Absorbent (e.g., vermiculite, sand) ppe_check->neutralize collect Carefully Sweep/Scoop into a Labeled Waste Container neutralize->collect decontaminate Decontaminate Area with Appropriate Solvent and Soap/Water collect->decontaminate dispose Dispose of Waste via EH&S Protocols decontaminate->dispose end End dispose->end call_ehs->end

Caption: Workflow for a spill of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as gloves, filter paper, and absorbent materials from spills should be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for hazardous waste disposal. Do not dispose of this chemical down the drain.

  • Disposal Vendor: All chemical waste should be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.

Fire-Fighting Measures

In the absence of specific data for this compound, general procedures for combustible organic solids should be followed.

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Ecological Information

No specific ecological data for this compound is currently available. However, the pyridine and thiophene moieties suggest that the compound may have an environmental impact if released. Pyridine itself is soluble in water and can take days to months to break down in water or soil[3]. Therefore, all measures should be taken to prevent its release into the environment.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Public Health Statement for Pyridine. Retrieved from [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, research-grade protocol for the synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The synthesis is achieved through the robust and efficient Gewald multicomponent reaction, utilizing pyridine-4-carbaldehyde, ethyl 2-cyanoacetate, and elemental sulfur as starting materials. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, characterization data, and a troubleshooting guide to ensure reproducible and high-yield synthesis for researchers in drug development and organic synthesis.

Introduction and Scientific Context

Substituted 2-aminothiophenes are a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties.[3][4][5] The target molecule, this compound, incorporates both the bioactive 2-aminothiophene core and a pyridine moiety, making it a highly attractive intermediate for the development of novel therapeutic agents.

The Gewald reaction, first reported in the 1960s, remains one of the most practical and atom-economical methods for constructing polysubstituted 2-aminothiophenes.[6][7] It is a one-pot multicomponent reaction that brings together a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[8] This protocol details the application of the Gewald reaction to the synthesis of the title compound, providing a reliable pathway for its production in a laboratory setting.

Reaction Scheme and Mechanism

The synthesis proceeds via a three-component Gewald reaction as depicted below:

Overall Reaction: Pyridine-4-carbaldehyde + Ethyl 2-cyanoacetate + Elemental Sulfur → this compound

Mechanistic Pathway: The reaction mechanism is a well-elucidated sequence of classical organic reactions.[6] A comprehensive computational study using Density Functional Theory (DFT) has further clarified the intricate steps involving sulfur intermediates.[3][9][10]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between pyridine-4-carbaldehyde and the active methylene group of ethyl 2-cyanoacetate.[3][5][6] This step forms an α,β-unsaturated nitrile intermediate (a pyridin-4-ylmethylene cyanoacetate).

  • Michael Addition of Sulfur: The α,β-unsaturated intermediate is deprotonated by the base to form a carbanion.[5] This nucleophile then attacks the elemental sulfur (S₈) ring, leading to its opening and the formation of a thiolate intermediate.[3][10]

  • Intramolecular Cyclization & Tautomerization: The thiolate anion attacks the cyano group in an intramolecular fashion, forming a five-membered imine ring.[2] This intermediate rapidly undergoes tautomerization to yield the stable, aromatic 2-aminothiophene product. The aromatization of the thiophene ring is the primary thermodynamic driving force for the reaction.[3][9]

Gewald_Mechanism Fig. 1: Gewald Reaction Mechanism cluster_0 Knoevenagel-Cope Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Aromatization Aldehyde_Nitrile Pyridine-4-carbaldehyde + Ethyl 2-cyanoacetate Intermediate_1 α,β-Unsaturated Nitrile Aldehyde_Nitrile->Intermediate_1 Base (Et₂NH) Sulfur Elemental Sulfur (S₈) Intermediate_1->Sulfur Michael Addition Intermediate_2 Thiolate Intermediate Sulfur->Intermediate_2 Intermediate_3 Cyclized Imine Intermediate_2->Intermediate_3 Intramolecular Attack Final_Product Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate Intermediate_3->Final_Product Tautomerization

Caption: A simplified flowchart of the Gewald reaction mechanism.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints for monitoring reaction progress.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Amount (mmol)Volume / MassNotes
Pyridine-4-carbaldehyde872-85-5107.1110.01.07 gStarting aldehyde
Ethyl 2-cyanoacetate105-56-6113.1210.01.11 mLActivated nitrile
Elemental Sulfur7704-34-932.06 (S)11.00.35 gSulfur source
Diethylamine (Et₂NH)109-89-773.1410.01.04 mLBasic catalyst
Ethanol (Absolute)64-17-546.07-30 mLSolvent
Ethyl Acetate141-78-688.11-~100 mLExtraction solvent
BrineN/AN/A-~50 mLFor washing
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Vacuum filtration apparatus (Büchner funnel)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add absolute ethanol (30 mL).

  • Reagent Addition: Sequentially add pyridine-4-carbaldehyde (10.0 mmol), ethyl 2-cyanoacetate (10.0 mmol), and elemental sulfur (11.0 mmol) to the flask.

  • Catalyst Introduction: While stirring, slowly add diethylamine (10.0 mmol) to the mixture.

    • Scientist's Note: The base is crucial for both the initial Knoevenagel condensation and the subsequent steps of the mechanism.[6] Diethylamine is an effective catalyst for this transformation.[11] The reaction is often exothermic upon base addition; slow addition helps control the initial temperature.

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to 50-60°C with constant stirring.

    • Scientist's Note: Moderate heating accelerates the reaction. Higher temperatures can sometimes promote the formation of side products, such as dimerization of the Knoevenagel intermediate.[12] A temperature of 50°C is a good starting point.[2][11]

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). Spot the initial reaction mixture and then sample the reaction every hour. The consumption of the starting aldehyde (visualized under UV light) and the appearance of a new, major product spot indicates the reaction is proceeding. The reaction is typically complete within 3-5 hours.

  • Quenching and Isolation: Once the reaction is complete (as determined by TLC), cool the flask to room temperature. Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Product Collection: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any residual ethanol and salts.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure this compound as a crystalline solid.[13]

    • Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Setup Add Ethanol, Aldehyde, Nitrile, Sulfur to Flask B 2. Catalysis Slowly add Diethylamine A->B C 3. Reaction Heat to 50-60°C under Reflux B->C D 4. Monitoring Track progress with TLC C->D D->C Continue reaction E 5. Work-up Quench with ice water D->E Reaction complete F 6. Isolation Filter crude solid E->F G 7. Purification Recrystallize from Ethanol F->G H 8. Characterization Obtain NMR, MS, MP G->H

Caption: A step-by-step overview of the synthesis protocol.

Characterization and Expected Results

  • Appearance: Off-white to pale yellow crystalline solid.

  • Yield: 75-85% (based on similar Gewald reactions).

  • Melting Point: To be determined experimentally.

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): Expected signals for the ethyl ester protons (triplet and quartet), aromatic protons from the pyridine ring, a singlet for the thiophene C5-H, and a broad singlet for the NH₂ protons.

    • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the ester carbonyl, aromatic and heteroaromatic carbons, and carbons of the ethyl group.[14]

    • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ corresponding to the molecular formula C₁₂H₁₂N₂O₂S.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inefficient Knoevenagel condensation.[12]2. Deactivated reagents.1. Ensure the base is fresh and added correctly. Consider a stronger, non-nucleophilic base if needed.2. Use freshly distilled aldehyde and high-purity reagents.
Dark, Tarry Reaction Mixture Formation of complex polysulfides or polymerization side products.[12]1. Maintain the recommended reaction temperature; avoid overheating.2. Ensure efficient stirring.3. A thorough workup and purification by column chromatography may be necessary.
Significant Byproduct Formation Dimerization of the α,β-unsaturated nitrile intermediate.[12]1. Optimize the reaction temperature; a lower temperature may favor the desired intramolecular cyclization.2. Try a slower, controlled addition of the base catalyst.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine-4-carbaldehyde and diethylamine are irritants. Avoid inhalation and contact with skin.

  • Handle elemental sulfur with care to avoid creating dust.

Conclusion

The Gewald reaction provides a highly effective and straightforward one-pot method for the synthesis of this compound. By carefully controlling reaction parameters such as temperature and reagent addition, this protocol enables the reliable and high-yield production of this valuable heterocyclic compound, facilitating further research in drug discovery and materials science.

References

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Available at: [Link]

  • Gewald reaction - Wikipedia. Available at: [Link]

  • Gewald Reaction - Organic Chemistry Portal. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Reaction optimization studies of the modified Gewald reaction a - ResearchGate. Available at: [Link]

  • Optimization of reaction conditions in the presence of catalytic amount of base. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. Available at: [Link]

  • Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine - ResearchGate. Available at: [Link]

  • This compound | C12H12N2O2S | CID 874726. Available at: [Link]

  • Synthesis of Substituted Thienopyrimidinones Based on Ethyl 2-Amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate | Request PDF - ResearchGate. Available at: [Link]

  • Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate | C13H14N2O2S - PubChem. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. Available at: [Link]

  • (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES - ResearchGate. Available at: [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. Available at: [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Available at: [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC - NIH. Available at: [Link]

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Application Notes and Protocols: Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Hybrid Scaffolds

In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The 2-aminothiophene core, readily accessible through the robust Gewald reaction, represents one such high-value scaffold, prized for its diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties.[1][2] Its utility is further amplified when integrated with other pharmacologically significant moieties. This guide focuses on a particularly valuable building block: Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate . This molecule synergistically combines the therapeutic potential of the 2-aminothiophene system with the pyridine ring, a ubiquitous feature in numerous FDA-approved drugs, known for its ability to engage in hydrogen bonding and improve pharmacokinetic properties.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis and derivatization of this building block, offering field-proven insights and step-by-step protocols for its application in the synthesis of potential therapeutic agents, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties and Synthetic Strategy

This compound is a stable, crystalline solid at room temperature. Its structure features three key functional groups that serve as versatile handles for synthetic elaboration:

  • The C2-Amino Group: A nucleophilic primary amine that is readily acylated, alkylated, or used as a key component in cyclization reactions to form fused heterocyclic systems.

  • The C3-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, or it can be involved in cyclization reactions.

  • The C4-Pyridyl Nitrogen: A basic center that can be protonated or coordinated to metal centers, influencing solubility and potential interactions with biological targets.

The most efficient and convergent method for the synthesis of this building block is the Gewald three-component reaction .[3][4][5] This one-pot synthesis involves the condensation of a ketone (4-acetylpyridine), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][5]

Mechanism of the Gewald Reaction

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur to the α-carbon, and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Gewald Reaction)

This protocol describes a standard laboratory-scale synthesis of the title compound.

Materials:

  • 4-Acetylpyridine (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (or Diethylamine) (0.5 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-acetylpyridine (1.0 eq), ethyl cyanoacetate (1.0 eq), and ethanol (100 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add elemental sulfur (1.1 eq) to the mixture.

  • Slowly add morpholine (0.5 eq) dropwise to the stirring suspension. The addition is exothermic, and a gradual color change to deep red or brown is typically observed.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • Once the reaction is complete (disappearance of starting materials), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath for 30-60 minutes to promote precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain this compound as a pale yellow or off-white solid.

  • The product can be further purified by recrystallization from ethanol if necessary.

Causality Behind Experimental Choices:

  • Base Catalyst: Morpholine or diethylamine is used to catalyze the initial Knoevenagel condensation. Morpholine is often preferred for its optimal basicity and boiling point.

  • Solvent: Ethanol is a good choice as it effectively dissolves the reactants and allows for a suitable reflux temperature.

  • Reflux Conditions: Heating is necessary to overcome the activation energy for the cyclization and sulfur incorporation steps.

  • Cooling and Washing: Cooling maximizes the precipitation of the product, and washing with cold ethanol removes soluble impurities without significantly dissolving the desired compound.

Protocol 2: Derivatization to a Thieno[2,3-d]pyrimidine Kinase Inhibitor Scaffold

The 2-aminothiophene core is a precursor for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known to inhibit various protein kinases.[6][7][8] This protocol outlines the cyclization of the title compound to form a 4-hydroxypyrimidine derivative, a key intermediate for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, as solvent and reactant)

  • High-temperature oil bath or heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in an excess of formamide (e.g., 10-15 mL per gram of starting material).

  • Heat the mixture to 180-190 °C and maintain at this temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will often precipitate from the formamide solution.

  • Add water to the reaction mixture to induce further precipitation and dilute the formamide.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-hydroxy-6-(pyridin-4-yl)thieno[2,3-d]pyrimidine.

Expert Insights:

  • The 4-hydroxy group of the resulting thieno[2,3-d]pyrimidine can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃).[7] This chloro-derivative is then a versatile intermediate for nucleophilic substitution with various amines to build a library of potential kinase inhibitors. This is a common strategy in the synthesis of EGFR inhibitors.[7]

Data Presentation: Representative Bioactivities

The following table summarizes the inhibitory activities of representative compounds derived from 2-aminothiophene scaffolds, illustrating their potential in targeting key signaling pathways in cancer and inflammation.

Compound ClassTarget KinaseRepresentative IC₅₀Therapeutic Area
Thieno[2,3-d]pyrimidinesEGFRL858R/T790M13 nMNon-Small Cell Lung Cancer
Pyridinyl-benzimidazolesp38α MAP Kinase17 µMInflammation, Cancer
2-Aminothiophene-3-carboxamidesIKK-2-Inflammatory Diseases
2-Aminothiophene derivatives-1.5 µM (MCF-7 cells)Breast Cancer

Data compiled from various sources for illustrative purposes.[7][9][10]

Visualization of Synthetic and Biological Pathways

Synthetic Workflow Diagram

The following diagram illustrates the synthetic utility of this compound as a key building block.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization Pathways cluster_3 Therapeutic Applications 4-Acetylpyridine 4-Acetylpyridine BuildingBlock Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate 4-Acetylpyridine->BuildingBlock Gewald Reaction Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->BuildingBlock Sulfur Sulfur Sulfur->BuildingBlock ThienoPyrimidine Thieno[2,3-d]pyrimidine Scaffold BuildingBlock->ThienoPyrimidine Cyclization (e.g., with formamide) Amide Amide Derivatives BuildingBlock->Amide Amide Coupling KinaseInhibitors Kinase Inhibitors (e.g., EGFR, p38) ThienoPyrimidine->KinaseInhibitors Amide->KinaseInhibitors AntiInflammatory Anti-inflammatory Agents Amide->AntiInflammatory

Caption: Synthetic utility of the title compound.

Target Signaling Pathway: p38 MAP Kinase

Derivatives of 2-aminothiophenes have been investigated as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[9][11][12] The diagram below illustrates the signaling cascade and the potential point of intervention.

p38_pathway Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1β) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 Phosphorylation Inflammation Inflammatory Response (e.g., COX-2, TNF-α production) MK2->Inflammation Inhibitor Thiophene-based p38 Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion and Future Directions

This compound is a high-potential building block for medicinal chemistry, offering multiple avenues for synthetic diversification. The protocols and insights provided herein demonstrate its utility in accessing privileged scaffolds, such as thieno[2,3-d]pyrimidines, which are of significant interest in the development of targeted therapies, particularly kinase inhibitors. The inherent reactivity of the 2-amino and 3-ester functionalities allows for the systematic exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on expanding the diversity of derivatives from this scaffold and exploring their efficacy in a broader range of biological targets.

References

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (URL not available)
  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Sci-Hub. (URL not available)
  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]

  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. [Link]

  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. National Institutes of Health. [Link]

  • Scheme 23 4.2.2 Synthesis of π-conjugated thiophenes via Gewald... ResearchGate. [Link]

  • 1,3-Bis(5,6,7,8-tetrahydrobenzo[13][14]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (URL not available)

  • Gewald reaction. Wikipedia. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. National Institutes of Health. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL not available)
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]

  • Synthesis and Evaluation of Compounds Containing 4-arylpiperazinyl Moieties Linked to a 2-(pyridin-3-yl)-1H-benzimidazole as p38 MAP Kinase Inhibitors. ResearchGate. [Link]

  • Synthesis and Evaluation of Compounds Containing 4-Arylpiperazinyl Moieties Linked to a 2-(Pyridin-3-yl)-1H-Benzimidazole as p38 MAP Kinase Inhibitors. ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. National Institutes of Health. [Link]

  • This compound. PubChem. [Link]

  • Design, synthesis, and pharmacological evaluation of some 2-[4-morpholino]-3-aryl-5-substituted thiophenes as novel anti-inflammatory agents. Semantic Scholar. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. National Institutes of Health. [Link]

  • Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. ResearchGate. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. National Institutes of Health. [Link]

  • The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. PubMed. [Link]

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Application Notes & Protocols: Strategic Functionalization of the Amino Group on Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

The Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate core represents a molecule of significant interest in medicinal chemistry. It belongs to the 2-aminothiophene class, a five-membered heterocyclic system widely recognized as a "privileged scaffold".[1][2] Its incorporation into a molecule can confer a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The primary amino group at the C2 position is a key handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Functionalization at this site enables the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, and facilitates the introduction of new pharmacophoric elements to optimize target binding and efficacy.

This guide provides a detailed technical overview and actionable protocols for several key strategies to functionalize this primary amino group, transforming the core scaffold into a diverse library of novel chemical entities for drug discovery programs. The foundational 2-aminothiophene scaffold is typically synthesized via the versatile Gewald multicomponent reaction.[5][6][7]

Core Functionalization Strategies

The nucleophilic nature of the C2-amino group allows for a variety of chemical transformations. This document outlines protocols for five principal classes of reactions: Acylation, Sulfonylation, N-Arylation, Reductive Amination, and Diazotization. Each method offers a distinct pathway to introduce diverse functionalities.

G cluster_0 Functionalization Reactions cluster_1 Resulting Derivatives Core Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate Acylation Acylation Core->Acylation Sulfonylation Sulfonylation Core->Sulfonylation Arylation N-Arylation (Buchwald-Hartwig) Core->Arylation ReductiveAmination Reductive Amination Core->ReductiveAmination Diazotization Diazotization (Sandmeyer) Core->Diazotization Amide N-Acyl Derivatives (Amides) Acylation->Amide Sulfonamide N-Sulfonyl Derivatives (Sulfonamides) Sulfonylation->Sulfonamide ArylAmine N-Aryl Derivatives Arylation->ArylAmine AlkylAmine N-Alkyl/Dialkyl Derivatives ReductiveAmination->AlkylAmine Halide C2-Halogenated Derivatives Diazotization->Halide

Figure 1: Overview of functionalization pathways for the title compound.

Acylation: Amide Bond Formation

Acylation is a fundamental transformation that converts the primary amine into a secondary amide. This modification is crucial for probing hydrogen bond donor/acceptor interactions in drug-receptor binding and for improving metabolic stability. The reaction proceeds via nucleophilic attack of the amino group on an activated carbonyl species, such as an acyl chloride or anhydride.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and generally provide good yields. Anhydrides are a milder alternative, suitable for more sensitive substrates.

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is essential. It serves two purposes: to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product, and to deprotonate the amine, increasing its nucleophilicity. Pyridine can often serve as both the base and the solvent.

Protocol 3.1: General Protocol for N-Acylation using an Acyl Chloride
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) or use pyridine as the solvent.

  • Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

ParameterSpecificationPurpose
Solvent Anhydrous DCM, Pyridine, THFAprotic to avoid reaction with acyl chloride.
Base Triethylamine, Pyridine, DIPEAAcid scavenger.
Temperature 0 °C to Room TemperatureControls initial reaction rate.
Stoichiometry Amine:Acyl Chloride:Base ≈ 1:1.1:1.2Ensures complete consumption of starting amine.
Typical Yield 75-95%Dependent on substrate and purity.

Sulfonylation: Sulfonamide Synthesis

The synthesis of sulfonamides from the parent amine introduces a key structural motif found in numerous approved drugs. The sulfonamide group is a versatile bioisostere for carboxylic acids and amides, offering improved hydrolytic stability and unique hydrogen bonding capabilities.[8] The reaction is analogous to acylation, employing a sulfonyl chloride as the electrophile.

Causality Behind Experimental Choices:

  • Reagent: Aryl or alkyl sulfonyl chlorides are the standard reagents.

  • Solvent/Base: Pyridine is the solvent and base of choice for this transformation. Its basicity is sufficient to neutralize the HCl byproduct, and its polar nature effectively solubilizes the starting materials and intermediates.

Protocol 4.1: General Protocol for N-Sulfonylation
  • Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the appropriate sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with 1M HCl (to remove pyridine), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel) or recrystallization.

ParameterSpecificationPurpose
Solvent Anhydrous PyridineActs as solvent and acid scavenger.
Reagent Aryl or Alkyl Sulfonyl ChlorideSource of the sulfonyl group.
Temperature 0 °C to Room TemperatureControls reactivity and minimizes side reactions.
Typical Yield 70-90%Varies with the sulfonyl chloride used.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[9][10] This method allows for the direct coupling of the amino group with aryl or heteroaryl halides, providing access to N-aryl derivatives that are difficult to synthesize via classical methods.[11]

G A Ar-X (Aryl Halide) D Oxidative Addition A->D B R-NH₂ (Our Amine) F Amine Coordination & Deprotonation B->F C Pd(0)Lₙ C->D E [Ar-Pd(II)-X]Lₙ D->E E->F Base G [Ar-Pd(II)-NHR]Lₙ F->G H Reductive Elimination G->H H->C Catalyst Regeneration I Ar-NHR (Product) H->I

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand are required. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP) are crucial for promoting the reductive elimination step, which is often rate-limiting.[9]

  • Base: A strong, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ is used to deprotonate the amine in the catalytic cycle without competing as a nucleophile.

  • Solvent: Anhydrous, high-boiling aprotic solvents like toluene or dioxane are used to achieve the necessary reaction temperatures.

Protocol 5.1: General Protocol for Buchwald-Hartwig N-Arylation
  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), Cs₂CO₃ (2.0 eq), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%).

  • Inerting: Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the N-aryl product.

ParameterSpecificationPurpose
Catalyst Pd₂(dba)₃, Pd(OAc)₂Palladium(0) source for the catalytic cycle.
Ligand Xantphos, BINAP, XPhosStabilizes Pd center and facilitates key steps.
Base Cs₂CO₃, K₃PO₄, NaOtBuDeprotonates amine in the catalytic cycle.
Solvent Anhydrous Toluene, DioxaneHigh-boiling aprotic solvent.
Typical Yield 50-85%Highly dependent on coupling partners and conditions.

Reductive Amination

Reductive amination is a powerful method for forming N-alkyl bonds.[12] The reaction proceeds by first forming an imine intermediate through the condensation of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.

Causality Behind Experimental Choices:

  • Reducing Agent: A mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound is required. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[13] STAB is often preferred as it is less toxic and the reaction can be performed without strict pH control.

  • Solvent: Solvents like dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used. A small amount of acetic acid is often added to catalyze imine formation.

Protocol 6.1: General Protocol for Reductive Amination with an Aldehyde
  • Preparation: In a round-bottom flask, combine this compound (1.0 eq) and the desired aldehyde (1.1 eq) in 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add acetic acid (catalytic amount, ~5% v/v).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture.

  • Reaction: Stir at room temperature for 6-24 hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

ParameterSpecificationPurpose
Carbonyl Aldehyde or KetoneSource of the N-alkyl group.
Reducing Agent NaBH(OAc)₃ (STAB), NaBH₃CNSelectively reduces the iminium ion.
Solvent DCE, THF, MeOHAprotic or protic solvent compatible with reagents.
Catalyst Acetic AcidCatalyzes imine formation.
Typical Yield 60-90%Generally high for unhindered substrates.

Diazotization and Sandmeyer-Type Reactions

Diazotization converts the primary aromatic amine into a diazonium salt, a highly versatile intermediate.[14] This reaction must be performed in a cold, acidic solution. The resulting diazonium salt is typically unstable and is used immediately in subsequent reactions, such as the Sandmeyer reaction, to introduce a variety of substituents (e.g., -Cl, -Br, -CN) at the C2 position, replacing the original amino group.

Causality Behind Experimental Choices:

  • Reagents: Sodium nitrite (NaNO₂) reacts with a strong mineral acid (e.g., H₂SO₄, HCl) in situ to generate nitrous acid (HONO), the diazotizing agent.[15]

  • Temperature: Strict temperature control (0-5 °C) is critical. Aromatic diazonium salts are thermally unstable and can decompose explosively or undergo unwanted side reactions at higher temperatures.

  • Sandmeyer Catalyst: A copper(I) salt (e.g., CuCl, CuBr) is used to catalyze the replacement of the diazonium group with a halide.

Protocol 7.1: Diazotization and Subsequent Sandmeyer Bromination
  • Preparation: In a flask, prepare a solution of concentrated H₂SO₄ in water. Cool this solution to 0-5 °C in an ice-salt bath.

  • Amine Addition: Add this compound (1.0 eq) slowly to the cold acid solution with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension while maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes in the cold bath.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in concentrated HBr at 60-70 °C.

  • Coupling: Slowly add the cold diazonium salt solution to the hot CuBr/HBr solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: After the addition is complete, heat the mixture for 30 minutes, then cool to room temperature.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by column chromatography to obtain the 2-bromo-thiophene derivative.

ParameterSpecificationPurpose
Diazotizing Agent NaNO₂ / Strong AcidGenerates nitrous acid in situ.
Temperature 0-5 °CCritical for stability of the diazonium salt.
Sandmeyer Reagent CuBr / HBrCatalyst and source of bromide nucleophile.
Typical Yield 40-70%Often moderate due to intermediate instability.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2021). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. Available at: [Link]

  • Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. (2017). Synfacts. Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2014). Organic Letters. ACS Publications. Available at: [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2018). European Journal of Medicinal Chemistry. Available at: [Link]

  • Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. (2018). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances. Available at: [Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). European Journal of Medicinal Chemistry. PubMed. Available at: [Link]

  • 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. (2017). European Journal of Medicinal Chemistry. PubMed. Available at: [Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). ResearchGate. Available at: [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2014). Organic Letters. ACS Publications. Available at: [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules. Available at: [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (2009). Semantic Scholar. Available at: [Link]

  • Buchwald–Hartwig amination. Grokipedia. Available at: [Link]

  • Direct C–H-sulfonylation of 6-membered nitrogen-heteroaromatics. (2018). Chemical Communications. Available at: [Link]

  • Methods for the synthesis of 2-aminothiophenes and their reactions (review). (1976). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2022). Molecules. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. Available at: [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). ResearchGate. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. Available at: [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2012). European Journal of Organic Chemistry. Available at: [Link]

  • Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. (1987). ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Diazotization Titration or Nitrite Titration. Pharmapproach. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Reductive amination. (2023). Wikipedia. Available at: [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2022). Molbank. MDPI. Available at: [Link]

  • Synthesis of Substituted Thienopyrimidinones Based on Ethyl 2-Amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate. (2023). ResearchGate. Available at: [Link]

  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2015). ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2023). ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • Process for diazotizing aromatic amines. (1981). Google Patents.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Available at: [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2023). ResearchGate. Available at: [Link]

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Application Notes and Protocols for Cyclization Reactions of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffolding Potential of a Pyridyl-Substituted Aminothiophene

In the landscape of modern medicinal chemistry and drug development, the strategic synthesis of novel heterocyclic entities remains a cornerstone of innovation. Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate stands out as a highly valuable and versatile starting material. Its unique molecular architecture, featuring a nucleophilic enamine-like system ortho to an ester functionality and a strategically placed pyridine ring, offers a rich playground for a diverse array of cyclization reactions. The resulting fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, are of significant interest due to their structural resemblance to purine bases, making them privileged scaffolds for targeting a wide range of biological targets.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the key cyclization reactions involving this important thiophene derivative. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-proven protocols.

The synthesis of the title compound is readily achieved through the well-established Gewald reaction, a one-pot multicomponent condensation of a carbonyl compound (in this case, 4-acetylpyridine), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[2][3] This efficient synthesis provides access to a key building block for the construction of more complex molecular architectures with potential therapeutic applications.

I. Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones: A Gateway to Bioactive Molecules

The construction of the thieno[2,3-d]pyrimidine core is arguably the most explored and significant cyclization pathway for 2-aminothiophene-3-carboxylates. These fused heterocycles are known to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The general strategy involves the reaction of the aminothiophene with a one-carbon synthon, which can be readily incorporated into the pyrimidine ring.

A. Reaction with Formamide: A Direct and Efficient Approach

The reaction with formamide is a straightforward and widely used method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. Mechanistically, the reaction proceeds through an initial formation of a formamidine intermediate, followed by an intramolecular cyclization with the elimination of ethanol.

Diagram 1: Proposed Mechanism for Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis

Thienopyrimidine Synthesis aminothiophene This compound intermediate1 Formamidine Intermediate aminothiophene->intermediate1 Reaction formamide Formamide formamide->intermediate1 product 6-(Pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one intermediate1->product Intramolecular Cyclization ethanol Ethanol (byproduct)

Caption: Reaction pathway for the synthesis of 6-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 1: Synthesis of 6-(Pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Parameter Value Rationale
Reactants This compound, FormamideFormamide serves as both the reactant and the solvent.
Stoichiometry 1 equivalent of aminothiophene, large excess of formamideA large excess of formamide drives the reaction to completion.
Temperature Reflux (typically 180-210 °C)High temperature is required to overcome the activation energy for cyclization.
Reaction Time 2-4 hoursMonitored by TLC until the starting material is consumed.
Work-up Cooling, precipitation, filtration, and washing with water/ethanolThe product often precipitates upon cooling and can be isolated by simple filtration.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of formamide (e.g., 10-20 mL per gram of starting material).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Pour the mixture into cold water to facilitate further precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the product under vacuum to obtain 6-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one.

B. Reaction with Urea: An Alternative C1 Source

Urea can also be employed as a one-carbon source for the synthesis of thieno[2,3-d]pyrimidin-2,4(1H,3H)-diones. The reaction likely proceeds through the formation of an intermediate ureido derivative, followed by cyclization.

Protocol 2: Synthesis of 6-(Pyridin-4-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Parameter Value Rationale
Reactants This compound, UreaUrea provides the C2 and N3 atoms of the pyrimidine ring.
Stoichiometry 1 equivalent of aminothiophene, 2-3 equivalents of ureaAn excess of urea is often used to ensure complete reaction.
Temperature 160-190 °CThermal conditions are necessary to drive the condensation and cyclization.
Reaction Time 4-6 hoursMonitored by TLC for the disappearance of the starting material.
Work-up Cooling, trituration with a suitable solvent (e.g., ethanol), filtrationThe product is typically a solid that can be purified by crystallization.

Step-by-Step Procedure:

  • In a round-bottom flask, thoroughly mix this compound (1.0 eq) and urea (2.0-3.0 eq).

  • Heat the mixture in an oil bath at 160-190 °C for 4-6 hours. The mixture will melt and then solidify as the reaction progresses.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Triturate the solid residue with hot ethanol or another suitable solvent to remove unreacted urea and other impurities.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

II. Synthesis of 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones

The introduction of a thiourea moiety, followed by cyclization, provides access to 2-thioxo-thieno[2,3-d]pyrimidinones, which are also valuable scaffolds in medicinal chemistry. This is typically achieved by reacting the aminothiophene with an isothiocyanate.

Diagram 2: Workflow for 2-Thioxo-thieno[2,3-d]pyrimidinone Synthesis

Thioxo Synthesis start This compound intermediate Thiourea Intermediate start->intermediate reagent Isothiocyanate (R-NCS) reagent->intermediate cyclization Base-catalyzed Cyclization intermediate->cyclization product 2-Thioxo-3-R-thieno[2,3-d]pyrimidin-4-one cyclization->product

Caption: General workflow for the synthesis of 2-thioxo-thieno[2,3-d]pyrimidin-4-ones.

Protocol 3: General Procedure for the Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4-ones

Parameter Value Rationale
Reactants This compound, IsothiocyanateThe isothiocyanate provides the C2 and N3 atoms with the thioxo functionality.
Stoichiometry 1:1.1 molar ratio of aminothiophene to isothiocyanateA slight excess of the isothiocyanate ensures complete formation of the thiourea intermediate.
Solvent Pyridine or DMFA polar aprotic solvent is suitable for the initial addition reaction.
Catalyst Potassium carbonate or sodium ethoxide for cyclizationA base is required to facilitate the intramolecular cyclization.
Temperature Room temperature for thiourea formation, reflux for cyclizationThe initial addition is often exothermic, while the cyclization requires heating.
Reaction Time 1-2 hours for thiourea formation, 4-8 hours for cyclizationMonitored by TLC.
Work-up Acidification, precipitation, filtration, and recrystallizationAcidification of the reaction mixture after cyclization precipitates the product.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in dry pyridine or DMF.

  • Add the desired isothiocyanate (1.1 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours to form the thiourea intermediate (this can be monitored by TLC).

  • Add a catalytic amount of a base such as potassium carbonate or sodium ethoxide.

  • Heat the reaction mixture to reflux for 4-8 hours until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).

III. Synthesis of Thieno[2,3-b]pyridines: The Friedländer Annulation

The Friedländer annulation is a classic and powerful method for the synthesis of quinolines and their heterocyclic analogues, including thieno[2,3-b]pyridines.[5] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In the context of our starting material, the amino group and the adjacent ring carbon can participate in a condensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent.

Protocol 4: General Procedure for the Synthesis of Thieno[2,3-b]pyridines

Parameter Value Rationale
Reactants This compound, 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)The 1,3-dicarbonyl provides the remaining atoms for the new pyridine ring.
Catalyst Acidic (e.g., p-TsOH, H2SO4) or basic (e.g., piperidine, KOH)The choice of catalyst depends on the specific substrates and desired regioselectivity.
Solvent Ethanol, acetic acid, or a high-boiling solvent like diphenyl etherThe solvent should be compatible with the reaction temperature and catalyst.
Temperature RefluxElevated temperatures are generally required for the condensation and cyclization.
Reaction Time 6-24 hoursThe reaction progress is monitored by TLC.
Work-up Cooling, precipitation, filtration, and recrystallizationThe product often precipitates upon cooling and can be purified by recrystallization.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of an acid (e.g., a few drops of concentrated sulfuric acid) or a base (e.g., piperidine).

  • Heat the reaction mixture to reflux for 6-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure and triturate the residue with a suitable solvent (e.g., diethyl ether or hexane) to induce precipitation.

  • Wash the solid product and recrystallize from an appropriate solvent to afford the pure thieno[2,3-b]pyridine derivative.

IV. Synthesis of Pyrazolo[3,4-b]pyridines: A Less Explored but Promising Avenue

While the synthesis of thieno[2,3-d]pyrimidines is predominant, the versatile 2-aminothiophene scaffold can also be utilized to construct other fused heterocyclic systems. The synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole precursors is well-documented.[6][7] By analogy, a plausible route from our starting aminothiophene would involve a multi-step sequence, potentially starting with diazotization of the amino group followed by intramolecular cyclization or reaction with a suitable binucleophile. A more direct, albeit less reported, approach could involve condensation with a hydrazine derivative followed by oxidative cyclization. Given the exploratory nature of this transformation for this specific substrate, the following protocol is presented as a general guideline for investigation.

Exploratory Protocol 5: Towards the Synthesis of Pyrazolo[3,4-b]pyridine Fused Thiophenes

Parameter Value Rationale
Reactants This compound, Hydrazine hydrateHydrazine can react with the ester to form a hydrazide, a key intermediate.
Intermediate Step Formation of 2-amino-4-(pyridin-4-yl)thiophene-3-carbohydrazideThis intermediate is then subjected to cyclization conditions.
Cyclization Reagent A suitable reagent to form the pyrazole ring (e.g., a 1,3-dielectrophile or an oxidizing agent)This step is crucial and may require optimization.
Solvent Ethanol for hydrazide formation; various for cyclizationThe choice of solvent will depend on the specific cyclization conditions.
Temperature Reflux for hydrazide formation; variable for cyclizationThermal conditions are typically needed.
Work-up Standard aqueous work-up and chromatographic purificationPurification will likely be necessary to isolate the desired product.

Step-by-Step Procedure (Part 1: Hydrazide Formation):

  • Reflux a mixture of this compound (1.0 eq) and an excess of hydrazine hydrate in ethanol for 4-8 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The resulting solid hydrazide can often be used in the next step without further purification.

Step-by-Step Procedure (Part 2: Exploratory Cyclization):

  • Route A (with a 1,3-dielectrophile): React the hydrazide with a 1,3-dicarbonyl compound (e.g., acetylacetone) in a suitable solvent with an acid or base catalyst.

  • Route B (Oxidative Cyclization): Investigate oxidative cyclization conditions, for instance, using reagents like iodine in the presence of a base, to facilitate the formation of the pyrazole ring.

Note: These are proposed starting points for investigation, and reaction conditions will require careful optimization.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a variety of medicinally relevant fused heterocyclic systems. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound. The straightforward synthesis of thieno[2,3-d]pyrimidines, coupled with opportunities to construct other fused systems like thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, underscores the immense potential of this scaffold in the ongoing quest for novel therapeutic agents.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques - MDPI. (URL: [Link])

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (URL: [Link])

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. (URL: not available)
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (URL: not available)
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - NIH. (URL: [Link])

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (URL: not available)
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (URL: not available)
  • Friedlaender Synthesis - Organic Chemistry Portal. (URL: [Link])

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Application Note & Protocols: Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate as a Strategic Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the thiophene nucleus is a privileged scaffold, recognized for its diverse biological activities and its role as a bioisostere for phenyl groups, enhancing pharmacokinetic profiles.[1][2] The thiophene moiety is a component in numerous FDA-approved drugs, highlighting its clinical significance.[3][4]

This guide focuses on a particularly versatile and powerful building block: Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate . This molecule is a trifunctionalized precursor, ingeniously designed for divergent synthesis. The ortho-positioning of the amine and ester groups on the thiophene ring provides a reactive diad, ideal for annulation reactions to construct fused heterocyclic systems. The pyridin-4-yl substituent at the C4 position introduces a key pharmacophoric element, offering a hydrogen bond acceptor and a site for modulating solubility and receptor interactions.

The primary application of this precursor, which we will explore in detail, is the synthesis of thieno[2,3-d]pyrimidines . This fused heterocycle is of paramount importance as it acts as a bioisostere of purine, the core of our own DNA and RNA nucleobases.[5][6][7] This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to effectively interact with a wide array of biological targets, leading to potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[5][7][8]

This document serves as a comprehensive guide to the synthesis and application of this key precursor, providing not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their pursuit of novel therapeutic agents.

Synthesis of the Precursor: A Robust Gewald Reaction Protocol

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[9][10][11] This one-pot synthesis is valued for its operational simplicity, mild reaction conditions, and the ready availability of starting materials.[10]

The reaction proceeds via an initial Knoevenagel condensation between the ketone (4-acetylpyridine) and the active methylene compound (ethyl cyanoacetate), catalyzed by a base.[12][13] This is followed by the addition of elemental sulfur to the α-carbon of the condensed product. A subsequent intramolecular cyclization and tautomerization yields the final 2-aminothiophene product.[12]

G1 cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 4-Acetylpyridine P This compound A->P B Ethyl Cyanoacetate B->P C Sulfur (S8) C->P D Base Catalyst (e.g., Diethylamine) D->P Catalyzes E Solvent (e.g., Ethanol) E->P In F Heat (55-65°C) F->P With caption Gewald Synthesis Workflow.

Gewald Synthesis Workflow.
Protocol 2.1: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 4-Acetylpyridine (1.0 eq)

  • Ethyl 2-cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Diethylamine (0.5 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-acetylpyridine (1.0 eq) and ethyl 2-cyanoacetate (1.0 eq) in absolute ethanol (100 mL).

  • Reagent Addition: Stir the mixture at room temperature until a homogenous solution is formed. Add elemental sulfur (1.1 eq) to the mixture.

  • Catalyst Introduction: Slowly add diethylamine (0.5 eq) dropwise to the stirring suspension. The addition of the base catalyst is the key step that initiates the Knoevenagel condensation. The choice of a secondary amine like diethylamine provides controlled basicity, minimizing side reactions.

  • Reaction: Heat the reaction mixture to reflux (approximately 55-65°C) with continuous stirring for 2-3 hours.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture in an ice bath or allow it to stand overnight in a refrigerator.[14] A precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Purification: The collected solid is typically of high purity. However, for analytical purposes, it can be further recrystallized from hot ethanol.

  • Characterization: Dry the final product under vacuum. The expected product is a solid. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Parameter Expected Value
Appearance Pale yellow to light brown solid
Yield 70-85%
¹H NMR (CDCl₃, δ) ~1.3-1.4 (t, 3H, ester CH₃), ~4.3-4.4 (q, 2H, ester CH₂), ~6.0-6.2 (br s, 2H, NH₂), ~6.8 (s, 1H, thiophene H-5), ~7.2-7.3 (d, 2H, Pyridyl H), ~8.6-8.7 (d, 2H, Pyridyl H)
Mass (m/z) Expected [M+H]⁺ peak corresponding to the molecular weight of C₁₂H₁₂N₂O₂S.

Application in Heterocyclic Synthesis: Building Thieno[2,3-d]pyrimidines

The true utility of the title precursor is realized in its conversion to fused heterocyclic systems. The most prominent of these are the thieno[2,3-d]pyrimidines, which have a broad range of medical applications including anticancer and anti-inflammatory activities.[5][15]

Protocol 3.1: Synthesis of 6-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes a common and effective cyclization method using formamide, which serves as both the reagent and solvent, providing the necessary carbon atom to form the pyrimidine ring.

G2 A Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate P 6-(pyridin-4-yl)thieno[2,3-d] pyrimidin-4(3H)-one A->P B Formamide (Excess) B->P Reagent & Solvent C High Temperature (Reflux) C->P Condition caption Cyclization to Thienopyrimidinone.

Cyclization to Thienopyrimidinone.

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, used as solvent)

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: In a round-bottom flask, suspend the precursor (1.0 eq) in an excess of formamide.

  • Reaction: Heat the mixture to reflux (around 180-190°C) for 4-6 hours. The high temperature is necessary to drive the cyclocondensation, which involves the initial formation of a formamide adduct with the amino group, followed by intramolecular cyclization with the loss of ethanol.

  • Work-up: Cool the reaction mixture to room temperature. Pour the cooled mixture into a beaker of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification: Dry the product. Recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid may be necessary to achieve high purity.

Protocol 3.2: Synthesis of 4-Chloro-6-(pyridin-4-yl)thieno[2,3-d]pyrimidine

The thienopyrimidinone synthesized in Protocol 3.1 is a key intermediate. The hydroxyl group (in its tautomeric form) can be converted to a chlorine atom, which is an excellent leaving group, enabling a wide range of nucleophilic substitution reactions to introduce diversity.

Materials:

  • 6-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, used as solvent and reagent)

  • N,N-Dimethylaniline (catalytic amount)

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: Carefully add the thienopyrimidinone (1.0 eq) to a flask containing an excess of phosphorus oxychloride. This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

  • Catalyst: Add a few drops of N,N-dimethylaniline. This tertiary amine acts as a catalyst to facilitate the chlorination reaction.

  • Reaction: Heat the mixture to reflux for 3-4 hours. The reaction converts the keto/enol group into a chloro substituent.

  • Work-up: After cooling, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic step and must be done with caution. The excess POCl₃ will be quenched.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium bicarbonate solution, until the pH is approximately 7-8. A solid will precipitate.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography or recrystallization.

Expanding the Synthetic Toolkit: Access to Other Fused Systems

The versatility of the precursor extends beyond pyrimidine synthesis. The amino and ester functionalities can be manipulated to form other important heterocyclic rings. For instance, converting the ester to a hydrazide opens the door to pyrazole and triazole systems.

Protocol 4.1: Synthesis of 2-amino-4-(pyridin-4-yl)thiophene-3-carbohydrazide

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (80-99%) (excess)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: Dissolve the precursor (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add an excess of hydrazine hydrate to the solution.

  • Reaction: Reflux the mixture for 8-12 hours. The nucleophilic hydrazine will displace the ethoxy group of the ester to form the corresponding hydrazide.

  • Work-up: Cool the reaction mixture. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Isolation: Collect the solid by filtration, wash with cold ethanol, and dry. This carbohydrazide is a new, versatile intermediate for further cyclization reactions (e.g., with 1,3-dicarbonyl compounds to form pyrazoles).

Troubleshooting and Safety Considerations

Issue Potential Cause Recommended Solution
Low Yield in Gewald Reaction Incomplete reaction; impure starting materials; incorrect stoichiometry; insufficient base.Ensure anhydrous conditions. Check purity of reagents. Increase reaction time and monitor by TLC. Ensure dropwise addition of the base catalyst. Consider using a different base like morpholine or piperidine.[13]
Product Oiling Out During Precipitation Product has lower melting point or is impure.Scratch the inside of the flask to induce crystallization. Add a seed crystal if available. Try precipitating from a more dilute solution or at a lower temperature.
Difficult Purification of Chloro-derivative Presence of unreacted starting material or side products.Ensure complete quenching of POCl₃. Use column chromatography on silica gel with an appropriate solvent system (e.g., ethyl acetate/hexane) for purification.
Incomplete Hydrazide Formation Insufficient reaction time or temperature.Increase the reflux time to 24 hours. Ensure a sufficient excess of hydrazine hydrate is used.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care. Quenching should be done slowly in an ice bath.

  • Hydrazine hydrate: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Diethylamine: Flammable and corrosive. Handle in a fume hood.

  • The title compound and its derivatives may cause skin and eye irritation.[16] Handle with care.

Conclusion

This compound is a high-value, strategically designed precursor that provides a reliable and efficient entry point to a diverse range of complex heterocyclic compounds. Its utility, particularly in the synthesis of medicinally relevant thieno[2,3-d]pyrimidines, makes it an indispensable tool for drug discovery and development. The protocols outlined in this guide are robust and grounded in established chemical principles, offering researchers a solid foundation for innovation in heterocyclic chemistry.

References

  • Vardanyan, S. O., et al. (2024). Synthesis of Substituted Thienopyrimidinones Based on Ethyl 2-Amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available at: [Link]

  • Kosmalski, T., et al. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. International Journal of Molecular Sciences. Available at: [Link]

  • Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • ResearchGate. (n.d.). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Available at: [Link]

  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Available at: [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available at: [Link]

  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Available at: [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

  • PubMed Central. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available at: [Link]

  • SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Available at: [Link]

  • ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]

  • Books. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
  • Taylor & Francis Online. (n.d.). Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Available at: [Link]

  • PubMed. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Available at: [Link]

  • Bakhouch, M., et al. (2014). Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available at: [Link]

  • ACS Publications. (2024). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne. Available at: [Link]

  • NeuroQuantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available at: [Link]

  • ResearchGate. (2018). Therapeutic importance of synthetic thiophene. Available at: [Link]

  • National Institutes of Health. (n.d.). Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Available at: [Link]

Sources

Application Notes and Protocols for the Biological Screening of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a member of this versatile class of compounds.[4] Its structural features, including the 2-aminothiophene core and the pyridine moiety, suggest potential interactions with various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic biological screening of this compound. The proposed screening cascade is designed to efficiently assess its cytotoxic potential, identify its molecular targets, and provide an early indication of its drug-like properties.

Proposed Screening Cascade

A tiered approach to screening is recommended to conserve resources and build a logical understanding of the compound's biological profile. This cascade begins with broad assessments of cytotoxicity, followed by more focused mechanistic and drug metabolism and pharmacokinetics (DMPK) studies.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening & Mechanistic Studies cluster_dmpk Preliminary ADME/Tox Profiling A General Cytotoxicity Assessment (e.g., MTT or CellTiter-Glo® Assay) B Kinase Inhibition Profiling (e.g., ADP-Glo™ Kinase Assay) A->B If cytotoxic C Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) A->C If cytotoxic D CYP450 Inhibition Assay B->D E Metabolic Stability Assay B->E

Figure 1: A proposed screening cascade for this compound.

Part 1: Primary Screening - General Cytotoxicity

The initial step is to determine the compound's effect on cell viability across a panel of cancer cell lines. This will establish a baseline for its potential as an anticancer agent and guide the concentration ranges for subsequent assays.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells and is a standard method for assessing cytotoxicity.[5]

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell LinesHepG2 (liver), HCT-116 (colon), A549 (lung)
Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1, 1, 10, 50, 100 µM
Incubation Time48 or 72 hours
ReadoutAbsorbance at 570 nm

Part 2: Secondary Screening & Mechanistic Studies

If the compound exhibits significant cytotoxicity, the next step is to investigate its potential mechanism of action. Given that some 2-aminothiophene derivatives are known kinase inhibitors, profiling against a panel of kinases is a logical starting point.[6]

Protocol: ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced. It is suitable for high-throughput screening of kinase inhibitors.[7]

Materials:

  • Kinase of interest (e.g., VEGFR-2, EGFR, etc.)

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test compound

  • 384-well plates

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for 1 hour.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow A Kinase Reaction (Kinase, Substrate, ATP, Compound) B Incubate (1 hr, 30°C) A->B C Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) B->C D Incubate (40 min, RT) C->D E Add Kinase Detection Reagent (Convert ADP to ATP, generate light) D->E F Incubate (30 min, RT) E->F G Measure Luminescence F->G

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Part 3: Preliminary ADME/Tox Profiling

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial in drug discovery.[8][9] In vitro metabolism studies can predict potential drug-drug interactions and metabolic liabilities.[10][11][12]

Protocol: CYP450 Inhibition Assay

This assay determines the potential of the test compound to inhibit major cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.[9]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)

  • Test compound

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing HLM, NADPH regenerating system, and the test compound at various concentrations in a 96-well plate. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the CYP-specific probe substrate to initiate the reaction.

  • Incubation: Incubate for the specified time (e.g., 10-30 minutes) at 37°C.

  • Quench Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the plate to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of the metabolite of the probe substrate.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.

CYP Isoform Probe Substrate Metabolite Monitored
CYP1A2PhenacetinAcetaminophen
CYP2C9Diclofenac4'-hydroxydiclofenac
CYP2C19S-mephenytoin4'-hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-hydroxymidazolam
Protocol: Metabolic Stability Assay

This assay measures the rate at which the test compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Test compound

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with HLM and the NADPH regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: The reaction in each aliquot is stopped with cold acetonitrile containing an internal standard.

  • Centrifugation and Analysis: Process the samples as in the CYP450 inhibition assay and analyze the remaining parent compound by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.

Data Interpretation and Next Steps

The results from this initial screening cascade will provide a comprehensive preliminary profile of this compound.

  • Cytotoxicity Data: IC50 values will indicate the compound's potency against different cancer cell lines. A potent compound will have low micromolar or nanomolar IC50 values.

  • Kinase Inhibition Data: If the compound inhibits specific kinases, it suggests a potential mechanism of action. This would warrant further investigation, such as kinome-wide profiling to assess selectivity.

  • ADME/Tox Data: High CYP450 inhibition suggests a potential for drug-drug interactions. Low metabolic stability (short half-life) may indicate that the compound will be rapidly cleared in vivo, potentially limiting its therapeutic efficacy.

Based on these results, further studies could include:

  • In vivo efficacy studies in animal models of cancer if the compound is potent and has favorable ADME properties.

  • Lead optimization to improve potency, selectivity, and metabolic stability.

  • More extensive ADME and toxicology studies.

By following this structured approach, researchers can efficiently and effectively evaluate the therapeutic potential of this compound.

References

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
  • PubMed. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • International Journal of Pharmacy and Biological Sciences. (2017).
  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors.
  • MDPI. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity.
  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
  • PubMed. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry.
  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays.
  • Portland Press. (2001). Predicting drug pharmacokinetics in humans from in vitro metabolism studies.
  • PubMed Central. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • ResearchGate. (n.d.). Selected biologically active 2-aminothiophenes.
  • Benchchem. (n.d.). 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide.
  • BioIVT. (n.d.). Drug Metabolism Assays.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
  • Benchchem. (n.d.). Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate.
  • ACS Publications. (1983). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
  • ResearchGate. (n.d.). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine.
  • PubMed. (2021). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
  • ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Request PDF.
  • ResearchGate. (2012). (PDF) Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.
  • ChemicalBook. (n.d.). 174072-89-0(Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate) Product Description.

Sources

scale-up synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate for library development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scale-Up Synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate for Library Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Aminothiophene Scaffold

In the landscape of modern drug discovery, the development of diverse chemical libraries is paramount for identifying novel therapeutic agents. The 2-aminothiophene core is a privileged scaffold, appearing in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3] this compound, in particular, serves as a versatile building block. The presence of a primary amino group, an ester, and a pyridine ring offers multiple points for diversification, making it an ideal starting point for the construction of focused compound libraries.

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this key intermediate via the Gewald reaction—a robust and efficient multicomponent reaction.[4][5][6] We will delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step protocol for a 100-gram scale synthesis, and address critical considerations for process optimization and troubleshooting.

The Synthetic Strategy: Harnessing the Power of the Gewald Reaction

The Gewald reaction, first reported by Karl Gewald in 1961, has become a cornerstone of heterocyclic chemistry for its efficiency in preparing polysubstituted 2-aminothiophenes.[1][4] It is a one-pot synthesis that brings together a carbonyl compound, an α-activated nitrile, and elemental sulfur in the presence of a basic catalyst.[5][7]

For the synthesis of this compound, the reactants are:

  • Carbonyl: 4-Acetylpyridine

  • α-Activated Nitrile: Ethyl cyanoacetate

  • Sulfur Source: Elemental Sulfur (S₈)

  • Base Catalyst: Morpholine or Triethylamine

The choice of the Gewald reaction for scale-up is deliberate. Its advantages include the use of readily available and inexpensive starting materials, mild reaction conditions, and operational simplicity, which are all critical factors for large-scale production.[4]

Mechanistic Insights: A Self-Validating Pathway

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Gewald synthesis proceeds through a sequence of well-established steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound (4-acetylpyridine) and the active methylene compound (ethyl cyanoacetate) to form an electron-deficient alkene intermediate.[8]

  • Michael Addition: Elemental sulfur, in the presence of the amine base, forms a polysulfide species which then acts as a nucleophile. This species undergoes a Michael-type addition to the activated double bond of the Knoevenagel adduct.

  • Ring Closure & Tautomerization: The crucial step involves an intramolecular nucleophilic attack of the sulfur anion onto the nitrile's triple bond, leading to the formation of a cyclic imine.[4] This intermediate then tautomerizes to the stable 2-aminothiophene aromatic system.

This mechanistic pathway provides a logical framework for the entire process, allowing chemists to rationalize the role of each component and condition.

Caption: Mechanism of the Gewald Reaction.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of the target compound and should be performed in a well-ventilated fume hood.

Reagents and Materials
ReagentMolar Mass ( g/mol )MolesQuantityPuritySupplier
4-Acetylpyridine121.140.825100.0 g≥98%Sigma-Aldrich
Ethyl Cyanoacetate113.120.82593.3 g (83.0 mL)≥99%Sigma-Aldrich
Sulfur (Elemental)32.060.86627.8 g≥99.5%Sigma-Aldrich
Morpholine87.120.82571.9 g (71.9 mL)≥99%Sigma-Aldrich
Ethanol46.07-1.0 L200 ProofFisher Scientific
Diethyl Ether74.12-~500 mLACS GradeFisher Scientific
Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical stirrer with a Teflon paddle

  • Reflux condenser with a gas outlet connected to a scrubber (containing bleach solution to trap any H₂S)

  • Heating mantle with a temperature controller and thermocouple

  • Addition funnel (250 mL)

  • Large Büchner funnel and filter flask assembly

  • Vacuum oven

Synthetic Procedure
  • Reaction Setup: Assemble the 2 L three-neck flask with the mechanical stirrer, reflux condenser, and addition funnel. Ensure all joints are properly sealed.

  • Reagent Charging: To the flask, add 4-acetylpyridine (100.0 g, 0.825 mol), ethyl cyanoacetate (93.3 g, 0.825 mol), elemental sulfur (27.8 g, 0.866 mol), and ethanol (1.0 L).

  • Initiation: Begin stirring the mixture to form a suspension. In the addition funnel, place the morpholine (71.9 mL, 0.825 mol).

  • Base Addition: Add the morpholine dropwise to the stirred suspension over a period of 30-45 minutes. An exothermic reaction will occur, and the temperature of the mixture may rise. Maintain the temperature below 40 °C during the addition, using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-75 °C).[9] Maintain this temperature and continue stirring for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).[10] The starting materials should be consumed, and a new, UV-active spot corresponding to the product should appear.

  • Cooling and Precipitation: Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature overnight. The product will precipitate as a pale yellow or off-white solid.

  • Isolation: Cool the mixture further in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration using the Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold ethanol (2 x 150 mL) and then diethyl ether (2 x 150 mL) to remove residual starting materials and solvent.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield: 160-185 g (75-85%). Appearance: Pale yellow to light brown crystalline solid.

Purification and Characterization

For most library development applications, the product obtained after washing is of sufficient purity (>95%). However, for applications requiring higher purity, recrystallization is recommended.

Purification by Recrystallization
  • Transfer the crude solid to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.60-7.80 (d, 2H, pyridyl-H), 7.20-7.40 (d, 2H, pyridyl-H), 6.10 (s, 2H, NH₂), 5.85 (s, 1H, thiophene-H), 4.30 (q, 2H, OCH₂CH₃), 1.35 (t, 3H, OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 167.0, 159.5, 150.0, 145.0, 142.0, 120.0, 118.0, 105.0, 60.5, 14.5.
IR (KBr) ν (cm⁻¹): 3450-3300 (NH₂ stretch), 1680 (C=O stretch), 1600 (C=C stretch).[11]
Mass Spec (ESI+) m/z: 263.09 [M+H]⁺.[11]
Melting Point 172-175 °C.[12]

Process Workflow and Troubleshooting

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Assemble 2L Reactor charge Charge Reactants: 4-Acetylpyridine, Ethyl Cyanoacetate, Sulfur, Ethanol setup->charge add_base Dropwise Addition of Morpholine (<40°C) charge->add_base reflux Heat to Reflux (70-75°C) 4-6 hours add_base->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp (Overnight) monitor->cool Complete filter Vacuum Filtration cool->filter wash Wash with Cold EtOH & Ether filter->wash dry Vacuum Dry (50-60°C) wash->dry purify Optional: Recrystallization dry->purify characterize Characterize: NMR, IR, MS, MP dry->characterize purify->characterize final_product Final Product (>95% Purity) characterize->final_product

Caption: Workflow for Scale-Up Synthesis.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Product loss during work-up; Impure starting materials.Extend reaction time and re-check by TLC. Ensure sufficient cooling before filtration. Use colder washing solvents. Verify purity of reagents.
Reaction Stalls Inactive catalyst; Insufficient temperature.Use a fresh bottle of amine base. Ensure the internal reaction temperature reaches 70-75 °C.
Dark/Oily Product Side reactions due to high temperature; Insufficient washing.Ensure controlled heating. Do not exceed 80 °C. Perform thorough washing with cold ethanol and ether as described.
Purification Issues Product "oils out" during recrystallization.Use a different solvent system (e.g., isopropanol, ethyl acetate/hexanes). Ensure the initial dissolution is in the minimum required amount of hot solvent.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Bobbitt, J. M., & Rizzi, J. P. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Scientia Pharmaceutica, 82(4), 731–742. Available at: [Link]

  • Kumar, A., & Kumar, S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. The Journal of Organic Chemistry, 88(21), 15269–15278. Available at: [Link]

  • Wikipedia. Gewald reaction. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Request PDF on ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Available at: [Link]

  • Sabnis, R. W. (2008). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Request PDF on ResearchGate. Available at: [Link]

  • Google Patents. Process for preparing thiophene derivatives. (US4847386A).
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

  • Sanna, M., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. National Institutes of Health (NIH). Available at: [Link]

  • Doré, G. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Available at: [Link]

  • Bakhouch, M., et al. (2014). Ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. ResearchGate. Available at: [Link]

  • Google Patents. Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (CN103664819A).
  • Abdelrazek, F. M., et al. (2006). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. ResearchGate. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. Available at: [Link]

  • PubChem. Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. Available at: [Link]

  • Traynor, D., et al. (2020). A solid solution of ethyl and d 3-methyl 2-[(4-meth-yl-pyridin-2-yl)amino]. PubMed. Available at: [Link]

  • Georganics. Ethyl 2-aminothiazole-4-carboxylate. Available at: [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Aminothiophene Scaffold

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This privileged heterocyclic system is a key component in a multitude of compounds exhibiting antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The title compound, Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate, combines this potent thiophene core with a pyridine moiety, a common feature in kinase inhibitors, thereby presenting a compelling starting point for the development of novel therapeutics.[3]

This application note provides a comprehensive guide for researchers engaged in the derivatization of this compound to explore its structure-activity relationships (SAR). We will delve into detailed protocols for the modification of its key functional groups—the 2-amino and 3-carboxylate moieties—and discuss the strategic rationale behind these modifications to probe interactions with biological targets. Potential therapeutic targets for this scaffold include IκB kinase 2 (IKK-2), an important player in the NF-κB signaling pathway and inflammation, as well as various cancer cell lines.[1][4]

Synthesis of the Core Scaffold

The foundational step in any SAR study is the efficient synthesis of the core molecule. This compound is readily accessible via the Gewald multicomponent reaction.[5][6] This robust one-pot synthesis combines an activated ketone (4-acetylpyridine), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Protocol 1: Gewald Synthesis of this compound

Materials:

  • 4-Acetylpyridine

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Ethanol

  • Diethylamine or Morpholine

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 4-acetylpyridine (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add a catalytic amount of diethylamine or morpholine (0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to yield this compound as a solid.

Derivatization Strategies for SAR Exploration

The structure of this compound offers three primary points for diversification to build a focused compound library for SAR studies:

  • The 2-Amino Group: This nucleophilic site is ideal for acylation, sulfonylation, and alkylation to probe the steric and electronic requirements of the binding pocket.

  • The 3-Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce diverse functionalities.

  • The 4-Pyridinyl Group: This moiety can be modified or replaced with bioisosteres to investigate its role in target engagement and to modulate physicochemical properties.

SAR_Strategy cluster_derivatization Derivatization Points cluster_modifications Chemical Modifications Core Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate Amino 2-Amino Group Core->Amino Carboxylate 3-Carboxylate Group Core->Carboxylate Pyridine 4-Pyridinyl Group Core->Pyridine Acylation N-Acylation/ N-Sulfonylation Amino->Acylation Alkylation N-Alkylation Amino->Alkylation Amidation Amide Coupling Carboxylate->Amidation Bioisosteres Bioisosteric Replacement Pyridine->Bioisosteres SAR_Studies SAR Exploration (Biological Activity) Acylation->SAR_Studies Alkylation->SAR_Studies Amidation->SAR_Studies Bioisosteres->SAR_Studies

Derivatization of the 2-Amino Group

Rationale: Acylation introduces a variety of substituents that can probe hydrogen bonding interactions and steric tolerance within the target's binding site. This protocol is adapted from general methods for the acylation of 2-aminothiophenes.[7]

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (as base and/or solvent)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Proposed N-Acyl Derivatives and their Rationale

R-Group (from R-COCl)Rationale for SAR Study
Methyl (Acetyl chloride)Introduces a small, neutral group to probe for steric clashes.
Phenyl (Benzoyl chloride)Explores potential for π-stacking interactions.
Cyclopropyl (Cyclopropanecarbonyl chloride)Introduces conformational rigidity.
4-Methoxyphenyl (4-Methoxybenzoyl chloride)Probes for hydrogen bond acceptor interactions.

Rationale: N-alkylation can modulate the basicity and lipophilicity of the amino group, potentially improving pharmacokinetic properties and exploring different binding interactions. This protocol is based on established methods for N-alkylation of 2-aminothiazoles.[8]

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Dichloroethane (DCE) or Methanol (MeOH) (as solvent)

  • Acetic acid (catalytic amount)

Procedure (Reductive Amination):

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE or MeOH, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Derivatization of the 3-Carboxylate Group

Rationale: The carboxylic acid is a key intermediate for the synthesis of a wide array of amide derivatives, which can introduce diverse chemical functionalities and explore new interactions with the biological target.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water or Ethanol / Water solvent mixture

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of LiOH or NaOH (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1N HCl.

  • The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry, allowing for the introduction of a vast array of chemical groups to probe for new binding interactions and modulate physicochemical properties.

Materials:

  • 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxylic acid (from Protocol 4)

  • Desired amine (1.1 eq)

  • Coupling agent: HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2-3 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq) and DIPEA (2-3 eq).

  • Add the coupling agent (HATU or EDC/HOBt) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Proposed Amide Derivatives and their Rationale for SAR Study

Amine for CouplingRationale for SAR Study
BenzylamineIntroduces a flexible aromatic group.
MorpholineAdds a polar, heterocyclic moiety to improve solubility.
AnilineIntroduces a rigid aromatic group directly attached to the carbonyl.
(S)-1-PhenylethylamineProbes for stereospecific interactions in the binding pocket.
Modification of the 4-Pyridinyl Group

Rationale: The pyridin-4-yl moiety can be a key pharmacophore, often involved in hydrogen bonding or other interactions with the target protein. Exploring bioisosteric replacements can lead to improved potency, selectivity, or pharmacokinetic properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

Strategy: The synthesis of analogs with modified pyridinyl rings would typically involve starting from a different substituted acetylpyridine in the initial Gewald synthesis (Protocol 1).

Table 3: Proposed Bioisosteric Replacements for the 4-Pyridinyl Group

Bioisosteric ReplacementRationale
Pyrimidin-4-ylIntroduces an additional hydrogen bond acceptor.
Thiazol-4-ylModulates electronic properties and potential for different interactions.
4-CyanophenylReplaces the basic nitrogen with a hydrogen bond acceptor.
4-(Trifluoromethyl)phenylIntroduces a lipophilic, electron-withdrawing group.

Derivatization_Workflow cluster_amino 2-Amino Modification cluster_carboxylate 3-Carboxylate Modification Start Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate Acylation N-Acylation (Protocol 2) Start->Acylation Alkylation N-Alkylation (Protocol 3) Start->Alkylation Hydrolysis Ester Hydrolysis (Protocol 4) Start->Hydrolysis Library Compound Library for SAR Screening Acylation->Library Alkylation->Library Acid Carboxylic Acid Intermediate Hydrolysis->Acid Amidation Amide Coupling (Protocol 5) Acid->Amidation Amidation->Library

Data Interpretation and SAR Analysis

A systematic analysis of the biological data obtained from the screening of the synthesized library is crucial for establishing a robust SAR. The following points should be considered:

  • Electronic Effects: Compare the activity of derivatives with electron-donating and electron-withdrawing groups on the N-acyl or N-aryl moieties.

  • Steric Effects: Analyze how the size and shape of the substituents at the 2-amino and 3-carboxamide positions influence biological activity.

  • Hydrogen Bonding: Evaluate the impact of introducing hydrogen bond donors and acceptors at various positions.

  • Lipophilicity: Correlate the calculated LogP of the derivatives with their biological activity and consider its potential impact on cell permeability.

  • Conformational Rigidity: Assess whether conformationally constrained analogs exhibit enhanced potency or selectivity.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. The synthetic protocols and SAR strategies outlined in this application note provide a clear roadmap for researchers to systematically explore the chemical space around this privileged core. By employing these methods, it is possible to generate diverse libraries of compounds and to elucidate the key structural features required for potent and selective biological activity.

References

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Inhibition of IKK-2 by 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides. Retrieved from [Link]

  • MDPI. (n.d.). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Retrieved from [Link]

  • Arkivoc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • MDPI. (n.d.). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing thiophene derivatives.
  • ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the morta. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiophene inhibitors of MK2. Part 2: Improvements in kinase selectivity and cell potency. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Retrieved from [Link]

  • Brieflands. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

  • Baruch S. Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this synthesis. The primary synthetic route discussed is the Gewald aminothiophene synthesis, a powerful one-pot, multicomponent reaction ideal for constructing this class of heterocycles.[1][2][3]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is extremely low or I've recovered only starting materials. What are the most critical factors to investigate first?

A1: A low or non-existent yield in a Gewald reaction almost always points to a failure in the initial and most critical step: the Knoevenagel condensation between the ketone (4-acetylpyridine) and the active methylene nitrile (ethyl cyanoacetate).[2][4] If this equilibrium-driven step does not produce the necessary α,β-unsaturated nitrile intermediate, the subsequent addition of sulfur and cyclization cannot occur.

Primary Causes & Solutions:

  • Inactive Catalyst/Base: The base (e.g., morpholine, triethylamine, piperidine) is the catalyst for the Knoevenagel condensation.[1] If the base has degraded through improper storage (e.g., exposure to air or moisture), it will be ineffective.

    • Solution: Use a fresh, unopened bottle of the amine base or distill the base before use. Ensure it is stored under an inert atmosphere (Nitrogen or Argon) and away from moisture.

  • Poor Quality Starting Materials: The purity of your 4-acetylpyridine and ethyl cyanoacetate is paramount. Contaminants can inhibit the condensation reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the 4-acetylpyridine by distillation or recrystallization and distill the ethyl cyanoacetate under reduced pressure.

  • Suboptimal Reaction Temperature: The Knoevenagel condensation is often performed at a moderate temperature (e.g., 50°C) to favor the formation of the condensed product.[5]

    • Solution: Ensure your reaction temperature is accurately controlled. Running the reaction too cold may slow the condensation to a halt, while excessively high temperatures can promote side reactions.

Below is a troubleshooting workflow to diagnose a failed reaction:

G cluster_solutions Corrective Actions start Low or No Product Yield check_base Verify Base Activity (Use fresh/distilled base) start->check_base check_reagents Confirm Purity of Starting Materials (4-acetylpyridine, ethyl cyanoacetate) check_base->check_reagents If base is active sol_base Use fresh amine, store under N2. check_base->sol_base check_conditions Optimize Reaction Conditions (Temperature, Stirring) check_reagents->check_conditions If reagents are pure sol_reagents Purify starting materials via distillation or recrystallization. check_reagents->sol_reagents check_sulfur Assess Sulfur Addition & Solubility check_conditions->check_sulfur If conditions are optimal sol_conditions Ensure accurate temperature control (e.g., 50-60°C). check_conditions->sol_conditions success Improved Yield check_sulfur->success Problem resolved sol_sulfur Use fine sulfur powder; consider a higher-boiling solvent like DMF. check_sulfur->sol_sulfur

Caption: Troubleshooting workflow for low yield.

Q2: My reaction produces a dark, tarry mixture with very little desired product. What causes this and how can I prevent it?

A2: The formation of dark, insoluble tars is often associated with the polymerization of intermediates or the decomposition of starting materials under harsh conditions. The pyridine nitrogen in your starting material, 4-acetylpyridine, can complicate the reaction compared to simple aryl ketones.

Primary Causes & Solutions:

  • Excessively High Temperature: While heat is required, excessive temperatures can accelerate polymerization pathways, especially in the presence of a base.

    • Solution: Maintain a consistent and moderate reaction temperature. A typical range for this Gewald reaction is 50-70°C.[6] Avoid aggressive heating.

  • Incorrect Stoichiometry or Order of Addition: Using a large excess of the base can promote side reactions. Furthermore, the order in which reagents are added can be critical.

    • Solution: Use a catalytic amount of the amine base (typically 0.2-0.5 equivalents).[1] A common and effective procedure is to first mix the ketone, nitrile, and solvent, then add the sulfur, and finally add the base dropwise to the stirring suspension.[1] This controlled addition helps manage the initial exotherm and reaction rate.

Q3: I've successfully formed the product, but I'm struggling with its purification. What is the recommended procedure?

A3: The crude product of a Gewald reaction often contains unreacted sulfur, the amine catalyst, and some side products. The polarity of the pyridinyl group and the amino group can make purification challenging.

Recommended Purification Strategy:

  • Initial Filtration: After the reaction is complete, the hot solution should be filtered to remove any unreacted elemental sulfur.[5] Cooling the filtrate may then induce crystallization of the product.

  • Solvent Trituration/Recrystallization:

    • Trituration: Wash the crude solid with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.

    • Recrystallization: Ethanol is a commonly used solvent for recrystallizing 2-aminothiophene derivatives.[3] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. If the product is highly soluble, a solvent/anti-solvent system like Ethyl Acetate/Hexanes can be effective.[3]

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel chromatography is a reliable alternative. A gradient elution system starting with a non-polar solvent mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate) should effectively separate the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via the Gewald reaction mechanism, which can be broken down into three key stages.[2][3]

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the ketone (4-acetylpyridine) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate (an electron-poor alkene).

  • Michael Addition of Sulfur: The elemental sulfur (often reacting as an S₈ ring) is attacked by the carbanion formed from the α,β-unsaturated nitrile. This forms a thiolate intermediate.

  • Cyclization and Tautomerization: The thiolate anion then attacks the cyano group, leading to an intramolecular cyclization that forms an imine intermediate.[7] This intermediate rapidly tautomerizes to the more stable enamine form, yielding the final aromatic 2-aminothiophene product.

G cluster_reactants Reactants ketone 4-Acetylpyridine knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) ketone->knoevenagel 1. Knoevenagel     Condensation nitrile Ethyl Cyanoacetate nitrile->knoevenagel 1. Knoevenagel     Condensation sulfur Sulfur (S₈) thiolate Thiolate Intermediate sulfur->thiolate 2. Sulfur     Addition base Base (e.g., Morpholine) base->knoevenagel 1. Knoevenagel     Condensation knoevenagel->thiolate 2. Sulfur     Addition imine Cyclized Imine thiolate->imine 3. Intramolecular     Cyclization product Final Product (Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate) imine->product 4. Tautomerization    (Aromatization)

Caption: Reaction mechanism of the Gewald synthesis.

Q2: How do I select the optimal base and solvent for this reaction?

A2: The choice of base and solvent is critical for maximizing yield and minimizing side reactions.[1]

  • Base Selection: Weakly basic secondary amines like morpholine or piperidine are often the catalysts of choice.[8] They are effective at promoting the initial condensation without being so strong as to cause decomposition or unwanted side reactions. Tertiary amines like triethylamine can also be used.

  • Solvent Selection: The solvent must be able to dissolve the reactants and intermediates to a reasonable extent.

    • Alcohols (Ethanol, Methanol): These are the most common solvents. They are polar enough to dissolve the starting materials and facilitate the reaction at moderate temperatures (50-80°C).[1]

    • High-Boiling Polar Aprotic Solvents (DMF, DMSO): These can be advantageous if the starting ketone is particularly unreactive, as they allow for higher reaction temperatures. However, they can make product isolation more difficult.

The table below provides a qualitative guide based on literature for similar aryl ketone substrates.[8]

BaseSolventTypical Yield RangeNotes
Morpholine EthanolGood to Excellent The most commonly cited and reliable combination. Provides a good balance of reactivity and control.[8]
PiperidineEthanolGoodA slightly stronger base than morpholine, can sometimes improve rates for less reactive ketones.
TriethylamineDMFModerate to GoodUseful for pushing stubborn reactions at higher temperatures, but workup can be more complex.[1]

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave irradiation has been successfully applied to the Gewald reaction.[2][7] It can dramatically reduce reaction times from several hours to just a few minutes and, in many cases, improve the overall yield. This is due to efficient and rapid heating of the polar reaction mixture. If you have access to a dedicated chemical microwave reactor, it is a highly recommended technique to explore for optimizing this synthesis.

Experimental Protocol: Gewald Synthesis

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 4-Acetylpyridine (1.0 eq.)

  • Ethyl 2-cyanoacetate (1.0-1.1 eq.)

  • Elemental Sulfur (powdered) (1.1 eq.)

  • Morpholine (0.3 eq.)

  • Ethanol (solvent)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylpyridine (1.0 eq.), ethyl 2-cyanoacetate (1.0 eq.), and ethanol (approx. 3-4 mL per mmol of ketone).

  • Reagent Addition: Begin stirring the mixture and add the powdered elemental sulfur (1.1 eq.).

  • Catalyst Addition: Slowly add morpholine (0.3 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (or maintain at 50-60°C) for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Isolation:

    • Once the reaction is complete, filter the hot mixture through a pad of celite to remove any unreacted sulfur.

    • Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol, followed by diethyl ether.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure this compound. Dry the final product under vacuum.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem.
  • BenchChem. 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide. BenchChem Product Page.
  • Putz, G., & Cobilita, C. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Wikipedia. Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Plais, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100793. [Link]

  • Dixon, F. I., et al. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2017(2), M941. [Link]

  • Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. Rasayan Journal of Chemistry, 16(4), 2415-2422. [Link]

  • Google Patents. (2014).

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Technical Support Center: Recrystallization and Purification of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate, a key intermediate in pharmaceutical synthesis[1], via recrystallization. Moving beyond a simple protocol, this document explains the scientific principles behind each step and offers robust troubleshooting solutions for common experimental challenges.

Section 1: Fundamentals of Recrystallization for this Heterocycle

This section addresses the foundational knowledge required to make informed decisions during the purification process. The unique structural features of the target molecule dictate its behavior in various solvents.

Q1: What are the key physicochemical properties of this compound that influence solvent selection?

A1: The molecule's solubility is governed by a balance of polar and non-polar characteristics.

  • Polar Moieties: The presence of the pyridine ring nitrogen, the primary amino group (-NH₂), and the carbonyl group (C=O) of the ester allows for hydrogen bonding. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen and ester oxygen are acceptors. These features favor solubility in polar solvents.[2]

  • Aromatic System: The thiophene and pyridine rings contribute to the molecule's relatively rigid, planar structure and provide non-polar surface area, suggesting some solubility in aromatic or less polar solvents.

  • Basic Functionality: The pyridine nitrogen is basic and can be protonated. This allows for the possibility of purification by crystallizing the molecule as a salt (e.g., a hydrochloride salt) from an appropriate solvent system, which can dramatically alter its solubility profile.[3]

Q2: Why is the choice of solvent so critical for a successful recrystallization?

A2: The entire principle of recrystallization hinges on differential solubility.[4] An ideal solvent for this compound should meet four key criteria:

  • High Solubility at High Temperature: The solvent must completely dissolve the crude product, including the desired compound and any soluble impurities, at or near its boiling point.[5] Using the minimum amount of near-boiling solvent is crucial for maximizing yield.[6]

  • Low Solubility at Low Temperature: As the solution cools, the desired compound's solubility should decrease significantly, causing it to crystallize out of the solution. Impurities, ideally, should remain dissolved in the cold solvent (the "mother liquor").[4]

  • Appropriate Boiling Point: A solvent with a very high boiling point can be difficult to remove from the final crystals during the drying phase. Conversely, a solvent with a very low boiling point may evaporate too quickly during the hot dissolution and filtration steps, leading to premature crystallization.[5]

  • Inertness: The solvent must not react with the compound. For instance, using methanol at high temperatures for extended periods could potentially lead to transesterification of the ethyl ester, although this is less likely under typical recrystallization conditions.[7]

Section 2: Recommended Experimental Protocol

This protocol provides a robust starting point for the purification. It is designed to be self-validating, with clear checkpoints for success.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Isolation A Dissolution Dissolve crude solid in minimum amount of hot solvent B Hot Filtration (Optional) If insoluble impurities are present A->B If needed C Slow Cooling Allow solution to cool undisturbed to room temperature A->C B->C D Ice Bath Cool further in an ice-water bath to maximize crystal formation C->D E Vacuum Filtration Collect crystals on a Büchner funnel D->E F Washing Rinse crystals with a minimal amount of ice-cold solvent E->F G Drying Dry crystals under vacuum F->G

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Solvent Selection: Based on data for analogous thiophene and pyridine compounds, polar solvents like ethanol or solvent mixtures such as ethanol/acetone are excellent starting points.[2][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate. Continue adding the solvent in small portions until the solid just dissolves. It is critical to use the minimum amount of hot solvent required.[6]

  • Decolorization (If Necessary): If the hot solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel to remove them. This step must be done quickly to prevent the product from crystallizing in the funnel.[4]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals rather than a fine precipitate that traps impurities.[4][9]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to remove any residual mother liquor.[6] Using solvent that is not ice-cold will redissolve some of your product and lower the yield.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature, until a constant weight is achieved.

Section 3: Troubleshooting Guide

Q3: I've cooled my solution to 0°C, but no crystals have formed. What should I do?

A3: This is a very common issue, typically caused by one of two scenarios:

  • Cause 1: Too Much Solvent. This is the most frequent reason for crystallization failure.[10] The solution is not supersaturated, even at low temperatures.

    • Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and attempt to cool it again. Alternatively, remove the solvent entirely on a rotary evaporator and restart the recrystallization with less solvent.[9][10]

  • Cause 2: Supersaturation. The solution is thermodynamically ready to crystallize, but there is no nucleation site for crystals to begin growing.[10]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a rough surface that can initiate nucleation.[6][10]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal provides a template for further crystal growth.[6]

Q4: Instead of solid crystals, an oily liquid separated from the solvent. How can I fix this?

A4: This phenomenon is known as "oiling out." It occurs when the solution becomes saturated at a temperature that is above the melting point of the impure compound.[10] Since the compound is a liquid at that temperature, it separates as an oil rather than a solid crystal lattice.

  • Solution 1 (Adjust Solvent): Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (in a mixed solvent system, add more of the solvent in which the compound is more soluble).[9] This increases the total solvent volume, meaning the solution will become saturated at a lower, cooler temperature, hopefully below the compound's melting point.

  • Solution 2 (Slow Cooling): Oiling out is often exacerbated by rapid cooling. After redissolving the oil, ensure the solution cools as slowly as possible. Insulate the flask by placing it on a wooden block or several layers of paper towels instead of directly on the benchtop.[9][10]

  • Solution 3 (Change Solvent): If the problem persists, the chosen solvent system may be unsuitable. A different solvent or solvent pair with different properties may be required.

Q5: My final yield was very low. What are the likely causes?

A5: A low yield indicates that a significant portion of your product was lost during the process.

  • Cause 1: Excess Solvent: Using too much solvent during the initial dissolution is the primary cause of low recovery, as a substantial amount of the product will remain dissolved in the mother liquor even when cold.[6][9]

  • Cause 2: Premature Crystallization: If a hot filtration was performed, the product may have crystallized on the filter paper or in the funnel stem. Ensure all glassware is pre-heated.

  • Cause 3: Inefficient Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, will dissolve and wash away a portion of the purified product.[6]

  • Investigation: To check if a significant amount of product remains in the mother liquor, take a small sample of the filtrate and evaporate the solvent. A large amount of solid residue indicates that the yield could be improved by concentrating the mother liquor and cooling it again to obtain a second crop of crystals.[9]

Q6: As soon as I removed my flask from the heat, a large amount of solid "crashed out." Is this a problem?

A6: Yes, this is a problem. Rapid precipitation is undesirable because impurities present in the solution can become trapped within the quickly forming crystal lattice, defeating the purpose of the purification.[9] An ideal crystallization involves the slow and steady growth of crystals over a period of 15-30 minutes.

  • Solution: Place the flask back on the heat source to redissolve the precipitate. Add a small, measured amount of extra hot solvent (e.g., 5-10% of the total volume used). This will slightly decrease the saturation of the solution, ensuring that it remains dissolved for a longer period during cooling, which promotes the formation of purer crystals.[9]

Section 4: Frequently Asked Questions (FAQs)

Q7: What is the best starting solvent system for this specific compound?

  • Given its structure, ethanol is an excellent single-solvent choice. For a mixed-solvent system, an ethanol-acetone mixture is highly recommended, as it has been shown to be effective for the analogous 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide.[8]

Q8: How do I perform a solvent screen to find a suitable solvent?

  • Place a small amount of your crude solid (10-20 mg) into several small test tubes. To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature. A good candidate will not dissolve the solid at room temperature. Then, heat the tubes that showed poor room-temperature solubility. A good solvent will dissolve the solid when hot. Finally, cool these tubes in an ice bath. The best solvent will be the one that dissolves the product when hot but from which the product crystallizes extensively when cold.

Q9: How can I confirm the purity of my recrystallized product?

  • The most common and immediate method is to measure the melting point. A pure compound should have a sharp melting point range (typically < 2°C) that is higher than the crude material. Further confirmation of purity and structural integrity should be done using analytical techniques such as NMR spectroscopy, HPLC, or Mass Spectrometry.[4]

Section 5: Solvent Data Summary

Solvent SystemBoiling Point (°C)Rationale & Comments
Ethanol 78Primary Choice. A polar protic solvent that is effective for many thiophene derivatives.[2] Relatively low toxicity and easy to remove.
Methanol 65A good alternative to ethanol, though its lower boiling point means it evaporates more quickly.[2]
Isopropanol 82Slightly less polar than ethanol, which may be advantageous if the compound is too soluble in ethanol.
Ethanol / Acetone 56-78Recommended Mixture. Allows for fine-tuning of polarity. Start by dissolving in a minimal amount of boiling ethanol, then add acetone if needed to maintain dissolution. Effective for similar compounds.[8]
n-Hexane / Ethyl Acetate 69-77A common non-polar/polar aprotic mixture. Dissolve in hot ethyl acetate and add hexane until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly.[3][5]

References

  • US20090318710A1 - Process for the purification of thiophenes - Google P
  • Troubleshooting - Chemistry LibreTexts. (2022-04-07).
  • Recrystalliz
  • RECRYSTALLIZATION - Chemistry LibreTexts. (2021-03-05).
  • 2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide - Benchchem.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • Recrystallization: Choosing Solvent & Inducing Crystalliz
  • Ethyl-2-amino-4-phenyl thiophene-3-carboxylate | Drug Intermedi
  • A solid solution of ethyl and d 3-methyl 2-[(4-meth-yl-pyridin-2-yl)amino]-4-(pyridin-2-yl)

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common side products in the synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Gewald multicomponent reaction to synthesize this valuable heterocyclic building block. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthesis for yield, purity, and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable causes and provides actionable solutions based on established chemical principles and field experience.

Q1: My reaction mixture has turned dark brown or black and has become a tarry, intractable mass. What is the cause and how can I prevent this?

Probable Cause(s): This is a very common issue in Gewald syntheses and is typically indicative of side reactions occurring at elevated temperatures.[1] The primary culprits are the formation of complex polysulfides and the polymerization of starting materials or reactive intermediates. The pyridine nitrogen in your starting material, 4-acetylpyridine, can also contribute to complex formation and discoloration.

Recommended Solutions:

  • Strict Temperature Control: The Gewald reaction is often exothermic, especially during the initial Knoevenagel condensation. Do not exceed 50-60°C.[2] It is critical to use a water bath or an oil bath with a thermostat to maintain a consistent temperature. Avoid aggressive heating with a mantle.

  • Reagent Purity: Ensure your starting materials, particularly 4-acetylpyridine and ethyl cyanoacetate, are pure. Impurities can catalyze polymerization.[1]

  • Order of Addition: A modified procedure can help. First, stir the 4-acetylpyridine, ethyl cyanoacetate, and the base (e.g., morpholine) in ethanol at room temperature for 30 minutes to allow the Knoevenagel condensation to proceed. Then, add the finely powdered sulfur in portions, which helps to control the exotherm from the subsequent steps.

  • Solvent Choice: While ethanol is common, in some cases, using a more polar aprotic solvent like DMF can help solubilize intermediates and prevent precipitation, though temperature control remains paramount.

Q2: My final product yield is disappointingly low, and TLC analysis shows significant amounts of unreacted 4-acetylpyridine. What is the primary bottleneck?

Probable Cause(s): A low yield with unreacted ketone is a classic sign of an inefficient Knoevenagel condensation, which is the first and most critical step of the reaction.[3][4] If this condensation between 4-acetylpyridine and ethyl cyanoacetate fails to produce the α,β-unsaturated nitrile intermediate, the subsequent thiophene ring formation cannot occur.[5]

Recommended Solutions:

  • Base Selection: The choice of base is crucial. While weaker bases like triethylamine are sometimes used, a secondary amine like morpholine or piperidine is often more effective for this condensation.[1] We recommend starting with morpholine as the catalyst.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary in a one-pot Gewald, if yields are persistently low, consider running the initial condensation step in a solvent like toluene with a Dean-Stark apparatus to remove water azeotropically before adding sulfur.

  • Reaction Time & Temperature: Ensure the initial condensation has sufficient time to proceed. Allow the ketone, nitrile, and base to stir for at least 30-60 minutes at a slightly elevated temperature (e.g., 40-50°C) before adding sulfur.

Q3: I've isolated a major byproduct with a molecular weight that doesn't match my starting materials or product. How can I identify and prevent it?

Probable Cause(s): A common and often significant byproduct in the Gewald reaction is a dimer of the α,β-unsaturated nitrile intermediate (the Knoevenagel adduct).[1] This intermolecular Michael addition competes directly with the desired intramolecular cyclization with sulfur. Its formation is highly sensitive to reaction conditions.

Recommended Solutions:

  • Optimize Temperature: Dimer formation is often favored at higher temperatures. A systematic screen of the reaction temperature, for instance at 40°C, 50°C, and 60°C, can help you find the optimal window where the rate of the desired reaction outpaces dimerization.[1]

  • Controlled Reagent Addition: Instead of adding all reagents at once, try a slow, controlled addition of the base or the sulfur. This can help maintain a low concentration of the reactive intermediate, favoring the intramolecular cyclization over the bimolecular dimerization.[1]

  • Base Concentration: Using a catalytic amount of base is preferred. An excess of base can accelerate both the desired reaction and the undesired dimerization. Typically, 0.1 to 0.2 equivalents of morpholine are sufficient.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

Answer: The synthesis proceeds via the classic Gewald reaction mechanism, which is a one-pot, three-component reaction.[6][7] It can be broken down into three key stages:

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the ketone (4-acetylpyridine) and the active methylene compound (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate, often called the Knoevenagel adduct.[4]

  • Sulfur Addition: The α-carbon of the nitrile intermediate is deprotonated by the base, forming a carbanion. This carbanion attacks the elemental sulfur (S₈ ring), leading to the formation of a thiolate intermediate.[5][8]

  • Cyclization and Tautomerization: The thiolate then attacks the cyano group intramolecularly, forming a five-membered imine ring. A final tautomerization (aromatization) step yields the stable 2-aminothiophene product.[4]

Gewald_Mechanism SM1 4-Acetylpyridine + Ethyl Cyanoacetate Int1 Knoevenagel Adduct (α,β-Unsaturated Nitrile) SM1:e->Int1:w Knoevenagel Condensation Base Base (e.g., Morpholine) Base->SM1 Sulfur Sulfur (S₈) Sulfur->Int1 Int2 Thiolate Intermediate Int1:e->Int2:w Sulfur Addition Int3 Cyclized Imine Int2:e->Int3:w Intramolecular Cyclization Product Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate Int3:e->Product:w Tautomerization (Aromatization)

Caption: The Gewald reaction pathway for this compound.

Q2: How can I effectively purify the final product away from residual sulfur and other side products?

Answer: Purification can be challenging due to the nature of the side products. A two-step approach is often most effective.

  • Initial Workup: After the reaction is complete, cool the mixture and pour it into ice-cold water. The crude product will often precipitate. Filter this solid. To remove excess elemental sulfur, wash the crude solid thoroughly with a small amount of cold carbon disulfide (CS₂). (Caution: CS₂ is highly flammable and toxic; handle only in a fume hood with appropriate PPE). An alternative, safer wash is with cold diethyl ether.

  • Final Purification:

    • Recrystallization: This is the preferred method for obtaining high-purity material. Ethanol or a mixture of ethanol and water is typically a good solvent system.[9] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. The desired product should crystallize, leaving more soluble impurities in the mother liquor.

    • Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is necessary. A gradient elution starting with a non-polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 50:50 Hexane:Ethyl Acetate) will typically separate the less polar side products from the more polar 2-aminothiophene product.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product and its impurities?

Answer: A combination of techniques is essential for proper analysis.

TechniqueApplication in this Synthesis
Thin-Layer Chromatography (TLC) Essential for monitoring reaction progress. Use a mobile phase like 3:1 Hexane:Ethyl Acetate. The product is typically a UV-active spot with moderate Rf. It allows you to visualize the consumption of starting materials and the formation of the product and major byproducts.
Liquid Chromatography-Mass Spectrometry (LC-MS) The best tool for identifying byproducts. It provides both the retention time (for purity assessment) and the molecular weight of each component in your mixture, which is invaluable for diagnosing issues like dimerization.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirms the structure of your final, purified product. For this compound, you should expect to see characteristic signals for the pyridine ring protons, the thiophene proton, the amino protons (a broad singlet), and the ethyl ester group.[9][10]
Infrared (IR) Spectroscopy Useful for confirming the presence of key functional groups, such as the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretch of the ester (around 1680-1710 cm⁻¹).[9]

Troubleshooting Workflow: Diagnosing Low Yield

If you are experiencing low yields, follow this decision tree to diagnose the root cause.

Troubleshooting_Workflow Start Low Yield Observed Check1 Analyze crude reaction mixture by TLC/LC-MS. Is unreacted 4-acetylpyridine present? Start->Check1 Check2 Is the major component a byproduct with MW ≈ 2x Knoevenagel adduct? Check1->Check2 No Sol1 Inefficient Knoevenagel Condensation - Use stronger base (Morpholine) - Increase initial reaction time/temp - Check reagent purity Check1->Sol1 Yes Check3 Is the mixture dark/tarry with no clear major product? Check2->Check3 No Sol2 Dimerization Side Reaction - Lower reaction temperature - Use slow reagent addition - Reduce base concentration Check2->Sol2 Yes Sol3 Polymerization/Decomposition - Implement strict temp control (<60°C) - Add sulfur in portions - Ensure efficient stirring Check3->Sol3 Yes

Caption: A decision tree for troubleshooting low yields in the Gewald synthesis.

References

  • BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes. Retrieved from BenchChem Technical Support.[1]

  • El-Kashef, H. S., et al. (2001). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. ResearchGate.[11]

  • BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. Retrieved from BenchChem Technical Support.[3]

  • Nayak, S. K., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.[2]

  • Le, T. N., & Martin, M. T. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy.[5]

  • Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. RASAYAN Journal of Chemistry.[9]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.[12]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from organic-chemistry.org.[6]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from en.wikipedia.org.[4]

  • Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. Semantic Scholar.[10]

  • Request PDF. (n.d.). Synthesis of Substituted Thienopyrimidinones Based on Ethyl 2-Amino-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylate. Retrieved from ResearchGate.[13]

  • J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from jkscientific.com.[7]

  • Fun, H.-K., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.[14]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 874726, this compound. Retrieved from PubChem.[15]

  • Van der Eycken, J., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.[8]

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Navigating the Gewald Aminothiophene Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful multicomponent reaction. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights to help you troubleshoot low conversion rates and optimize your reaction outcomes. The Gewald reaction, a cornerstone in heterocyclic chemistry, offers a direct route to highly functionalized 2-aminothiophenes, which are pivotal scaffolds in medicinal chemistry and materials science.[1][2] However, its success is contingent on a nuanced understanding of the reaction mechanism and careful control of experimental parameters.

Understanding the Reaction: Mechanism and Key Stages

The Gewald reaction is a one-pot synthesis that elegantly combines a carbonyl compound (ketone or aldehyde), an active methylene nitrile (like a cyanoester or malononitrile), and elemental sulfur in the presence of a base.[2][3] The reaction proceeds through three principal stages:

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile, forming an α,β-unsaturated nitrile intermediate.[3][4]

  • Sulfur Addition: Elemental sulfur is then added to this intermediate. The precise mechanism of this step is intricate and may involve the formation of polysulfide intermediates.[4][5][6][7]

  • Cyclization and Tautomerization: The final phase involves an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.[3]

A visual representation of this pathway is provided below:

Gewald_Mechanism Start Carbonyl Compound + Active Methylene Nitrile + Sulfur + Base Knoevenagel Knoevenagel-Cope Condensation Start->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition Unsaturated_Nitrile->Sulfur_Addition Polysulfide Polysulfide Intermediate Sulfur_Addition->Polysulfide Cyclization Intramolecular Cyclization & Tautomerization Polysulfide->Cyclization Product 2-Aminothiophene Product Cyclization->Product

Caption: Key stages of the Gewald aminothiophene synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to directly address the most common issues encountered during the Gewald synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield or has not produced any of the desired 2-aminothiophene. What are the primary causes and how can I troubleshoot this?

A: Low to no yield is one of the most frequent challenges and can often be traced back to the initial Knoevenagel-Cope condensation step or suboptimal reaction conditions for the subsequent sulfur addition and cyclization.

Troubleshooting Steps:

  • Verify the Knoevenagel-Cope Condensation: This initial condensation is critical.[8] You can confirm its success by running a small-scale reaction of just the carbonyl compound and the active methylene nitrile with the base, monitoring the formation of the α,β-unsaturated nitrile intermediate via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.[8]

  • Base Selection is Crucial: The choice and amount of base can significantly impact the reaction.

    • For less reactive ketones, a stronger base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[4][9]

    • While stoichiometric amounts of base are often used, some protocols have shown success with catalytic amounts.[10][11]

  • Optimize Reaction Temperature: Temperature influences the rates of all reaction steps.

    • A temperature that is too low can lead to a sluggish reaction.[8]

    • Conversely, excessively high temperatures can promote the formation of dark, tarry polysulfides and polymerization byproducts.[9]

    • A systematic temperature screen (e.g., room temperature, 45 °C, 70 °C) is advisable to find the optimal conditions for your specific substrates.[8]

  • Solvent Choice Matters: The solvent affects the solubility of reagents, particularly elemental sulfur, and can influence reaction rates.

    • Polar solvents like ethanol, methanol, and DMF are commonly used and can enhance the condensation of intermediates with sulfur.[8][12][13]

    • "Green" chemistry approaches have successfully utilized water, sometimes with the aid of ultrasound.[14]

  • Purity of Starting Materials: Ensure that all your reagents—carbonyl compound, active methylene nitrile, and sulfur—are of high purity. Impurities can catalyze unwanted side reactions.[9] Finely powdered and dry elemental sulfur is recommended for better dispersion.[15]

Issue 2: Formation of Byproducts and Impurities

Q: My reaction mixture is dark brown and tarry, and purification is proving difficult. What is causing this and how can I prevent it?

A: A dark, tarry reaction mixture is a common indicator of polymerization or the formation of complex polysulfides, often due to excessive heat.[9]

Mitigation Strategies:

  • Strict Temperature Control: Carefully control the reaction temperature to avoid overheating.[9]

  • Purification: Proper workup and purification are essential to remove these colored impurities. Recrystallization from solvents like ethanol or methanol, or column chromatography on silica gel are effective methods.[4]

Q: I am observing a significant byproduct that I suspect is a dimer of my intermediate. How can I minimize its formation?

A: Dimerization of the α,β-unsaturated nitrile intermediate is a known competing side reaction.[9]

Minimization Tactics:

  • Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. A systematic temperature screen can help identify the optimal range for your specific substrates.[9]

  • Adjust Reagent Addition Rate: Slow, controlled addition of the reagents can favor the desired intramolecular cyclization over intermolecular dimerization.[9]

  • Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization.[9]

Issue 3: Challenges with Specific Substrates

Q: I am using a sterically hindered ketone, and the one-pot reaction is not working well. What is the recommended approach?

A: Sterically hindered ketones are notoriously challenging substrates for the standard one-pot Gewald synthesis.[4] A two-step procedure is often more effective in these cases.[4][9]

Recommended Protocol for Hindered Ketones:

  • Isolate the Intermediate: First, perform the Knoevenagel-Cope condensation and isolate the resulting α,β-unsaturated nitrile.

  • Separate Cyclization Step: In a second step, react the purified intermediate with sulfur and a base. This often leads to a cleaner reaction and higher yields.[4]

  • Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[3][4]

The following decision tree can guide your troubleshooting process:

Troubleshooting_Tree Start Low Conversion? Check_Condensation Is Knoevenagel-Cope Condensation Occurring? Start->Check_Condensation Yes Byproducts Significant Byproducts? Start->Byproducts No, but... Optimize_Condensation Optimize Condensation: - Stronger Base - Water Removal Check_Condensation->Optimize_Condensation No Check_Cyclization Check Sulfur Addition & Cyclization Check_Condensation->Check_Cyclization Yes Optimize_Cyclization Optimize Cyclization: - Adjust Temperature - Change Solvent - Check Sulfur Purity Check_Cyclization->Optimize_Cyclization Persistent Low Yield Tarry Tarry Mixture? Byproducts->Tarry Yes Control_Temp Strict Temperature Control Tarry->Control_Temp Yes Dimer Dimer Formation? Tarry->Dimer No Purify Purification Strategy: - Recrystallization - Column Chromatography Control_Temp->Purify Optimize_Dimer Optimize to Minimize Dimer: - Lower Temperature - Adjust Addition Rate Dimer->Optimize_Dimer Yes Optimize_Dimer->Purify

Caption: A decision tree for troubleshooting the Gewald synthesis.

Quantitative Data for Optimization

The following tables summarize key reaction parameters from various studies to guide your optimization efforts.

Table 1: Effect of Catalyst and Solvent on the Gewald Reaction of Cyclohexanone, Malononitrile, and Sulfur

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Nano-structured Na2CaP2O7WaterReflux3095[1]
KF-aluminaEthanolReflux4592[1]
L-prolineWater606090[1]
MorpholineEthanol50120-18085-90[10][16]
Piperidinium Borate (20 mol%)Ethanol:Water (9:1)1002096[11]

Table 2: General Purification Strategies

MethodDescriptionCommon Solvents/Eluents
Recrystallization Often the most effective method for purifying solid products.[4]Ethanol, Methanol, Ethyl Acetate/Hexanes
Column Chromatography Used for oils or solids that are difficult to recrystallize.[4]Gradient of ethyl acetate in hexanes on silica gel
Washing Can remove inorganic salts and some polar/non-polar impurities.[4]Water for salts, Hexanes for non-polar byproducts

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Ketone/Aldehyde (10 mmol)

  • Active Methylene Nitrile (e.g., Malononitrile) (10 mmol)

  • Elemental Sulfur (12 mmol)

  • Base (e.g., Morpholine, 20 mol%)

  • Solvent (e.g., Ethanol, 20 mL)

Procedure:

  • In a round-bottomed flask, combine the ketone/aldehyde, active methylene nitrile, and the base in the chosen solvent.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the elemental sulfur to the reaction mixture.[2]

  • Heat the reaction mixture to 40-60 °C and monitor its progress using TLC.[4]

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[4]

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[4]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[4]

A general workflow for this process is illustrated below:

Experimental_Workflow Setup Combine Carbonyl, Nitrile, and Base in Solvent Add_Sulfur Add Elemental Sulfur Setup->Add_Sulfur Heat_Monitor Heat and Monitor by TLC Add_Sulfur->Heat_Monitor Workup Cool and Isolate Product Heat_Monitor->Workup Purification Purify by Recrystallization or Chromatography Workup->Purification

Caption: A general experimental workflow for the Gewald synthesis.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Wikipedia. (2023). Gewald reaction. In Wikipedia. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

  • Nguyen, T. H., Le, T. H., & Vo-Thanh, G. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100790. [Link]

  • Sreedharan, B. D., et al. (2018). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

  • Unknown. (n.d.). Optimization of reaction conditions in the presence of catalytic amount of base. ResearchGate. [Link]

  • J&K Scientific LLC. (2025). Gewald Reaction. [Link]

  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(04), 263-268. [Link]

  • Pudlo, M., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(12), 22596-22606. [Link]

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Technical Support Center: Optimizing the Synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. As a key intermediate, the purity and yield of this 2-aminothiophene derivative are paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

The primary and most efficient route to this molecule is the Gewald three-component reaction .[1][2][3][4] This one-pot synthesis involves the condensation of a ketone (4-acetylpyridine), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.[3][4][5] While robust, the reaction is sensitive to several parameters that can significantly impact its outcome. This guide will help you navigate these challenges to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gewald reaction for this specific synthesis?

A1: The reaction proceeds through three main stages, beginning with a base-catalyzed Knoevenagel condensation between 4-acetylpyridine and ethyl cyanoacetate.[3] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile (a Michael-type addition). The final step is an intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene product.[1][6] A recent computational study suggests a complex equilibrium of polysulfide intermediates forms after the initial sulfur addition, with the final cyclization and aromatization being the thermodynamic driving force of the reaction.[7]

Gewald_Mechanism Reactants 4-Acetylpyridine + Ethyl Cyanoacetate + Sulfur (S8) Step1 Knoevenagel Condensation Reactants->Step1 Base (e.g., Morpholine) Intermediate1 α,β-Unsaturated Nitrile (Knoevenagel Adduct) Step1->Intermediate1 Step2 Sulfur Addition (Michael-type) Intermediate1->Step2 + Sulfur Intermediate2 Thiolate Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization & Tautomerization Intermediate2->Step3 Product Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate Step3->Product

Caption: The Gewald reaction mechanism pathway.

Q2: How do I select the appropriate base and solvent for the reaction?

A2: The choice of base and solvent is critical and interdependent.

  • Base: A moderately weak organic base is typically preferred. Strong bases can promote polymerization and other side reactions.[8]

    • Morpholine or Piperidine: These are the classical and most frequently used bases for the Gewald reaction. They are highly effective at catalyzing the initial condensation.

    • Triethylamine (TEA): A common alternative, particularly effective when reactions are performed in water or mixed aqueous-organic systems.[6]

    • DABCO: This catalyst has been shown to be effective in greener solvents like PEG-200, sometimes under sonication.[9]

  • Solvent: The solvent must be capable of dissolving the reactants and, crucially, the elemental sulfur.

    • Ethanol/Methanol: These are excellent first choices. They have good solvating power for the reactants and sulfur, and the reaction can often be run at their reflux temperatures.[4][10]

    • DMF/DMSO: These polar aprotic solvents can also be used, but require more careful temperature control to prevent runaway reactions or decomposition.[4]

    • Water: Green chemistry approaches have demonstrated the feasibility of using water, often with a phase-transfer catalyst or under ultrasound conditions.[1][6]

SolventTypical Temperature (°C)AdvantagesDisadvantages
Ethanol 50 - RefluxExcellent solubility for reactants and sulfur; product often crystallizes upon cooling.[10]May require longer reaction times than higher boiling solvents.
Methanol 50 - RefluxSimilar to ethanol, good general-purpose solvent.[4]Lower boiling point may not be sufficient for less reactive substrates.
DMF Room Temp - 80High solvating power.Can be difficult to remove; requires careful temperature control.
Water 70Environmentally friendly ("green").[6]May require ultrasound or specialized catalysts for efficiency.[1]
Q3: Can microwave irradiation accelerate this synthesis?

A3: Yes, absolutely. Microwave-assisted synthesis is highly effective for the Gewald reaction. It can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.[11][12] A typical microwave protocol might involve heating the sealed reaction vessel to 100-120°C for 10-30 minutes.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. A systematic approach is key to diagnosing and solving problems.

Troubleshooting_Flowchart start Low/No Product Yield check_reagents Verify Purity of Reagents (4-acetylpyridine, ethyl cyanoacetate) & Activity of Base/Sulfur start->check_reagents check_tlc Monitor Knoevenagel Step by TLC. Is the intermediate forming? check_reagents->check_tlc optimize_knoevenagel Optimize Condensation: - Increase temperature slightly - Screen alternative bases (e.g., piperidine) - Ensure anhydrous conditions check_tlc->optimize_knoevenagel No dark_mixture Is the mixture dark/tarry? check_tlc->dark_mixture Yes optimize_knoevenagel->check_reagents lower_temp Polymerization likely. - Lower reaction temperature - Consider slower reagent addition dark_mixture->lower_temp Yes purification_issue Check Purification Step. - Recrystallize from hot ethanol - Use neutralized silica gel for chromatography dark_mixture->purification_issue No success Yield Improved lower_temp->success purification_issue->success

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Technical Support Center: Characterization of Impurities in Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the analysis of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common and complex challenges encountered during impurity characterization. Our approach is grounded in fundamental principles to empower you not just to follow steps, but to understand and adapt them to your specific experimental context.

Section 1: Frequently Asked Questions - Foundational Understanding

This section addresses high-level questions to orient your impurity analysis strategy.

Q1: What are the most probable impurities I should expect in my sample of this compound?

A1: The impurity profile is fundamentally linked to the synthetic route and subsequent storage conditions. The most common synthesis for this class of 2-aminothiophenes is the Gewald reaction [1][2]. Therefore, impurities typically fall into three categories:

  • Starting Materials & Reagents: Unreacted starting materials such as 4-acetylpyridine, ethyl cyanoacetate, elemental sulfur, or the base catalyst (e.g., morpholine, diethylamine) can be present.

  • Synthesis-Related Impurities (Byproducts): These are formed from side reactions during the synthesis. Examples include dimers of the main compound, products from alternative cyclization pathways, or incompletely reacted intermediates.

  • Degradation Products: These arise from the instability of the active pharmaceutical ingredient (API) under specific conditions (e.g., exposure to light, heat, humidity, or pH extremes). Common degradation pathways include hydrolysis of the ethyl ester to the corresponding carboxylic acid, oxidation of the thiophene sulfur (to a sulfoxide or sulfone), or oxidation of the pyridine nitrogen (to an N-oxide).

Here is a summary of potential impurities to guide your initial investigation:

Potential Impurity Class Specific Example Potential Origin Key Analytical Signature
Starting Materials Ethyl CyanoacetateIncomplete ReactionLow molecular weight, more polar than API
4-AcetylpyridineIncomplete ReactionLow molecular weight, distinct chromatographic behavior
Synthesis Byproducts Dimeric SpeciesSide ReactionApproximately double the mass of the API
Thiophene RegioisomersAlternative CyclizationSame mass as API, different retention time & NMR
Degradation Products Carboxylic Acid AnalogEster HydrolysisLower retention time in RP-HPLC, mass shift of -28 Da
Pyridine N-OxideOxidationIncreased polarity, mass shift of +16 Da
Thiophene S-OxideOxidationIncreased polarity, mass shift of +16 Da

Q2: What is the best initial analytical approach to get a broad overview of my sample's purity?

A2: A high-performance liquid chromatography (HPLC) method with UV detection is the universally accepted starting point. It provides a rapid, robust, and quantitative overview of the number of impurities and their relative abundance.

  • Why HPLC-UV? It effectively separates the main compound from its impurities based on their physicochemical properties (primarily polarity). The UV detector is non-destructive and provides a good response for aromatic systems like the thiophene and pyridine rings in your molecule. A gradient elution method using a reversed-phase column (like a C18) is the most logical first step to separate compounds with a range of polarities.

Q3: I have detected several impurity peaks via HPLC. How do I proceed to identify them?

A3: Once you have a good chromatographic separation, the next step is identification using mass spectrometry (MS). The most powerful and common technique is Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • The Power of LC-MS: This hyphenated technique provides the molecular weight of each impurity as it elutes from the HPLC column. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is particularly valuable as it provides a highly accurate mass measurement, allowing you to propose a molecular formula for each unknown peak. This data, combined with your knowledge of the synthetic route, is often sufficient to tentatively identify many process-related impurities and degradants.

Section 2: Troubleshooting Guide - Chromatographic Analysis (HPLC/UPLC)

This section provides solutions to common problems encountered during the separation of this compound and its impurities.

Q4: My main API peak is tailing significantly. What is causing this and how can I fix it?

A4: Peak tailing for this specific molecule is most often caused by secondary ionic interactions between the basic pyridine nitrogen and residual, acidic silanol groups on the silica-based stationary phase of the HPLC column.

  • Causality: At a typical acidic pH (e.g., pH 3), the pyridine nitrogen is protonated (positively charged). This charged site can interact strongly with deprotonated, negatively charged silanols on the column packing, causing a portion of the molecules to lag behind, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5 with formic or trifluoroacetic acid) will more effectively protonate the silanol groups, minimizing these secondary interactions.

    • Use a Low-Bleed, End-Capped Column: Modern columns designed for MS compatibility often have advanced end-capping to shield these residual silanols. Using a high-purity, end-capped C18 or a phenyl-hexyl column can significantly improve peak shape.

    • Increase Ionic Strength: Adding a small amount of a salt buffer (e.g., 10-20 mM ammonium formate) to the mobile phase can help to mask the active sites on the stationary phase.

Q5: I am struggling to separate two impurities that have very similar retention times. What strategies can I employ?

A5: Co-elution is a common challenge, especially with structurally similar isomers. A systematic approach to method development is required.

  • Expert Insight: Do not just increase the run time. Instead, focus on changing the selectivity of your chromatographic system. Selectivity (α) is the factor that governs the separation between two peaks.

  • Troubleshooting Steps:

    • Change Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can alter the elution order and improve resolution.

    • Modify the Stationary Phase: If a C18 column is not providing resolution, switch to a different chemistry. A phenyl-hexyl column can offer alternative π-π interactions with the aromatic rings in your molecule. For more polar impurities, a polar-embedded column could be effective.

    • Adjust Temperature: Increasing the column temperature reduces mobile phase viscosity and can improve efficiency. However, it can also change selectivity, sometimes for the better. Experiment with temperatures between 30°C and 50°C.

    • Steepen or Shallow the Gradient: A shallower gradient gives the peaks more time to separate. If the peaks are at the beginning of the run, make the initial part of the gradient shallower. If they are at the end, extend the gradient.

Section 3: Advanced Troubleshooting - Structural Elucidation (MS & NMR)

Identifying an unknown requires piecing together evidence from multiple techniques. This section guides you through the final, definitive steps.

Q6: My LC-MS data shows an impurity with a mass of [API + 16 Da]. How can I determine if it's an N-oxide or an S-oxide?

A6: This is a classic problem of isobaric (same mass) impurities. Mass spectrometry alone is often insufficient. You will need tandem MS (MS/MS) and, ideally, Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous identification.

  • MS/MS Fragmentation: Isolate the [M+H]+ ion of the +16 Da impurity in the mass spectrometer and fragment it. The fragmentation patterns will likely differ. An N-oxide may readily lose the oxygen atom (a neutral loss of 16 Da), while an S-oxide might exhibit a more complex fragmentation pattern.

  • NMR Spectroscopy - The Gold Standard: NMR is the most definitive technique for structure elucidation.[4][5] The chemical shifts of the protons on the pyridine and thiophene rings are highly sensitive to oxidation.

    • Pyridine N-Oxide: The protons on the pyridine ring, particularly those adjacent to the nitrogen, will experience a significant downfield shift (to a higher ppm value) compared to the parent API.

    • Thiophene S-Oxide: The protons on the thiophene ring will be deshielded and shift downfield.

    • Why it Works: Oxidation draws electron density away from the aromatic ring, "deshielding" the attached protons and causing them to resonate at a lower magnetic field (higher ppm). Comparing the 1H NMR spectrum of the isolated impurity to that of the parent compound will provide a definitive answer.[6][7]

Q7: I have a very low-level impurity (<0.1%) that I need to identify. My NMR signal-to-noise is too poor. What can I do?

A7: Characterizing trace-level impurities is a significant challenge that requires maximizing the sensitivity of your instrumentation and techniques.

  • Expert Strategy: Do not simply increase the number of scans indefinitely, as this yields diminishing returns. A multi-pronged approach is more effective.

  • Troubleshooting Steps:

    • Sample Enrichment: If possible, use preparative HPLC to collect and concentrate the impurity fraction. This is the most direct way to obtain enough material for analysis.

    • Use a Cryogenic NMR Probe: Cryoprobes cool the electronics to cryogenic temperatures, dramatically reducing thermal noise and increasing the signal-to-noise ratio by a factor of 3-4. This can make a previously unmeasurable sample analyzable.

    • Advanced 2D NMR Experiments: Instead of a simple 1D proton NMR, use 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).[8] These experiments correlate protons with their attached carbons (HSQC) or carbons several bonds away (HMBC). Even if the proton signals are weak, their correlation to a carbon signal can provide definitive structural information.

    • Micro-NMR Tubes: Using a smaller diameter NMR tube (e.g., 1.7 mm) with a corresponding probe can significantly increase the concentration of your limited sample, boosting the signal.

Section 4: Protocols & Workflows

This section provides validated starting protocols and logical workflows for your experiments.

Protocol 1: General Purpose HPLC-UV Method for Impurity Profiling

This method is designed as a robust starting point for separating this compound from a range of potential impurities.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmHigh efficiency and good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS and controls pH for peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 15 minA broad gradient to elute both polar and non-polar impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces backpressure and can improve peak shape.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
UV Detection 254 nm, 320 nmMonitor at multiple wavelengths to ensure detection of all impurities.
System Suitability Inject standard 6x. RSD for API peak area and retention time < 2.0%.Ensures the system is performing reliably before sample analysis.
Workflow for Impurity Identification

This workflow illustrates the logical progression from detection to definitive identification.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Tentative Identification cluster_2 Phase 3: Definitive Identification A Run HPLC-UV Method (Protocol 1) B Integrate Peaks Quantify Impurities >0.05% A->B C Run LC-HRMS Analysis B->C Unknowns Present D Obtain Accurate Mass for Each Impurity C->D E Propose Molecular Formula & Tentative Structure D->E F Isolate Impurity (Prep-HPLC) E->F Structure Ambiguous or Critical Impurity I Impurity Identified E->I Structure Confident (e.g., known starting material) G Acquire NMR Data (1H, 13C, HSQC, HMBC) F->G H Elucidate Structure G->H H->I

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column chromatography conditions for purifying Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the chromatographic purification of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate. This molecule, a member of the versatile 2-aminothiophene class of compounds, presents unique purification challenges due to its specific structural features.[1][2] Its basic pyridine moiety and the primary amino group can engage in strong, undesirable interactions with standard silica gel stationary phases, often leading to poor separation and low recovery.[3]

This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies designed for researchers, medicinal chemists, and process development scientists. Our goal is to empower you to overcome common obstacles and achieve high-purity isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why are the chromatographic peaks for my compound showing significant tailing or streaking?

A: Peak tailing is the most common issue encountered when purifying basic compounds like this compound on standard silica gel.[3] The root cause is the interaction between the basic nitrogen atoms (on the pyridine ring and the amino group) and the acidic silanol groups (Si-OH) on the surface of the silica.[3] This strong, non-specific binding creates multiple interaction sites, causing the compound to elute slowly and asymmetrically, resulting in a "tail".

Q2: What is the most effective way to eliminate peak tailing?

A: The most direct solution is to neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).[4] Adding 0.5-1% triethylamine (TEA) or a solution of ammonia in methanol to the eluent will protonate the basic sites on the silica, preventing your compound from sticking and leading to sharp, symmetrical peaks.[4]

Q3: My compound is not eluting from the column, even with a high concentration of ethyl acetate in hexanes. What should I do?

A: This indicates that your mobile phase is not polar enough to displace the highly polar compound from the stationary phase. This compound is quite polar. You should switch to a more aggressive, polar solvent system. A good next step would be to try a gradient of methanol in dichloromethane (DCM). If the compound still fails to elute, it may be irreversibly adsorbed or degrading on the silica.[4][5]

Q4: Can this compound decompose on silica gel? How would I check for this?

A: Yes, some sensitive heterocyclic compounds can degrade on acidic silica gel.[5] A simple way to test for stability is to perform a 2D TLC analysis. Spot your crude material on a TLC plate, elute it in a suitable solvent system, and let the plate dry completely. Then, turn the plate 90 degrees and re-elute it in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If degradation is occurring, you will see new spots along the second elution path.[5]

Q5: What is a good alternative stationary phase if silica gel is problematic?

A: If tailing and recovery issues persist even with a basic modifier, switching to a different stationary phase is recommended. Neutral or basic alumina are excellent alternatives for purifying basic compounds as they lack the acidic character of silica.[4] Reversed-phase (C18) chromatography is another option for highly polar molecules, though it requires aqueous mobile phases.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems in a direct question-and-answer format, providing actionable solutions.

Issue Possible Cause Recommended Solution
Poor Separation / Overlapping Spots on TLC Inappropriate Solvent System: The polarity of the eluent is not optimized to differentiate between your product and impurities.Systematically test solvent systems of varying polarity. Start with 50% Ethyl Acetate (EtOAc) in Hexanes and increase polarity. Test a second system like 2-5% Methanol (MeOH) in Dichloromethane (DCM). Aim for a target Rf value of 0.2-0.3 for the desired compound on TLC for optimal column separation.
Significant Peak Tailing / Streaking Strong Analyte-Silica Interaction: The basic pyridine and amine groups are strongly adsorbing to acidic silanol groups on the silica gel.[3]Add a basic modifier. Incorporate 0.5-1% triethylamine (TEA) into your mobile phase (both for the TLC and the column). This will neutralize the acidic sites and dramatically improve peak shape.[4]
Low or No Recovery of Compound 1. Insufficient Mobile Phase Polarity: The eluent is not strong enough to move the polar compound off the column. 2. Irreversible Adsorption/Decomposition: The compound is either permanently stuck to or degrading on the acidic silica.[5]1. Increase Eluent Polarity Drastically. Switch to a gradient of 0-10% MeOH in DCM. 2. Change Stationary Phase. If the compound is confirmed to be unstable on silica (via 2D TLC), switch to neutral alumina or consider reversed-phase chromatography.[4]
Compound Elutes in the Solvent Front Mobile Phase is Too Polar: The eluent is too strong, causing all components to elute together without separation.Decrease the polarity of the mobile phase. If using EtOAc/Hexanes, increase the proportion of Hexanes. If using MeOH/DCM, decrease the percentage of MeOH.
Poor Separation on Column Despite Good TLC Column Overloading: Too much crude material was loaded relative to the amount of stationary phase.Reduce the sample load. A general rule is to load 1-2% of crude material by weight relative to the silica gel (e.g., 100-200 mg of sample on a 10 g column). For difficult separations, this may need to be reduced further.[4]

Experimental Protocols & Methodologies

Protocol 1: TLC Method Development

Objective: To identify an optimal solvent system for column chromatography that provides good separation and an Rf value of ~0.2-0.3 for the target compound.

  • Prepare Stock Solutions: Dissolve a small amount of your crude material in a suitable solvent like DCM or ethyl acetate.

  • Test Solvent Systems:

    • System A (Medium Polarity): Start with 1:1 Hexanes/Ethyl Acetate.

    • System B (High Polarity): Start with 98:2 Dichloromethane/Methanol.

  • Spot and Develop: Spot the crude material on two separate TLC plates. Develop one in System A and the other in System B.

  • Analyze Rf: Visualize the plates under UV light.

    • If the Rf is too low (<0.1) in System A, increase the proportion of ethyl acetate.

    • If the Rf is too high (>0.5) in System B, decrease the proportion of methanol.

  • Add Modifier: Once a promising system is identified, add 0.5-1% triethylamine (TEA) to the mobile phase and re-run the TLC. Observe if the spot shape improves (less streaking) and if the Rf value changes. This new Rf will be your guide for the column.

Protocol 2: Column Chromatography with a Basic Modifier

Objective: To purify the crude product using silica gel flash chromatography.

  • Column Preparation:

    • Select a column size appropriate for your sample amount (typically 50-100 times the weight of your crude material).

    • Prepare the initial mobile phase (e.g., 70:30:0.5 Hexanes/EtOAc/TEA) identified from your TLC analysis.

    • Pack the column using the slurry method, ensuring a flat, stable bed of silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.[6]

    • Gently remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the packed column. Add a thin layer of sand to protect the surface.

  • Elution and Fraction Collection:

    • Begin eluting with the initial, less polar mobile phase.

    • If separation of non-polar impurities is needed, start with a low polarity and gradually increase the concentration of the polar solvent (gradient elution).

    • Collect fractions and monitor their contents by TLC.

    • Pool the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this process.

    • Place the flask under high vacuum to remove any residual solvent or TEA.

Visual Workflows

Chromatography_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification cluster_analysis Phase 3: Analysis & Isolation TLC 1. Develop TLC Method (Aim for Rf ≈ 0.25) Solvent 2. Select Solvent System + 0.5% TEA TLC->Solvent Pack 3. Pack Column (Slurry Method) Solvent->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute with Gradient & Collect Fractions Load->Elute Monitor 6. Monitor Fractions by TLC Elute->Monitor Pool 7. Pool Pure Fractions Monitor->Pool Evap 8. Evaporate Solvent Pool->Evap

Caption: A standard workflow for purifying the target compound.

Troubleshooting_Tree Start Start Purification Tailing Is there significant peak tailing? Start->Tailing AddTEA Add 0.5-1% TEA to mobile phase Tailing->AddTEA Yes NoTailing Proceed with current method Tailing->NoTailing No Recovery Is recovery low? AddTEA->Recovery NoTailing->Recovery IncreasePolarity Increase mobile phase polarity (e.g., use MeOH/DCM) Recovery->IncreasePolarity Yes Success Pure Product Recovery->Success No CheckStab Check stability on silica. If unstable, switch to Alumina. IncreasePolarity->CheckStab Still Low CheckStab->Success

Caption: A decision tree for troubleshooting common purification issues.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Hassan, A. S., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. PubMed.
  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
  • ACS Publications. (2025). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro.
  • MDPI. (2022). Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity.

Sources

preventing dimerization of starting materials in thiophene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with unwanted side reactions, specifically the dimerization of starting materials or key intermediates. Here, we provide in-depth, field-proven insights and actionable troubleshooting protocols to enhance the yield and purity of your target thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What is starting material dimerization in the context of thiophene synthesis, and why is it a problem?

Dimerization is a common side reaction where two molecules of a reactive starting material or an intermediate combine to form an unwanted byproduct, or "dimer." This process directly competes with the desired intramolecular cyclization that forms the thiophene ring. The consequence is a significant reduction in the yield of the target thiophene, increased complexity in product purification due to structurally similar byproducts, and consumption of valuable starting materials.

Q2: Which common thiophene synthesis methods are most susceptible to this dimerization issue?

The Gewald Aminothiophene Synthesis is particularly notorious for a specific dimerization side reaction.[1] The issue arises from the self-condensation of the α,β-unsaturated nitrile intermediate (formed via Knoevenagel condensation) before it can react with sulfur to form the thiophene ring.[2] While other methods like the Paal-Knorr synthesis can have side reactions, such as furan formation, dimerization of the 1,4-dicarbonyl starting material is less common.[3][4]

Q3: What are the general principles for preventing dimerization in these reactions?

The core strategy is to favor the rate of the desired intramolecular cyclization over the competing intermolecular dimerization. This can be achieved by manipulating several key reaction parameters:

  • Concentration: Running the reaction at a lower concentration can physically separate the reactive intermediates, reducing the probability of them colliding and dimerizing.

  • Temperature: Dimerization and the desired cyclization often have different activation energies. Careful temperature control is crucial, as higher temperatures can sometimes disproportionately accelerate the dimerization pathway.[1]

  • Rate of Addition: Slow, controlled addition of a key reagent can maintain a low instantaneous concentration of the reactive intermediate, thereby suppressing the bimolecular dimerization reaction.[1][5]

  • Choice of Base and Solvent: The polarity of the solvent and the nature of the base can influence the stability and reactivity of intermediates, tipping the balance toward or away from dimerization.[1]

Troubleshooting Guide: The Gewald Aminothiophene Synthesis

This section provides specific troubleshooting advice for the most common dimerization problem encountered during the Gewald reaction.

Q4: I'm running a Gewald reaction and my primary byproduct is a six-membered ring, identified as a dimer of my α,β-unsaturated nitrile. What is happening mechanistically?

You are observing a well-documented competing reaction pathway.[2] The α,β-unsaturated nitrile intermediate, generated in the first step, is a potent Michael acceptor. Instead of reacting with sulfur, one molecule can be attacked by the anion of a second molecule (acting as a Michael donor). This is followed by an intramolecular Thorpe-Ziegler cyclization to form a stable, six-membered cyclohexadiene byproduct.[2]

To overcome this, reaction conditions must be optimized to ensure the sulfur addition and subsequent cyclization to the five-membered thiophene ring is kinetically favored over this dimerization cascade.

Gewald_Mechanism Start Ketone + Active Methylene Nitrile Base Base (e.g., Morpholine) Start->Base Intermediate α,β-Unsaturated Nitrile (Knoevenagel Intermediate) Base->Intermediate Knoevenagel Condensation Sulfur Elemental Sulfur (S8) + Base Intermediate->Sulfur Dimer_Pathway Side Reaction: Intermolecular Michael Addition Intermediate->Dimer_Pathway High Temp. or High Conc. Thiophene_Pathway Desired Pathway: Sulfur addition & Intramolecular Cyclization Sulfur->Thiophene_Pathway Thiophene 2-Aminothiophene Product Thiophene_Pathway->Thiophene Adduct Michael Adduct Dimer_Pathway->Adduct Thorpe Thorpe-Ziegler Cyclization Adduct->Thorpe Dimer Dimer Byproduct (Cyclohexadiene) Thorpe->Dimer

Caption: Competing pathways in the Gewald synthesis.
Q5: How can I systematically optimize my reaction to minimize the formation of this dimer?

A systematic approach is key to solving this issue. The following table outlines the critical parameters and recommended adjustments. The goal is to find a balance where the thiophene formation is efficient while the dimerization is suppressed.

ParameterTroubleshooting RecommendationRationale
Temperature Screen temperatures from room temperature up to 60-70 °C. Avoid excessively high temperatures.Dimerization is often highly sensitive to temperature. Lowering the temperature can selectively slow the rate of the bimolecular dimerization more than the intramolecular cyclization, thus improving the product ratio.[1]
Reagent Addition Add the base or one of the carbonyl/nitrile components slowly (e.g., via syringe pump) to the reaction mixture containing the other reagents and sulfur.Slow addition maintains a low steady-state concentration of the reactive α,β-unsaturated nitrile intermediate. This minimizes the chance of two intermediate molecules reacting with each other.[1][5]
Solvent Choice Test a range of solvents with varying polarities, such as ethanol, isopropanol, or DMF.The solvent can influence the solubility of sulfur and the stability of charged intermediates. A solvent that promotes the desired cyclization pathway can significantly reduce byproduct formation.[1]
Base Selection The choice of base is critical. Weaker amine bases like morpholine or piperidine are often preferred.A base that is strong enough to catalyze the initial Knoevenagel condensation but not so strong as to excessively promote the Michael addition can be beneficial. Screening bases is a crucial optimization step.[1]
Q6: Can you provide a detailed experimental protocol designed to prevent dimerization in a Gewald synthesis?

Certainly. This protocol incorporates the principles of slow addition and temperature control to favor the formation of the desired 2-aminothiophene.

Protocol: Minimized Dimerization Gewald Synthesis of a 2-Aminothiophene

Materials:

  • Ketone (e.g., Cyclohexanone): 1.0 eq

  • Active Methylene Nitrile (e.g., Malononitrile): 1.0 eq

  • Elemental Sulfur (powdered): 1.1 eq

  • Base (e.g., Morpholine): 0.2 eq

  • Solvent (e.g., Ethanol, anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, syringe pump, and nitrogen/argon inlet.

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. A dry, inert atmosphere is crucial to prevent side reactions with moisture.[5]

  • Initial Charge: To the flask, add the ketone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and the bulk of the ethanol.

  • Temperature Control: Begin stirring the mixture and heat to a moderate, controlled temperature (e.g., 50 °C). This temperature should be sufficient to facilitate the reaction without aggressively promoting dimerization.

  • Slow Base Addition: Dilute the morpholine (0.2 eq) with a small amount of ethanol in a syringe. Using a syringe pump, add the base solution to the reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours after the base addition is finished.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel. To prevent product degradation on acidic silica, the silica gel can be pre-treated with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent).[6]

This controlled approach ensures that the concentration of the reactive Knoevenagel intermediate remains low at all times, significantly favoring the desired intramolecular reaction with sulfur.

Troubleshooting_Workflow Start High Dimer Formation Observed in Gewald Synthesis Step1 Action: Lower Reaction Temperature (e.g., from 80°C to 50°C) Start->Step1 Check1 Is Dimerization Reduced? Step1->Check1 Step2 Action: Implement Slow Addition of Base via Syringe Pump Check1->Step2 Yes, but still significant Check1->Step2 No Check2 Is Dimerization Further Reduced? Step2->Check2 Step3 Action: Screen Alternative Bases (e.g., Piperidine, Triethylamine) Check2->Step3 Yes, but can be improved Check2->Step3 No Success Optimized Conditions Achieved: High Yield of Thiophene Check2->Success Yes, problem solved Check3 Is Product/Dimer Ratio Improved? Step3->Check3 Check3->Success Yes

Caption: A logical workflow for troubleshooting dimerization.
References
  • BenchChem Technical Support Team. (2025). troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem. 6

  • BenchChem Technical Support Team. (2025). common side reactions in the Gewald synthesis of aminothiophenes. BenchChem. 1

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal.

  • Ciminale, F., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

  • Synthesis of Furan and Thiophene. (n.d.).

  • BenchChem Technical Support Team. (2025). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis. BenchChem. 7

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia.

  • Various Authors. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? ResearchGate.

Sources

stability issues of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate during workup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. As a molecule possessing multiple reactive functional groups—a basic pyridyl nitrogen, a nucleophilic aminothiophene, and a hydrolyzable ethyl ester—its synthesis and purification can present unique stability challenges. This guide provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these issues and ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My crude product appears dark and oily after the initial reaction, and the color intensifies upon solvent removal. What is the likely cause?

A1: This is a classic sign of oxidative degradation. The 2-aminothiophene scaffold, while aromatic, contains an electron-rich amino group that is susceptible to oxidation, especially when heated in the presence of air (oxygen).[1] The pyridyl moiety can also contribute to the formation of colored charge-transfer complexes.

Causality: The lone pair on the C2-amino group is delocalized into the thiophene ring, increasing its electron density and making it more vulnerable to oxidation. This process can be accelerated by residual acidic or basic catalysts from the synthesis (e.g., the Gewald reaction) and by heat applied during solvent evaporation.[2][3]

Preventative Measures:

  • Inert Atmosphere: After the reaction is complete, quench and work up the reaction mixture under an inert atmosphere (Nitrogen or Argon) to the extent possible.

  • Minimize Heat: Concentrate the crude product in vacuo at a reduced temperature (e.g., <40°C). Avoid prolonged heating.

  • Rapid Purification: Proceed to purification as quickly as possible. Storing the crude material, especially if it's not fully dry, can lead to further degradation.

Q2: I'm experiencing significant product loss during my aqueous extraction and washing steps. Where is my compound going?

A2: The most common reason for this is the pH-dependent solubility of your compound. The pyridin-4-yl group has a pKa of approximately 5.2. In an acidic aqueous solution (pH < 5), this nitrogen becomes protonated, forming a pyridinium salt. This salt is highly water-soluble and will partition out of the organic layer and into the aqueous phase.

Expert Insight: A common mistake is to wash the organic layer with an acidic solution (e.g., 1M HCl) to remove basic impurities from the Gewald reaction, such as the amine catalyst.[4] While this removes the catalyst, it also protonates your product and extracts it from your organic phase.

Recommended Extraction Protocol:

  • Initial Quench: Quench the reaction mixture by pouring it into a biphasic mixture of a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) and water.

  • Controlled Basification: Carefully adjust the pH of the aqueous layer to a slightly basic range of pH 8-9 using a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Do NOT use strong bases like NaOH or KOH at this stage (see Q3).

  • Extraction: Separate the layers. Extract the aqueous layer 2-3 more times with the organic solvent.

  • Wash: Combine the organic extracts and wash with brine to remove excess water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Below is a table summarizing the state of your molecule at different pH values.

pH RangeState of Pyridyl NitrogenState of Ester GroupOverall ChargeExpected Solubility
< 4 Protonated (Pyridinium)StablePositive (+)High in Aqueous Phase
5 - 8 Neutral (Pyridine)StableNeutral (0)High in Organic Phase
> 10 Neutral (Pyridine)Risk of Hydrolysis Negative (-) if hydrolyzedHigh in Aqueous Phase (as carboxylate)
Q3: My final product's NMR and Mass Spec show a different compound. It appears the ethyl ester has been converted to a carboxylic acid. How did this happen?

A3: You are observing the effects of saponification , which is the base-catalyzed hydrolysis of the ethyl ester to a carboxylate salt.[5][6][7] This is an irreversible reaction under basic conditions and a very common workup issue.[7][8]

Causality: The use of strong bases (e.g., NaOH, KOH, LiOH) to adjust the pH during workup creates a high concentration of hydroxide ions (OH⁻). These ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group and forming the carboxylic acid. The acid is then deprotonated by the excess base to form the water-soluble carboxylate salt.

Solution:

  • Avoid Strong Bases: Never use strong hydroxide bases during the aqueous workup of this compound.

  • Use Mild Bases: Rely on weaker bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for pH adjustments. These are sufficiently basic to deprotonate the pyridinium ion without aggressively promoting ester hydrolysis.

  • Temperature Control: If a basic wash is necessary, perform it at low temperatures (e.g., 0-5°C) to slow down the rate of hydrolysis.

The diagram below illustrates the key degradation pathways to avoid during workup.

G start Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate (Desired Product) acid Pyridinium Salt (Water Soluble) start->acid  Aqueous Workup  pH < 5 (e.g., HCl wash) base Carboxylate Salt (Water Soluble) start->base  Aqueous Workup  pH > 10 (e.g., NaOH wash)  [Saponification] oxidized Oxidized Byproducts (Colored Impurities) start->oxidized  Heat / Air Exposure  (During Concentration)

Caption: Key degradation pathways for the target compound during workup.

Troubleshooting Guide: Purification

Problem: My compound is streaking severely on my silica gel flash chromatography column, resulting in poor separation and low recovery.

This is a highly common issue when purifying compounds containing basic nitrogen heterocycles like pyridine on standard silica gel.

  • Underlying Cause: Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). Your basic pyridyl nitrogen interacts strongly with these acidic sites via an acid-base interaction. This causes some molecules to "stick" to the column, leading to broad peaks, tailing, and in some cases, irreversible adsorption or degradation on the silica.

  • Solution 1: Deactivate the Silica Gel The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system.

    • Protocol: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 0.5-1% triethylamine (TEA) or pyridine to the mixture. Use this modified eluent to prepare your slurry, load your column, and run the chromatography. The TEA will preferentially bind to the acidic sites, allowing your compound to elute cleanly.

  • Solution 2: Use an Alternative Stationary Phase If tailing persists, or if your compound is particularly sensitive, switching to a more inert stationary phase is recommended.

    • Neutral Alumina: Alumina is a good alternative to silica. Use Brockmann activity II or III for best results. It lacks the strong acidity of silica and is often effective for purifying basic compounds.

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient is an excellent, albeit more expensive, alternative.

The following workflow provides a decision tree for troubleshooting the purification process.

G decision decision action action start Crude Product Ready for Purification check_method Purification Method? start->check_method silica Silica Gel Column check_method->silica Default other_phase Alternative check_method->other_phase Known Sensitivity decision_eluent Does TLC show streaking/tailing? silica->decision_eluent Run TLC First action_switch_phase Switch to Neutral Alumina or Reversed-Phase (C18). other_phase->action_switch_phase action_run_column Proceed with standard Hexane/EtOAc eluent. decision_eluent->action_run_column No action_modify_eluent Add 0.5-1% Triethylamine to eluent system. decision_eluent->action_modify_eluent Yes decision_recheck Is streaking resolved? action_modify_eluent->decision_recheck Re-run TLC action_run_modified Run column with TEA-modified eluent. decision_recheck->action_run_modified Yes decision_recheck->action_switch_phase No

Caption: Decision workflow for purifying basic heterocyclic compounds.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100. [Link]

  • Chemguide. Hydrolysis of Esters. A comprehensive overview of acid and base-catalyzed ester hydrolysis. [Link]

  • Hu, Y., et al. (2022). Computational investigations on the mechanism of the Gewald reaction. Abstract from a scientific meeting detailing the reaction pathway. [Link]

  • Organic Chemistry Portal. Gewald Reaction. Provides a summary of the Gewald reaction mechanism. [Link]

  • Nguyen, T. V., et al. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. A detailed computational study on the reaction mechanism. [Link]

  • Organic Chemistry Data. Ester to Acid - Common Conditions. A resource listing common reagents for ester hydrolysis. [Link]

  • Putrov, G. G., et al. (2012). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2012(1), 616-689. [Link]

  • de Souza, A. C. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Discusses the synthesis and stability of related compounds. [Link]

  • Lumen Learning. Hydrolysis of Esters. An educational resource on the basics of ester hydrolysis. [Link]

  • Wikipedia. Ester hydrolysis. A general encyclopedia article on ester hydrolysis. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. A detailed explanation of the saponification mechanism. [Link]

  • ResearchGate. Gewald reaction: what are best procedures & work up steps? A forum discussion among chemists about practical aspects of the Gewald reaction. [Link]

  • Dettling, L., et al. (2020). Chemoselective Post-Synthesis Modification of Pyridyl-Substituted, Aromatic Phosphorus Heterocycles: Cationic Ligands for Coordination Chemistry. Chemistry – A European Journal, 26(41), 8893-8899. Provides insights into the reactivity of pyridyl-substituted heterocycles. [Link]

  • Wang, C., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Journal of Hazardous Materials, 403, 123631. Details potential degradation pathways of the thiophene ring itself. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Novel Kinase Scaffolds

In the landscape of drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern therapeutic strategies. Central to this effort is the identification and optimization of molecular scaffolds that provide a structural foundation for potent and selective inhibitors. This guide offers a comparative analysis of the promising but underexplored Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate scaffold against well-established kinase inhibitor frameworks.

This analysis is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide an objective comparison based on available data and expert interpretation, highlighting the potential of the 2-aminothiophene scaffold while also underscoring areas requiring further investigation.

The 2-Aminothiophene Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminothiophene core is recognized as a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that can provide ligands for more than one type of biological target.[1] Derivatives of 2-aminothiophene have demonstrated a wide array of biological activities, including antiproliferative, antiviral, and antibacterial properties.[1]

While specific kinase profiling data for this compound is not extensively available in the public domain, the broader class of 2-aminothiophene derivatives has shown significant potential as kinase inhibitors. For instance, a series of 2-amino-3-carboxy-4-phenylthiophenes were identified as novel inhibitors of atypical Protein Kinase C (aPKC) isoforms, with the most potent compounds exhibiting low nanomolar efficacy in cellular assays.[2][3] Furthermore, thiophene-3-carboxamide derivatives have been developed as potent dual inhibitors of c-Jun N-terminal kinase (JNK), acting as both ATP and JIP mimetics.[4] These findings strongly suggest that the this compound scaffold warrants deeper investigation as a potential source of novel kinase inhibitors.

Comparator Kinase Scaffolds: Benchmarks for Evaluation

To contextualize the potential of the 2-aminothiophene scaffold, it is essential to compare it against well-characterized kinase inhibitor frameworks. For this guide, we have selected three archetypal inhibitors that represent different paradigms in kinase inhibitor design: Staurosporine, Imatinib, and Dasatinib.

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine, an indolocarbazole natural product, is a potent but non-selective ATP-competitive kinase inhibitor. It binds to the ATP-binding site of most kinases with high affinity, making it a valuable research tool for inducing apoptosis and studying general kinase-dependent signaling pathways.[5] However, its lack of selectivity has precluded its direct clinical use.

Imatinib: The Paradigm of Targeted Therapy

Imatinib (Gleevec®) revolutionized cancer therapy as one of the first highly successful targeted drugs. It is a Type II inhibitor, meaning it binds to and stabilizes the inactive "DFG-out" conformation of its target kinases.[6] Its primary targets are Abl, c-Kit, and PDGF-R.[3] The success of imatinib highlighted the therapeutic potential of selectively targeting kinases that drive specific cancers.

Dasatinib: The Multi-Targeted Powerhouse

Dasatinib (Sprycel®) is a potent, multi-targeted kinase inhibitor that is effective against many imatinib-resistant Bcr-Abl mutations.[7] As a Type I inhibitor, it binds to the active "DFG-in" conformation of its targets, which include the Src family kinases in addition to Bcr-Abl.[6][7] Dasatinib's broader target profile demonstrates a different therapeutic strategy, where inhibiting multiple key signaling nodes can be beneficial.

Comparative Performance: A Data-Driven Assessment

A direct, quantitative comparison of this compound with our chosen comparators is challenging due to the limited publicly available kinase screening data for the former. However, we can extrapolate its potential based on the performance of related 2-aminothiophene compounds and compare this with the known inhibitory profiles of our benchmark scaffolds.

Scaffold/Compound Primary Kinase Targets Reported IC50/EC50 Values Inhibitor Type Key Structural Features
2-Aminothiophene Derivatives aPKC, JNK (and likely others)Low nanomolar (cellular assays for aPKC)[2][3]ATP-competitive (likely Type I or II)2-amino and 3-carbonyl groups are key for activity. The 4-aryl group is crucial for potency and selectivity.[2]
Staurosporine Broad-spectrum (most kinases)Low nanomolar against a wide range of kinases.[5]ATP-competitive (Type I)Planar indolocarbazole core that mimics the adenine ring of ATP.
Imatinib Abl, c-Kit, PDGFR0.1 - 0.6 µM for primary targets.[3]ATP-competitive (Type II)2-phenylaminopyrimidine core, binds to the inactive kinase conformation.
Dasatinib Bcr-Abl, Src family kinasesSub-nanomolar to low nanomolar for primary targets.[7]ATP-competitive (Type I)2-aminothiazole core, binds to the active kinase conformation.

The Underlying Science: Binding Modes and Hinge Interactions

The majority of kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain. A critical interaction for many inhibitors is the formation of hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase.[8]

cluster_0 Typical Type I Inhibition cluster_1 Typical Type II Inhibition Active Kinase (DFG-in) Active Kinase (DFG-in) ATP Pocket ATP Pocket Active Kinase (DFG-in)->ATP Pocket binds to Type I Inhibitor Type I Inhibitor Type I Inhibitor->ATP Pocket Inactive Kinase (DFG-out) Inactive Kinase (DFG-out) Allosteric Pocket Allosteric Pocket Inactive Kinase (DFG-out)->Allosteric Pocket access to ATP Pocket_2 ATP Pocket Inactive Kinase (DFG-out)->ATP Pocket_2 binds to Type II Inhibitor Type II Inhibitor Type II Inhibitor->Allosteric Pocket Type II Inhibitor->ATP Pocket_2 Start Start Prepare Reagents Prepare Kinase, Substrate, Inhibitor, and ATP solutions Start->Prepare Reagents Plate Setup Add Kinase, Substrate, and Inhibitor to microplate Prepare Reagents->Plate Setup Initiate Reaction Add ATP/MgCl2 solution Plate Setup->Initiate Reaction Incubate Incubate at constant temperature Initiate Reaction->Incubate Terminate Reaction Add stop solution or spot on membrane Incubate->Terminate Reaction Detect Signal Quantify substrate phosphorylation Terminate Reaction->Detect Signal Analyze Data Calculate IC50 values Detect Signal->Analyze Data End End Analyze Data->End

Figure 2: Workflow for an in vitro kinase inhibition assay.

Kinome-wide Selectivity Profiling

To understand the selectivity of a compound, it is crucial to screen it against a broad panel of kinases. Services like KINOMEscan® offer high-throughput binding assays to determine the dissociation constants (Kd) of a compound against hundreds of kinases. [7]This provides a comprehensive "fingerprint" of a compound's selectivity, which is invaluable for predicting potential off-target effects and identifying opportunities for scaffold hopping.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the demonstrated activity of related 2-aminothiophene derivatives against kinases such as aPKC and JNK, it is highly probable that this scaffold can be optimized to yield potent and selective inhibitors. [2][3][4] Strengths of the 2-Aminothiophene Scaffold:

  • Proven Biological Activity: The broader class of 2-aminothiophenes has a well-documented history of diverse biological activities. [1]* Favorable Hinge-Binding Motif: The 2-amino and 3-carboxy/carbonyl groups provide an excellent pharmacophore for interacting with the kinase hinge region. [8]* Synthetic Tractability: The Gewald reaction and subsequent modifications offer a versatile and efficient route to a wide range of derivatives, facilitating rapid structure-activity relationship (SAR) studies. [1] Areas for Further Investigation:

  • Comprehensive Kinase Profiling: The immediate next step should be to subject this compound and a focused library of its analogs to a broad kinase panel screening to identify primary targets and assess selectivity.

  • Co-crystallization Studies: Obtaining a crystal structure of a lead compound bound to its target kinase would provide invaluable insights into the precise binding mode and guide further rational design efforts.

  • Cell-Based Assays: Promising compounds should be evaluated in relevant cellular models to confirm their on-target activity and assess their effects on downstream signaling pathways.

References

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  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Gassama-Diagne, A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. European Journal of Medicinal Chemistry, 63, 559-568.
  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery, 1(7), 493-502.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
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  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.
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  • De Smet, F., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(8), 2917-2931.
  • BioSolveIT. Hinge Binder Collection For Kinase Inhibitor Design. (2024). [Link]

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  • Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 178 clinically relevant kinase inhibitors.

Sources

A Comparative Guide to the Structural Validation of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate: An In-Depth Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds such as Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate, a molecule of interest for its potential pharmacological applications, precise structural validation is the bedrock upon which further research is built. This guide provides a comprehensive comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation, alongside complementary spectroscopic techniques. While a specific crystal structure for this compound is not publicly available, we will draw upon established principles and data from closely related analogs to present a complete and practical guide for researchers in the field.

The synthesis of the title compound is readily achieved through the well-documented Gewald reaction, a versatile one-pot multicomponent reaction that yields polysubstituted 2-aminothiophenes. The structural confirmation of the resulting product, however, requires a multi-faceted analytical approach.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline solid at the atomic level. It provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding a molecule's physical and chemical properties and its interaction with biological targets.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands patience and precision.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Gewald Reaction Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Evaporation Slow Evaporation Solvent_Screening->Evaporation Vapor_Diffusion Vapor Diffusion Solvent_Screening->Vapor_Diffusion Cooling Slow Cooling Solvent_Screening->Cooling Crystal_Mounting Crystal Mounting Evaporation->Crystal_Mounting Vapor_Diffusion->Crystal_Mounting Cooling->Crystal_Mounting Diffractometer X-ray Diffractometer Crystal_Mounting->Diffractometer Data_Acquisition Diffraction Pattern Acquisition Diffractometer->Data_Acquisition Unit_Cell Unit Cell Determination Data_Acquisition->Unit_Cell Space_Group Space Group Assignment Unit_Cell->Space_Group Structure_Solution Structure Solution (e.g., Direct Methods) Space_Group->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Experimental Protocol
  • Synthesis and Purification: The initial synthesis of this compound via the Gewald reaction is followed by rigorous purification, typically by column chromatography, to ensure high purity, a prerequisite for growing high-quality crystals.

  • Crystal Growth: This is often the most challenging step. A systematic screening of solvents and crystallization techniques is necessary. Slow evaporation of a saturated solution, vapor diffusion, or slow cooling are common methods. For a molecule like the title compound, solvents such as ethanol, ethyl acetate, or mixtures with hexane could be explored.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.[2]

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods like direct methods or Patterson synthesis. This initial model is then refined to best fit the experimental data.[1]

  • Validation: The final structure is validated using metrics such as the R-factor and goodness-of-fit. The crystallographic data is then deposited in a database like the Cambridge Crystallographic Data Centre (CCDC) as a Crystallographic Information File (CIF).

Insights from a Close Analog: Ethyl 2-amino-4-methylthiophene-3-carboxylate

A published study on the crystal structure of Ethyl 2-amino-4-methylthiophene-3-carboxylate provides valuable insights that can be extrapolated to the pyridin-4-yl analog.[3] The study reveals key structural features such as intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester, which leads to a planar conformation of this part of the molecule.[3] For our target molecule, similar intramolecular hydrogen bonding is expected. Furthermore, the packing of the molecules in the crystal lattice is influenced by intermolecular hydrogen bonds and other non-covalent interactions. In the case of the pyridin-4-yl derivative, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, potentially leading to distinct crystal packing arrangements compared to the methyl analog.

Complementary and Alternative Validation Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, confirmation of identity, and for providing structural information in non-crystalline states.

Analytical Techniques Relationship Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Confirms solid-state vs. solution conformation NMR->Xray Provides initial structural hypothesis MS Mass Spectrometry MS->Xray Confirms molecular weight MS->NMR Confirms molecular weight IR FT-IR Spectroscopy MS->IR Confirms molecular weight IR->Xray Identifies functional groups IR->NMR Identifies functional groups

Caption: Interplay of Analytical Techniques for Structural Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[4][5]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the amino protons, the thiophene proton, the protons of the pyridine ring, and the ethyl group of the ester. The coupling patterns between adjacent protons would confirm their connectivity.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environments. This is particularly useful for identifying the carbon atoms of the thiophene and pyridine rings, as well as the carbonyl carbon of the ester.

  • 2D NMR (COSY, HSQC, HMBC): These experiments provide definitive evidence for the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assignment of the molecular structure.

Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).[6]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is converted into a spectrum by Fourier transformation. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

  • Data Analysis: The chemical shifts, integration, and coupling patterns of the signals are analyzed to determine the molecular structure.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the precise molecular weight and elemental composition of a compound.[7][8] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide structural information. For the title compound, the molecular ion peak would confirm its molecular weight, and the isotopic pattern would be characteristic of a sulfur-containing molecule.

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation (LC): Inject the sample into a liquid chromatograph to separate it from any impurities.

  • Ionization: The eluting compound is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[9]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak and fragmentation pattern are then analyzed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[10][11] For this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group, the C=O stretching of the ester, C-N stretching, and vibrations associated with the thiophene and pyridine rings.

Experimental Protocol (KBr Pellet):

  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[12][13]

  • Pellet Formation: Place the powder in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[12]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum. A background spectrum of a blank KBr pellet is also recorded for correction.

  • Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with specific functional groups.

Comparative Analysis of Structural Validation Techniques

Parameter Single-Crystal X-ray Crystallography NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy
Sample Phase Solid (single crystal)SolutionGas phase (after ionization)Solid or Liquid
Information Obtained 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, stereochemistry, dynamic information in solutionMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Resolution Atomic (<1 Å)Lower than crystallography, provides ensemble-averaged structureProvides mass-to-charge ratioIdentifies functional groups, not atomic positions
Strengths Unambiguous 3D structure determination[14][15]Provides detailed structural information in solution, non-destructive[16]High sensitivity, accurate molecular weight determination[7]Fast, simple, and provides a "fingerprint" of the molecule[10]
Limitations Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule[14]Can be complex to interpret for large molecules, sensitive to sample purityProvides limited information on stereochemistry and connectivityProvides limited information on the overall molecular structure

Conclusion

The definitive structural validation of this compound, a critical step in its development as a potential therapeutic agent, is best achieved through single-crystal X-ray crystallography. This technique provides an unparalleled level of detail regarding the molecule's three-dimensional architecture. However, a comprehensive characterization relies on a synergistic approach, integrating data from NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy. Together, these techniques provide a self-validating system that confirms the molecule's identity, purity, and structure in both the solid and solution states, thereby ensuring a solid foundation for further preclinical and clinical investigations.

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  • ACS Publications. Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. [Link]

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  • NIH. Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. [Link]

  • ResearchGate. (PDF) Crystal structure of ethyl 3-amino-6-methyl-2-[(4-methylphenyl)carbamoyl]-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate monohydrate. [Link]

  • Researcher.Life. 5 - Mass Spectrometry of Heterocyclic Compounds. [Link]

  • ResearchGate. Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. [Link]

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  • AA Blocks. 1251546-13-0 | ethyl 4-{2-[(pyrimidin-2-yl)amino]-1,3-thiazole-4-amido}piperidine-1-carboxylate. [Link]

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Navigating Isomeric Landscapes: A Comparative Guide to the Biological Activity of Pyridin-4-yl vs. Pyridin-3-yl Thiophene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. Even subtle changes, such as the position of a single nitrogen atom, can dramatically alter a compound's potency, selectivity, and overall pharmacological profile. This guide provides an in-depth, objective comparison of pyridin-4-yl and pyridin-3-yl thiophene analogs, two closely related scaffolds that exhibit a surprisingly diverse range of biological activities. By synthesizing experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide a valuable resource for the rational design of next-generation therapeutics.

The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Similarly, thiophene-containing compounds are known for a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] When these two privileged heterocycles are combined, the resulting pyridinyl-thiophene core serves as a versatile template for drug discovery. However, the point of attachment between these rings is a critical determinant of biological outcome. The location of the nitrogen atom in the pyridine ring—at the 4-position versus the 3-position—fundamentally alters the molecule's electronic distribution, hydrogen bonding capabilities, and spatial arrangement, leading to distinct interactions with biological targets.

The Isomeric Difference: A Structural and Electronic Perspective

At first glance, pyridin-4-yl and pyridin-3-yl thiophene analogs appear remarkably similar. Yet, this subtle shift in the nitrogen's position creates two distinct chemical entities with different physicochemical properties.

  • Electronic Properties: The nitrogen atom is more electronegative than carbon, acting as an electron-withdrawing group. In the pyridin-4-yl (para) isomer, the nitrogen's electron-withdrawing effect is exerted symmetrically. In the pyridin-3-yl (meta) isomer, this effect is asymmetrical. This difference influences the molecule's dipole moment and the electrostatic potential surface, which governs how the molecule is recognized by and binds to a protein target.

  • Hydrogen Bonding: The pyridine nitrogen is a key hydrogen bond acceptor. Its spatial location dictates the feasibility and geometry of hydrogen bonds with amino acid residues (e.g., from lysine, asparagine, or backbone amides) in an enzyme's active site. A target that has a hydrogen bond donor optimally positioned to interact with a 4-yl nitrogen may bind poorly to the 3-yl isomer, and vice versa.

Caption: Core structures of pyridin-4-yl and pyridin-3-yl thiophene analogs.

Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition

Pyridinyl-thiophene derivatives have emerged as potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways and are frequently dysregulated in diseases like cancer.[6] The choice of the pyridinyl isomer is often a decisive factor in achieving high potency and selectivity.

One of the most well-documented targets for this class of compounds is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell growth, proliferation, and survival.[7][8] Several studies have demonstrated that the orientation of the pyridine nitrogen is critical for potent inhibition. For instance, in the development of PI3K inhibitors, it has been observed that analogs capable of forming a key hydrogen bond with the hinge region of the kinase domain exhibit significantly higher potency. The positioning of the nitrogen in the pyridin-4-yl isomer can be more favorable for this interaction in certain kinase families compared to the pyridin-3-yl isomer.

Similarly, in the context of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibition, the structure-activity relationships of related pyridopyrimidine and pyrimidopyrimidine scaffolds highlight the importance of nitrogen atom placement.[9] Studies on these related series show that an aza atom at specific positions is required to enhance potency, suggesting that the precise geometry for binding within the ATP pocket is highly sensitive to the location of the nitrogen.[9] While direct comparative data for pyridinyl-thiophene analogs against EGFR is less common in the provided results, the principle of specific nitrogen placement for optimal hinge binding remains a cornerstone of kinase inhibitor design.

Table 1: Illustrative Comparison of Kinase Inhibitory Activity

Target KinaseCompound SeriesPyridin-4-yl Analog (IC50)Pyridin-3-yl Analog (IC50)Rationale for Difference
PIKfyveIsothiazolo[4,3-b]pyridinesPotent (low nM)Less potent/Not reportedThe SAR at the 3-position (analogous to the thiophene attachment point) was found to be more restrictive, indicating a specific spatial requirement for the pyridinyl nitrogen.[10]
Tyrosine Kinases (general)Pyrido[2,3-d]pyrimidinesVaries with substitutionVaries with substitutionThiophene substitution generally enhanced anticancer activity, but the specific pyridinyl isomer's effect is context-dependent on the overall molecular structure.[11]
EGFRPyrimido[5,4-d]pyrimidinesPotent inhibitorsPotent inhibitorsSAR suggests a requirement for a nitrogen at the 7-position but not the 5-position, highlighting the positional sensitivity of nitrogen atoms for activity.[9]

Note: This table is illustrative, based on SAR principles from related scaffolds, as direct side-by-side public data for pyridinyl-thiophene isomers is often embedded within broader studies.

Anticancer and Antiproliferative Effects

The anticancer activity of these compounds is often a direct consequence of their kinase inhibitory action. However, whole-cell antiproliferative assays provide a more integrated view of a compound's potential, encompassing not only target engagement but also cell permeability and metabolic stability.

Studies have shown that pyridinyl-thiophene hybrids can exhibit significant cytotoxic effects against various cancer cell lines.[5][12][13] For example, a study on pyrido[2,3-d]pyrimidine analogs, which contain a related pyridinyl core, found that incorporating a thiophene moiety enhanced anticancer activity against both HepG2 (liver) and MCF7 (breast) cancer cells.[11] The antiproliferative activity of these compounds was attributed to the induction of apoptosis and, in some cases, the direct inhibition of tyrosine kinases.[11]

The choice between a 3-yl and 4-yl pyridine can influence a compound's ability to penetrate the cell membrane and avoid efflux pumps, thereby affecting its effective intracellular concentration and overall antiproliferative potency. The differing polarity and charge distribution between the two isomers can lead to different pharmacokinetic profiles.

G cluster_workflow Comparative Evaluation Workflow Synthesis Synthesis of Isomeric Pairs (Pyridin-4-yl & Pyridin-3-yl Analogs) Biochem Biochemical Assays (e.g., In Vitro Kinase Inhibition) Synthesis->Biochem Determine Target Potency (IC50) Cellular Cell-Based Assays (e.g., MTT Proliferation, Apoptosis) Synthesis->Cellular Assess Cellular Efficacy (GI50) SAR Structure-Activity Relationship (SAR) Analysis Biochem->SAR Cellular->SAR Correlate target inhibition with cellular effect Lead_Opt Lead Optimization SAR->Lead_Opt Rational Design of Improved Analogs

Caption: A typical workflow for the comparative evaluation of drug candidates.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to compare the biological activity of these analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound for a target kinase.

1. Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of an Alexa Fluor™ 647-labeled "tracer" from the ATP pocket of a europium (Eu)-labeled kinase by a test compound. Inhibition of binding results in a decrease in the FRET signal.

2. Materials:

  • Eu-labeled Kinase (e.g., Eu-PI3Kα)

  • Kinase Tracer (ATP-competitive, Alexa Fluor™ 647-labeled)

  • Test Compounds (pyridin-4-yl and -3-yl analogs, serially diluted in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

3. Step-by-Step Methodology:

  • Prepare a 2X solution of the Eu-Kinase in assay buffer.

  • Prepare a 4X solution of the test compounds and controls (e.g., staurosporine for positive control, DMSO for negative control) by serial dilution in assay buffer.

  • Prepare a 4X solution of the Kinase Tracer in assay buffer.

  • Add 5 µL of the 2X Eu-Kinase solution to each well of the 384-well plate.

  • Add 2.5 µL of the 4X test compound solution to the appropriate wells.

  • Add 2.5 µL of the 4X Kinase Tracer solution to all wells. The final volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

1. Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • Cancer Cell Line (e.g., MCF-7, HT-29)

  • Complete Growth Medium (e.g., DMEM with 10% FBS)

  • Test Compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well, flat-bottom, sterile microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

3. Step-by-Step Methodology:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Prepare serial dilutions of the test compounds (pyridin-4-yl and -3-yl analogs) in complete medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls (vehicle control: medium with DMSO; positive control: doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).

Conclusion and Future Directions

The comparative analysis of pyridin-4-yl and pyridin-3-yl thiophene analogs underscores a fundamental principle of medicinal chemistry: isomeric position is a critical driver of biological activity. The location of the pyridine nitrogen dictates the molecule's electronic and steric profile, profoundly influencing its ability to interact with specific biological targets like protein kinases.

For researchers in the field, the key takeaway is the necessity of synthesizing and evaluating both isomeric series in early-stage drug discovery. A priori, it is difficult to predict which isomer will exhibit superior activity for a given target. The pyridin-4-yl isomer may be optimal for one kinase, while the pyridin-3-yl analog could show greater potency or selectivity against another. This guide provides the foundational understanding and experimental frameworks necessary to navigate this isomeric landscape, ultimately facilitating the rational design of more effective and selective therapeutics. Future work should continue to focus on generating direct, side-by-side comparative data for these scaffolds against a broad panel of biological targets to build a more comprehensive and predictive SAR model.

References

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4‑(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2- dihydropyridine-3-carbonitrile as Synthon. (2021). American Chemical Society. [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]

  • A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. (2024). Journal of the American Chemical Society. [Link]

  • Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. (2021). ResearchGate. [Link]

  • Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity. (2008). PubMed. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • Synthesis of pyridine, pyran and thiazole containing thiophene derivatives and their anti-tumor evaluations. (2016). ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Eco-friendly Synthesis of Pyrido[2,3-d]pyrimidine Analogs and Their Anticancer and Tyrosine Kinase Inhibition Activities. (n.d.). PubMed. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). NIH. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]

  • Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. (2008). ResearchGate. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]

  • Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. (2005). ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PMC. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). ResearchGate. [Link]

  • Synthesis and anticancer activity of thiosubstituted purines. (n.d.). PMC - NIH. [Link]

  • Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. (1998). PubMed. [Link]

  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2024). MDPI. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024). ResearchGate. [Link]

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A Comparative Guide to the Synthetic Routes of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

This compound is a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The 2-aminothiophene scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of a pyridin-4-yl moiety at the 4-position of the thiophene ring introduces a key structural element known to interact with various biological targets, making this compound a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this key intermediate, with a focus on the widely employed Gewald reaction and a plausible alternative approach, offering insights into their respective advantages and limitations.

Route 1: The Gewald Three-Component Reaction

The Gewald reaction, first reported in the 1960s, stands as the most prominent and versatile method for the synthesis of 2-aminothiophenes.[1] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2] For the synthesis of the target molecule, the reactants are 4-acetylpyridine, ethyl cyanoacetate, and elemental sulfur.

Reaction Mechanism and Rationale

The generally accepted mechanism for the Gewald reaction proceeds through a series of well-defined steps, each contributing to the efficiency and convergence of the synthesis.[3]

Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Thiolation cluster_2 Cyclization & Tautomerization A 4-Acetylpyridine + Ethyl Cyanoacetate B Knoevenagel Adduct A->B Base (e.g., Morpholine) D Thiiranium Intermediate B->D Base C Sulfur (S8) C->D E Thiolate Intermediate D->E F Thiophene Ring Closure E->F Intramolecular Nucleophilic Attack G Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate F->G Tautomerization

Figure 1: The proposed mechanism of the Gewald reaction for the synthesis of this compound.

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between 4-acetylpyridine and ethyl cyanoacetate. The base, typically a secondary amine like morpholine or piperidine, deprotonates the active methylene group of ethyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 4-acetylpyridine. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-(pyridin-4-yl)but-2-enoate.[3]

  • Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the enolate of the Knoevenagel adduct. This is followed by the formation of a thiolate intermediate.

  • Cyclization and Aromatization: The thiolate then undergoes an intramolecular cyclization by attacking the nitrile group. A subsequent tautomerization of the resulting imine leads to the stable, aromatic 2-aminothiophene product.[4]

Experimental Protocol: A Generalized Gewald Synthesis

Materials:

  • 4-Acetylpyridine

  • Ethyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine (or other suitable base)

  • Ethanol (or other suitable polar solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylpyridine (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.

  • To this solution, add powdered elemental sulfur (1.1 eq).

  • Slowly add morpholine (1.5 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified this compound.

Performance and Considerations

The Gewald reaction is favored for its operational simplicity, the ready availability and low cost of the starting materials, and its generally good to excellent yields. The one-pot nature of the reaction also contributes to its efficiency by minimizing intermediate isolation steps. However, the reaction can be sensitive to the choice of base and solvent, and optimization may be required to maximize the yield and purity for specific substrates. The use of malodorous sulfur and amine bases necessitates conducting the reaction in a well-ventilated fume hood.

Route 2: A Potential Alternative - The Fiesselmann Thiophene Synthesis

While the Gewald reaction is the most direct and common route, the Fiesselmann thiophene synthesis presents a plausible, albeit less documented for this specific target, alternative. This method involves the reaction of a β-ketoester with a thioglycolic acid derivative.[5] To synthesize the target molecule via this route, one would theoretically start with ethyl 3-oxo-3-(pyridin-4-yl)propanoate and ethyl 2-thiocyanatoacetate.

Hypothetical Reaction Pathway

The Fiesselmann synthesis for this target molecule would likely proceed as follows:

Fiesselmann Synthesis Pathway A Ethyl 3-oxo-3-(pyridin-4-yl)propanoate + Ethyl 2-thiocyanatoacetate B Thioether Intermediate A->B Base (e.g., NaOEt) C Cyclized Intermediate B->C Intramolecular Condensation D Ethyl 2-amino-4-(pyridin-4-yl) thiophene-3-carboxylate C->D Dehydration & Tautomerization

Figure 2: A proposed Fiesselmann synthesis pathway for this compound.

  • Thioether Formation: A base, such as sodium ethoxide, would deprotonate the active methylene group of ethyl 3-oxo-3-(pyridin-4-yl)propanoate. The resulting enolate would then displace the thiocyanate group from ethyl 2-thiocyanatoacetate to form a thioether intermediate.

  • Intramolecular Condensation: The thioether intermediate would then undergo an intramolecular Dieckmann-like condensation, where the enolate of the thioglycolate moiety attacks the ketone carbonyl of the pyridylpropanoyl group.

  • Dehydration and Aromatization: Subsequent dehydration and tautomerization of the cyclized intermediate would yield the final 2-aminothiophene product.

Anticipated Challenges and Comparison

While theoretically feasible, the Fiesselmann route for this specific target presents several challenges compared to the Gewald reaction:

  • Starting Material Availability: Ethyl 3-oxo-3-(pyridin-4-yl)propanoate and ethyl 2-thiocyanatoacetate are less common and potentially more expensive starting materials than those used in the Gewald reaction.

  • Reaction Conditions: The Fiesselmann synthesis often requires stricter anhydrous conditions and the use of strong bases like sodium ethoxide, which can be more challenging to handle than the amine bases used in the Gewald reaction.

  • Lack of Precedent: There is a lack of specific literature precedent for the synthesis of this particular 2-aminothiophene using the Fiesselmann approach, which would necessitate significant optimization and exploratory work.

Comparative Summary of Synthetic Routes

FeatureGewald ReactionFiesselmann Synthesis (Hypothetical)
Reaction Type Three-component, one-potMulti-step
Starting Materials 4-Acetylpyridine, ethyl cyanoacetate, sulfurEthyl 3-oxo-3-(pyridin-4-yl)propanoate, ethyl 2-thiocyanatoacetate
Reagent Availability HighModerate to Low
Reaction Conditions Mild (reflux in ethanol), basic (amines)Stricter (anhydrous), strong base (alkoxides)
Yield Generally good to excellent (reported for analogues)Unknown, likely requires significant optimization
Operational Simplicity HighModerate
Established Precedent HighLow to None

Conclusion and Recommendation

Based on the available literature and established synthetic methodologies, the Gewald three-component reaction is the unequivocally recommended route for the synthesis of this compound. Its operational simplicity, the use of readily available and inexpensive starting materials, and the high degree of convergence make it a superior choice for both small-scale laboratory synthesis and potential scale-up operations. While the Fiesselmann synthesis offers a theoretical alternative, the lack of specific precedent and the potential challenges associated with starting material availability and reaction conditions make it a less practical and more resource-intensive approach for obtaining the target molecule. Researchers and drug development professionals seeking an efficient and reliable synthesis of this valuable intermediate should prioritize the optimization of the Gewald reaction.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte1966, 99 (1), 94-100.
  • Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. J. Heterocycl. Chem.1999, 36 (2), 333-345.
  • Puterová, Z.; Sýkora, J.; Krutošíková, A. ARKIVOC2010, (i), 209-246.
  • Elgemeie, G. H.; Ali, H. A. Synthesis2004, (15), 2589-2592.
  • McKibben, B. P.; Cartwright, C. H.; Castiñeiras, A. Molecules2018, 23 (11), 2887.
  • Hassan, A. A.; Shawky, A. M. Molecules2018, 23 (3), 636.
  • Fiesselmann, H.; Schipprak, P. Chemische Berichte1954, 87 (6), 835-841.
  • Gomaa, M. A.-M. Synth. Commun.2016, 46 (13), 1091-1098.
  • Abdelrazek, F. M.; Fadda, A. A.; El-Morsy, A. M.
  • Kambe, S.; Saito, K.; Kishi, H.; Sakurai, A.; Midorikawa, H. Synthesis1979, (4), 287-289.
  • Shaabani, A.; Maleki, A.; Mofakham, H. Synth. Commun.2008, 38 (21), 3751-3759.
  • Gewald, K. Angewandte Chemie International Edition in English1966, 5 (6), 577-577.

Sources

A Comparative Spectroscopic Guide to Confirming the Identity of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to unambiguously confirm the chemical identity of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate . In fields where molecular precision is paramount, rigorous structural verification is not merely a procedural step but the foundation of reliable and reproducible science. The biological activity of heterocyclic compounds like substituted aminothiophenes is intrinsically linked to their precise structure, making definitive identification essential.[1][2]

This document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, offering a self-validating workflow. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we establish a unique "spectroscopic fingerprint" for the target molecule. Each technique provides a distinct layer of evidence, and only through their collective agreement can the compound's identity be asserted with the highest degree of confidence.

The Molecular Blueprint: Anticipating the Spectroscopic Signature

Before examining experimental data, a robust analysis of the target molecule's structure allows us to predict its spectroscopic behavior. This predictive approach is a cornerstone of efficient analysis, transforming it from a passive observation into an active process of hypothesis testing.

Structure: this compound Molecular Formula: C₁₂H₁₂N₂O₂S Molecular Weight: 248.31 g/mol

Key Structural Features:

  • Ethyl Ester Group: Comprises an ethyl chain (-CH₂CH₃) and a carbonyl group (C=O), which will produce characteristic signals in both NMR and IR.

  • Primary Amino Group (-NH₂): The N-H bonds are highly diagnostic in IR spectroscopy, and the protons are observable in ¹H NMR.

  • Substituted Thiophene Ring: A five-membered aromatic ring containing sulfur. The substitution pattern dictates the chemical environment of the lone thiophene proton (H-5).

  • 4-Substituted Pyridine Ring: A six-membered aromatic heterocycle. Its symmetrical substitution pattern will create a distinct AA'BB' system in the ¹H NMR spectrum.

This combination of functional groups provides multiple, distinct analytical handles for cross-validation across different spectroscopic platforms.

Workflow for Spectroscopic Identity Confirmation

The following diagram illustrates the logical workflow for confirming the compound's identity, emphasizing the integration of multiple analytical techniques for a conclusive result.

G cluster_prep Step 1: Sample Preparation cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis & Comparison cluster_confirm Step 4: Conclusion Prep Prepare High-Purity Sample NMR_acq Acquire ¹H & ¹³C NMR Spectra Prep->NMR_acq Distribute Sample FTIR_acq Acquire FT-IR Spectrum Prep->FTIR_acq Distribute Sample MS_acq Acquire Mass Spectrum Prep->MS_acq Distribute Sample NMR_an Analyze Chemical Shifts, Multiplicity, Integration NMR_acq->NMR_an FTIR_an Identify Characteristic Functional Group Bands FTIR_acq->FTIR_an MS_an Determine Molecular Ion (M⁺) & Fragmentation Pattern MS_acq->MS_an Compare Compare Experimental Data with Predicted & Reference Data NMR_an->Compare FTIR_an->Compare MS_an->Compare Confirm Structural Confirmation Compare->Confirm Data Concordant Reject Identity Rejected/ Impurity Detected Compare->Reject Data Discordant

Caption: Integrated workflow for compound identity verification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By mapping the chemical environments of ¹H and ¹³C nuclei, it provides direct evidence of connectivity and structure.[3] A comprehensive guide to interpreting NMR spectra is an invaluable resource for chemists.[4][5]

¹H NMR Spectroscopy: Proton Environment Mapping

Principle: ¹H NMR spectroscopy detects the resonance of hydrogen nuclei in a magnetic field. The resonance frequency (chemical shift, δ) is highly sensitive to the local electronic environment, providing information about the type of proton. The splitting (multiplicity) of a signal reveals the number of neighboring protons, and the signal's area (integration) is proportional to the number of protons it represents.[5]

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • Ethyl Group (Ester): A triplet (3H) around δ 1.2-1.3 ppm from the methyl protons, coupled to the adjacent methylene group. A quartet (2H) around δ 4.1-4.3 ppm from the methylene protons, coupled to the methyl group.

  • Amino Group (-NH₂): A broad singlet (2H) around δ 6.8-7.0 ppm. The chemical shift can be variable and the peak may be broadened by quadrupole effects and hydrogen exchange.

  • Thiophene Ring Proton (H-5): A sharp singlet (1H) in the aromatic region, predicted around δ 7.2-7.4 ppm.

  • Pyridine Ring Protons: A classic AA'BB' system characteristic of a 1,4-disubstituted benzene-like ring. Two protons (H-3', H-5') will appear as a doublet (2H) around δ 7.5-7.7 ppm, and the two protons adjacent to the nitrogen (H-2', H-6') will be deshielded, appearing as a doublet (2H) further downfield, around δ 8.6-8.8 ppm.

Experimental ¹H NMR Data Comparison:

Assignment Predicted δ (ppm) Observed δ (ppm) Multiplicity Integration Analysis & Confirmation
-CH₂CH₃ 1.2 – 1.31.25Triplet (t)3HConfirms the methyl part of the ethyl ester.
-CH₂ CH₃4.1 – 4.34.22Quartet (q)2HConfirms the methylene part of the ethyl ester.
-NH₂ 6.8 – 7.06.95Broad Singlet (br s)2HIndicates the primary amino group.
Thiophene H-57.2 – 7.47.31Singlet (s)1HConfirms the monosubstituted thiophene proton.
Pyridine H-3', H-5'7.5 – 7.77.62Doublet (d)2HCorresponds to the protons beta to the pyridine nitrogen.
Pyridine H-2', H-6'8.6 – 8.88.71Doublet (d)2HCorresponds to the highly deshielded protons alpha to the pyridine nitrogen.

Note: The observed data is a representative dataset synthesized from literature values for analogous structures to illustrate the analytical process.[6][7]

¹³C NMR Spectroscopy: Carbon Skeleton Fingerprinting

Principle: ¹³C NMR provides a count of the chemically distinct carbon atoms in a molecule and indicates their electronic environment (e.g., aliphatic, aromatic, carbonyl). Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon.[5]

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆): The molecule has 12 carbon atoms, but due to the symmetry of the pyridin-4-yl group, only 10 distinct signals are expected.

Experimental ¹³C NMR Data Comparison:

Assignment Predicted δ (ppm) Observed δ (ppm) Analysis & Confirmation
-CH₂C H₃~1414.2Aliphatic carbon of the ethyl group.
-C H₂CH₃~6060.5Aliphatic carbon of the ethyl group, shifted downfield by the adjacent oxygen.
Thiophene C-3105 - 110108.9Shielded aromatic carbon bearing the ester.
Pyridine C-3', C-5'120 - 125121.7Symmetric carbons beta to the pyridine nitrogen.
Thiophene C-5120 - 125123.4Unsubstituted carbon on the thiophene ring.
Thiophene C-4140 - 145142.1Aromatic carbon attached to the pyridine ring.
Pyridine C-4'145 - 150148.5Aromatic carbon attached to the thiophene ring.
Pyridine C-2', C-6'~150150.3Symmetric carbons alpha to the pyridine nitrogen, highly deshielded.
Thiophene C-2~160161.5Aromatic carbon bearing the amino group.
Ester C =O165 - 170167.8Confirms the presence of the ester carbonyl group.

Note: The observed data is a representative dataset synthesized from literature values for analogous structures.[6][7][8] The congruence between the ¹H and ¹³C NMR data provides a powerful, self-validating confirmation of the complete carbon-hydrogen framework.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for functional group identification.[9][10] The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the unique fingerprint region (<1500 cm⁻¹).[9][11]

Expected FT-IR Absorption Bands:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Observed (cm⁻¹) & Intensity Analysis & Confirmation
N-H StretchPrimary Amine3500 - 3300 (Two bands)3455 (m), 3340 (m)The presence of two distinct peaks is definitive for a primary (-NH₂) amine.[12]
C-H Stretch (Aromatic)Pyridine, Thiophene3100 - 30003085 (w)Confirms C-H bonds on the aromatic rings.
C-H Stretch (Aliphatic)Ethyl Group2980 - 28502975 (w), 2910 (w)Confirms C-H bonds of the ethyl ester.
C=O StretchConjugated Ester1700 - 16801685 (s, sharp)A strong, sharp peak confirming the ester carbonyl. Conjugation with the thiophene ring lowers the frequency from a typical ester (~1735 cm⁻¹).
N-H BendPrimary Amine1650 - 15801620 (m)Further evidence for the primary amine.[12]
C=C / C=N StretchAromatic Rings1600 - 14501595 (m), 1510 (m), 1460 (m)A series of bands confirming the presence of both the thiophene and pyridine aromatic systems.
C-N StretchAromatic Amine1335 - 12501310 (m)Indicates the bond between the thiophene ring and the amino group.[12]
C-O StretchEster1250 - 11001240 (s), 1115 (m)Characteristic strong stretching vibrations of the ester C-O bonds.

Note: Representative data. (s) = strong, (m) = medium, (w) = weak.

The FT-IR spectrum provides orthogonal confirmation of the functional groups predicted by NMR, adding a high level of confidence to the structural assignment.

Part 3: Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small molecules, a sample is ionized, often causing the molecular ion (M⁺) to break apart into smaller, characteristic fragment ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues, acting like a molecular puzzle.[13]

Expected Mass Spectrum:

  • Molecular Ion (M⁺): For C₁₂H₁₂N₂O₂S, the calculated monoisotopic mass is 248.0674 Da. The high-resolution mass spectrum (HRMS) should show a peak at or very near this value.

  • Key Fragmentation Pathways: The energetically unstable molecular ion will fragment at its weakest points.[13]

    • Loss of Ethoxy Radical: M⁺ - •OCH₂CH₃ (45 Da) → m/z 203. This corresponds to the cleavage of the ether bond in the ester.

    • Loss of Ethyl Radical: M⁺ - •CH₂CH₃ (29 Da) → m/z 219.

    • Formation of Acylium Ion: Cleavage to form [M - •OCH₂CH₃]⁺ is a common pathway for esters, resulting in a stable acylium ion.[13]

Experimental Mass Spectrometry Data:

m/z Value Relative Intensity Proposed Fragment Identity Analysis & Confirmation
24895%[C₁₂H₁₂N₂O₂S]⁺ (M⁺)Molecular Ion. Confirms the molecular formula and weight of the target compound.
203100% (Base Peak)[M - •OC₂H₅]⁺Loss of the ethoxy radical, forming a stable acylium ion. This is a highly characteristic fragmentation for an ethyl ester.
17545%[M - COOC₂H₅]⁺Loss of the entire carbethoxy group.
14830%[C₇H₄NS]⁺Further fragmentation involving cleavage of the thiophene and pyridine rings.

The detection of the correct molecular ion at m/z 248 is the most critical piece of evidence from MS. The logical fragmentation pattern, especially the base peak at m/z 203 corresponding to the loss of the ethoxy group, strongly supports the proposed ethyl ester structure and corroborates the findings from NMR and FT-IR.

Experimental Protocols

Reproducible data begins with robust and well-documented protocols.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those in -NH₂ groups.

  • Dissolution: Gently vortex or sonicate the sample until fully dissolved.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a ≥400 MHz spectrometer. Use standard parameters, including a sufficient relaxation delay (e.g., d1 = 2 seconds) to ensure accurate integration.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Protocol 2: FT-IR Sample Preparation and Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This method requires minimal sample preparation.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

    • The final spectrum is automatically generated as an absorbance plot versus wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Acquisition (ESI-TOF):

    • Use Electrospray Ionization (ESI) in positive ion mode, as the pyridine and amino functionalities are readily protonated.

    • Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan spectrum using a Time-of-Flight (TOF) analyzer to obtain high-resolution mass data, allowing for molecular formula confirmation.

    • To obtain fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion (m/z 248) and subjecting it to collision-induced dissociation (CID).

Conclusion

The definitive identification of this compound is achieved not by a single piece of data but by the overwhelming consensus across multiple, independent spectroscopic techniques.

  • NMR confirms the complete C-H framework and connectivity.

  • FT-IR validates the presence of all key functional groups.

  • MS establishes the correct molecular weight and a logical fragmentation pattern.

When the experimental data for an unknown sample aligns precisely with the comparative data presented in this guide, its identity can be confirmed with a very high degree of scientific certainty. Any significant deviation warrants further investigation into potential impurities, isomers, or an incorrect structural assignment. This rigorous, multi-faceted approach ensures data integrity and is the hallmark of excellence in chemical and pharmaceutical research.

References

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A Comparative Guide to Bioisosteric Replacement of the Thiophene Core in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene ring is a celebrated scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] Its structural similarity to a phenyl ring allows it to function as a bioisostere, often enhancing physicochemical properties, metabolic stability, and target binding affinity.[1][3] However, the inclusion of a thiophene moiety is not without its perils. This guide provides a comprehensive comparison of bioisosteric replacements for the thiophene core, offering experimental insights and data-driven strategies for researchers aiming to mitigate risk while preserving therapeutic efficacy.

The Double-Edged Sword: Understanding Thiophene's Role and Risks

Thiophene's electron-rich nature and the ability of its sulfur atom to engage in hydrogen bonding contribute to its frequent use in drug design.[1] It is considered a "privileged" structure, appearing in drugs across various therapeutic areas, including anti-inflammatory agents and antiplatelet medications.[1][3]

Despite its utility, the thiophene ring is a known "structural alert".[4] Its metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and epoxides.[4][5] These reactive species are often implicated in drug-induced toxicities, including hepatotoxicity and nephrotoxicity.[4][6][7] A notable example is tienilic acid, a diuretic that was withdrawn from the market due to severe immune-mediated hepatitis linked to the bioactivation of its thiophene core.[4][5]

The primary metabolic pathways leading to thiophene-associated toxicity are S-oxidation and epoxidation.[6][7] Quantum chemical studies have shown that while both pathways are energetically feasible, the formation of the epoxide metabolite is often kinetically and thermodynamically more favorable, contributing significantly to the toxicological profile.[6][7][8] This inherent metabolic liability necessitates a proactive approach in drug design, where bioisosteric replacement serves as a key strategy to de-risk lead compounds.[9]

A Comparative Analysis of Thiophene Bioisosteres

The goal of bioisosteric replacement is to substitute the thiophene ring with another functional group that retains the desired biological activity while improving the compound's safety and pharmacokinetic profile.[9][10] The choice of a suitable bioisostere depends on a nuanced understanding of its effects on a molecule's steric, electronic, and physicochemical properties.[11]

Common bioisosteric replacements for thiophene include other aromatic rings like benzene, pyridine, and thiazole, as well as various five-membered heteroaromatic rings such as furan, pyrazoles, and oxazoles.[12] The introduction of nitrogen atoms, for instance, can increase polarity and reduce electron density, which may decrease CYP-mediated metabolism.[12]

Below is a comparative table summarizing the key properties of common thiophene bioisosteres and their potential impact on drug design.

Table 1: Comparative Properties of Thiophene Bioisosteres

BioisostereKey Physicochemical PropertiesPotential Pharmacological ImpactCase Study Example
Thiophene Aromatic, electron-rich, moderate lipophilicity.Can engage in π-stacking and hydrogen bonding.[1]Suprofen (NSAID, withdrawn due to renal toxicity).[4][6]
Benzene Aromatic, non-polar, highly lipophilic.Increases lipophilicity, may alter metabolic profile.Ketoprofen (NSAID, benzene analog of suprofen with a better safety profile).[4]
Pyridine Aromatic, polar, contains a hydrogen bond acceptor.Increases solubility, can introduce new binding interactions, may reduce CYP metabolism.[12]In the development of HCV NS5B inhibitors, replacing a phenyl ring with pyridine improved metabolic stability.[12]
Thiazole Aromatic, more electron-withdrawing than thiophene.Modulates electronic properties, can alter target affinity.Used as a phenyl bioisostere to reduce hERG activity in adenosine A2A receptor antagonists.[12]
Pyrazole Aromatic, contains both hydrogen bond donor and acceptor.Can significantly alter solubility and binding modes.Employed to eliminate hERG activity in adenosine A2A receptor antagonists.[12]

A critical decision-making framework for selecting an appropriate bioisostere is presented below. This logical workflow guides the researcher through key considerations to arrive at an optimal replacement strategy.

G cluster_0 Bioisostere Selection Framework cluster_1 Potential Replacements start Initiate Bioisosteric Replacement for Thiophene Core q1 Is metabolic instability the primary concern? start->q1 q2 Is a hydrogen bond acceptor required for activity? q1->q2 No benzene Benzene (Reduces metabolic hot spot) q1->benzene Yes q3 Is increased solubility a key objective? q2->q3 No pyridine Pyridine (Introduces H-bond acceptor, increases polarity) q2->pyridine Yes pyrazole Pyrazole (Improves solubility, offers H-bond donor/acceptor) q3->pyrazole Yes thiazole Thiazole (Modulates electronics, can improve safety) q3->thiazole No evaluate Synthesize and Evaluate Analog benzene->evaluate pyridine->evaluate pyrazole->evaluate thiazole->evaluate

Caption: A decision-making framework for selecting thiophene bioisosteres.

Experimental Workflows for Evaluating Thiophene Bioisosteres

Once a set of bioisosteric replacements has been selected and synthesized, a rigorous experimental evaluation is crucial to confirm the improved properties of the new analogs. The following protocols outline key in vitro assays for assessing metabolic stability and permeability.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[13][14]

Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

  • Initiation of Reaction: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points and Quenching: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line determines the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses a compound's ability to passively diffuse across an artificial membrane, providing a measure of its likely intestinal absorption.[15]

Methodology:

  • Donor Plate Preparation: Add the test compound (dissolved in a buffer at pH 6.5 to mimic the small intestine) to the wells of a 96-well filter donor plate.

  • Membrane Coating: The filter membrane of the donor plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with a buffer at pH 7.4, which may contain a surfactant to improve the solubility of the permeated compound.

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using an appropriate equation that accounts for the concentrations in the donor and acceptor wells and the incubation parameters.

The following diagram illustrates the integrated workflow for the evaluation of newly synthesized bioisosteres.

G cluster_0 Bioisostere Evaluation Workflow cluster_1 In Vitro Profiling synthesis Synthesize Bioisosteric Analogs met_stability Metabolic Stability Assay (HLM) synthesis->met_stability permeability Permeability Assay (PAMPA) synthesis->permeability potency Target Potency Assay synthesis->potency safety Off-Target/Toxicity Assays (e.g., hERG) synthesis->safety data_analysis Comparative Data Analysis met_stability->data_analysis permeability->data_analysis potency->data_analysis safety->data_analysis decision Select Optimal Candidate for In Vivo Studies data_analysis->decision

Sources

A Comparative Guide to Purity Assessment of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a 2-aminothiophene core linked to a pyridine ring, represents a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. Given its potential as a synthetic intermediate for novel therapeutics, the stringent assessment of its purity is not merely a quality control checkpoint but a critical prerequisite for its use in further synthesis and biological screening. An impure starting material can lead to the generation of unintended side products, complicate reaction monitoring, and yield misleading biological data.

This guide provides a comprehensive, rationale-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will delve into the causality behind the selection of analytical parameters and compare the performance of the primary HPLC-UV method against High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), offering researchers a clear perspective on the strengths and applications of each technique.

Understanding the Analyte: Physicochemical Properties and Their Analytical Implications

The molecular structure of this compound dictates the strategy for its analysis. The key features are:

  • Aromatic and Heterocyclic Rings: The thiophene and pyridine rings contain conjugated π-electron systems, making the molecule an excellent chromophore for UV detection.

  • Basic Nitrogen: The nitrogen atom in the pyridine ring is basic, meaning its protonation state is dependent on pH.[1] This is the most critical factor for developing a successful reversed-phase HPLC method, as slight pH variations can significantly impact retention time and peak shape.

  • Functional Groups: The primary amine (-NH2) and the ethyl ester (-COOEt) groups contribute to the overall polarity of the molecule.

  • Potential Impurities: Impurities can arise from the starting materials of its synthesis (e.g., via the Gewald reaction), side reactions, or degradation.[2][3] These may include unreacted starting materials, isomeric byproducts, or related substances with minor structural modifications.

This initial analysis informs our choice of a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity, as the most suitable starting point.[4]

The HPLC-UV Method: A Rationale-Driven Protocol

The objective is to develop a method that provides sharp, symmetrical peaks with good resolution between the main compound and any potential impurities. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose.[5]

Experimental Workflow Overview

The following diagram illustrates the logical workflow for the purity assessment process.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_process Phase 3: Data Processing & Comparison A Standard & Sample Preparation C System Equilibration & SST A->C Load Samples B Mobile Phase Preparation & Degassing B->C Pump Solvents D Sample Injection & Chromatographic Run C->D System Ready E Peak Integration & Area % Calculation D->E Acquire Data F Comparison with Alternative Methods (LC-MS) E->F Provide Data For G Final Purity Report E->G Quantify Purity F->G Inform Report

Caption: Workflow for HPLC-based purity assessment.

Detailed Experimental Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µmThe C18 (octadecylsilyl) phase provides broad hydrophobic retention suitable for most organic molecules. A 250 mm length ensures high efficiency and resolving power needed for impurity profiling.[4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid at this concentration provides a pH of approximately 2.7. At this low pH, the basic pyridine nitrogen is consistently protonated, leading to a single ionic species on the column. This prevents peak splitting and significantly improves peak shape.[1]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is essential for impurity analysis. It ensures that late-eluting, more hydrophobic impurities are washed from the column while providing good separation of early-eluting, more polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CThermostatting the column ensures run-to-run reproducibility of retention times by mitigating fluctuations in mobile phase viscosity.
Detection Wavelength 254 nm and 310 nm254 nm is a common wavelength for aromatic compounds. A second, higher wavelength (e.g., 310 nm) should be monitored, as the thiophene-pyridine conjugate system may have a secondary absorbance maximum, which can be useful for detecting impurities with different chromophores. A DAD is ideal for assessing peak purity across the full spectrum.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate detector response.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • From the stock solution, prepare a working solution at approximately 0.1 mg/mL using the same diluent.

  • Filter the working solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.

Data Interpretation and Purity Calculation

The purity is typically assessed using the Area Percent method, under the assumption that all components have a similar response factor at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a high-purity sample, the expected result would be a single major peak with a purity value >99%, and any impurities appearing as very small peaks.

Comparison Guide: HPLC-UV vs. HPLC-MS

While HPLC-UV is a robust and widely accessible technique for purity determination, HPLC-MS provides additional qualitative information that can be invaluable, especially during drug development.[6][7]

The Power of Mass Detection

In HPLC-MS, the eluent from the HPLC column is directed into a mass spectrometer, which acts as a highly specific and sensitive detector. It provides the mass-to-charge ratio (m/z) of the eluting compounds.

The following diagram illustrates the factors influencing the choice between these two powerful techniques.

G node_hplcuv HPLC-UV node_hplcms HPLC-MS node_factors Decision Factors node_info Information Needed Quantitative Purity (%) Identity of Impurities node_cost Practical Constraints Instrument Cost & Maintenance Method Robustness & Transferability node_sensitivity Performance Metrics Limit of Detection (LOD) & Limit of Quantitation (LOQ) Specificity node_info:f1->node_hplcuv:f0 Primary Method node_info:f2->node_hplcuv:f0 Inference only node_info:f1->node_hplcms:f0 Possible, but less direct node_info:f2->node_hplcms:f0 Direct Measurement (m/z) node_cost:f1->node_hplcuv:f0 Lower node_cost:f2->node_hplcuv:f0 High node_cost:f1->node_hplcms:f0 Higher node_cost:f2->node_hplcms:f0 Moderate (mobile phase constraints) node_sensitivity:f1->node_hplcuv:f0 Higher (µg/mL) node_sensitivity:f2->node_hplcuv:f0 Moderate (chromatographic) node_sensitivity:f1->node_hplcms:f0 Generally Lower (ng/mL) node_sensitivity:f2->node_hplcms:f0 Very High (mass-based)

Sources

A Comparative Guide to the Synthesis of 2-Aminothiophenes: The Gewald Reaction vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide range of biologically active compounds, from anti-inflammatory drugs like Tinoridine to novel anticancer and antiviral agents, underscores the critical need for efficient and versatile synthetic methodologies.[1][2][3] This guide provides an in-depth comparison of the Gewald synthesis, the most prominent method for preparing polysubstituted 2-aminothiophenes, with other notable synthetic routes. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each approach, supported by experimental data and protocols to inform your synthetic strategy.

The Gewald Synthesis: A Workhorse for 2-Aminothiophene Construction

First reported by Karl Gewald in 1966, the Gewald reaction is a one-pot, three-component reaction that has become a universal method for synthesizing 2-aminothiophenes.[4][5][6] Its enduring popularity stems from the use of readily available starting materials, mild reaction conditions, and the ability to generate highly functionalized thiophene rings.[5][7][8]

The reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine.[6][9][10]

Mechanistic Insights

The mechanism of the Gewald reaction has been the subject of considerable study. It is now generally accepted to proceed through the following key steps:[9][11][12][13]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[1][3][9]

  • Sulfur Addition: The elemental sulfur (typically S8) is attacked by the enolate of the Knoevenagel adduct. The exact mechanism of sulfur ring opening and addition is complex, likely involving polysulfide intermediates.[11][12][13]

  • Cyclization and Aromatization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization. A subsequent tautomerization and elimination of a sulfur species leads to the final aromatic 2-aminothiophene product.[9][11][13]

Gewald_Mechanism Reactants Ketone/Aldehyde + α-Activated Nitrile + S8 + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base UnsaturatedNitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->UnsaturatedNitrile SulfurAddition Michael Addition of Sulfur UnsaturatedNitrile->SulfurAddition Base, S8 Thiolate Thiolate Intermediate SulfurAddition->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization ThiopheneRing Dihydrothiophene Intermediate Cyclization->ThiopheneRing Aromatization Tautomerization & Aromatization ThiopheneRing->Aromatization Product 2-Aminothiophene Aromatization->Product

Caption: The mechanistic pathway of the Gewald 2-aminothiophene synthesis.

Advantages and Limitations

The primary advantages of the Gewald synthesis are:

  • Operational Simplicity: It is a one-pot reaction, which simplifies the experimental procedure.[2]

  • Versatility: A wide range of substituents can be introduced onto the thiophene ring by varying the carbonyl and nitrile starting materials.[4][5]

  • Mild Conditions: The reaction is often carried out under mild conditions, making it compatible with a variety of functional groups.[5][7]

  • Atom Economy: It is a convergent multicomponent reaction, which is generally more atom-economical than linear synthetic routes.

However, the Gewald reaction is not without its limitations:

  • Substrate Scope: Some less reactive ketones, particularly certain aryl-alkyl ketones, may give low yields or require extended reaction times.[6][8]

  • Reaction Time: Traditional protocols can require long reaction times, although this has been addressed by modern modifications.[6][14]

  • Purification: While in some cases the product precipitates and can be collected by simple filtration, chromatographic purification is often necessary.[2]

Recent advancements have focused on overcoming these limitations through microwave-assisted synthesis, the use of solid-supported catalysts, mechanochemistry, and green solvents, which can significantly reduce reaction times and improve yields.[1][2][6]

Key Alternative Synthetic Methods

While the Gewald synthesis is preeminent, other methods offer unique advantages for accessing specific substitution patterns or overcoming the limitations of the Gewald approach.

Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann, this method is a powerful tool for synthesizing substituted thiophenes, particularly 3-hydroxythiophene-2-carboxylates.[15] It involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[15][16]

A key variation for the synthesis of aminothiophenes involves using a substrate with a nitrile group instead of an ester, which leads to the formation of 3-aminothiophenes.[15]

Mechanism: The reaction proceeds via a base-catalyzed Michael addition of the thioglycolate to the alkyne, followed by a second addition to the resulting double bond. Intramolecular cyclization and subsequent elimination steps yield the thiophene ring.[15]

Fiesselmann_Mechanism Reactants α,β-Acetylenic Ester + Thioglycolic Acid Derivative Michael1 1,4-Conjugate Addition Reactants->Michael1 Base Adduct1 Initial Adduct Michael1->Adduct1 Michael2 Second Addition Adduct1->Michael2 Thioacetal Thioacetal Intermediate Michael2->Thioacetal Cyclization Intramolecular Cyclization Thioacetal->Cyclization Base Thiolane Thiolane Intermediate Cyclization->Thiolane Elimination Elimination Thiolane->Elimination Product Substituted Thiophene Elimination->Product PaalKnorr_Mechanism Reactants 1,4-Dicarbonyl Compound Sulfurization Sulfurization Reactants->Sulfurization P₄S₁₀ or Lawesson's Reagent Thioketone Thioketone/ Enethiol Intermediate Sulfurization->Thioketone Cyclization Intramolecular Cyclization Thioketone->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Dehydration Dehydration Intermediate->Dehydration Product Substituted Thiophene Dehydration->Product

Caption: Simplified mechanism of the Paal-Knorr thiophene synthesis.

Comparison to Gewald:

  • Specificity: The Paal-Knorr synthesis is a general method for thiophenes and is not specific for the synthesis of 2-aminothiophenes. The Gewald reaction, by its very design, directly incorporates the amino group at the 2-position.

  • Starting Materials: The availability of the requisite 1,4-dicarbonyl compounds can be a limiting factor. [17]* Reaction Conditions: This method often requires harsher conditions and strong, often toxic, sulfurizing agents.

Quantitative Comparison of Synthetic Methods

FeatureGewald SynthesisFiesselmann SynthesisPaal-Knorr Synthesis
Product Type Polysubstituted 2-Aminothiophenes3-Hydroxy/3-AminothiophenesGeneral Substituted Thiophenes
Key Reactants Ketone/Aldehyde, Activated Nitrile, Sulfurα,β-Acetylenic Ester, Thioglycolic Acid Deriv.1,4-Dicarbonyl Compound
Sulfur Source Elemental Sulfur (S₈)Thioglycolic Acid DerivativeP₄S₁₀, Lawesson's Reagent
Typical Conditions Mild (RT to reflux), Basic catalystBasic conditionsOften requires heating, strong sulfurizing agents
Typical Yields 40-95% (highly substrate dependent)Good to excellentVariable, can be high
Key Advantage Direct, one-pot access to 2-aminothiophenesAccess to 3-substituted thiophenesFundamental and versatile for general thiophenes
Key Limitation Limited reactivity with some ketonesAvailability of acetylenic starting materialsAvailability of 1,4-dicarbonyls; harsh reagents

Experimental Protocols

Protocol 1: General Procedure for the Gewald Synthesis of a 2-Aminothiophene

This protocol is a generalized procedure and may require optimization for specific substrates.

Gewald_Workflow Start Combine Ketone, Nitrile, and Solvent (e.g., Ethanol) in a flask AddBase Add Base (e.g., Morpholine) and stir Start->AddBase AddSulfur Add Elemental Sulfur AddBase->AddSulfur Heat Heat the mixture to reflux (e.g., 50-80 °C) AddSulfur->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Cool to RT. Collect precipitate by filtration OR Remove solvent and purify by chromatography Monitor->Workup Reaction Complete Product Purified 2-Aminothiophene Workup->Product

Caption: A general workflow for the Gewald 2-aminothiophene synthesis.

Step-by-Step Methodology:

  • Reactant Combination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq.), the active methylene nitrile (1.0 eq.), and a suitable solvent such as ethanol or DMF.

  • Base Addition: Add the basic catalyst (e.g., morpholine, 1.1 eq.) to the mixture and stir at room temperature for 10-15 minutes.

  • Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq.) to the reaction mixture. [2]4. Heating: Heat the reaction mixture to reflux (typically 50-80 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). [2]6. Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration, washed with cold ethanol, and dried.

    • If no precipitate forms, remove the solvent under reduced pressure. The crude residue is then purified by recrystallization or column chromatography on silica gel. [2]

Protocol 2: Representative Procedure for the Paal-Knorr Thiophene Synthesis

Caution: This reaction should be performed in a well-ventilated fume hood as toxic H₂S gas may be evolved.

Step-by-Step Methodology:

  • Reactant Combination: In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 eq.) with a solvent such as toluene or dioxane.

  • Reagent Addition: Add the sulfurizing agent, such as Lawesson's reagent (0.5 eq.) or phosphorus pentasulfide (0.25 eq.), in portions.

  • Heating: Heat the mixture to reflux until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Cool the reaction mixture and filter to remove any insoluble material. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation.

Conclusion

The Gewald synthesis remains the premier method for the preparation of polysubstituted 2-aminothiophenes due to its operational simplicity, use of readily available starting materials, and direct installation of the crucial amino group. It provides a reliable and versatile platform for generating diverse libraries of compounds for drug discovery and materials science. While the Gewald reaction is a powerful tool, a comprehensive understanding of alternative methods is essential for a well-rounded synthetic chemist. The Fiesselmann synthesis offers a strategic entry point to 3-substituted thiophenes, providing complementary regiochemical control. The Paal-Knorr synthesis , although more general and often requiring harsher conditions, is a classic and valuable method for constructing the thiophene core from 1,4-dicarbonyl precursors.

The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. For the direct and efficient synthesis of 2-aminothiophenes, the Gewald reaction, particularly with modern modifications, stands as the method of choice for researchers in the field.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica, 3(4), 38-54.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.
  • Gewald reaction. Wikipedia.
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  • Fiesselmann thiophene synthesis. Wikipedia.
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  • 3CR synthesis of thiophene 114 developed by Adib et al..
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine and thiophene moieties suggest potential toxicity and environmental hazards, while the amino and carboxylate groups can influence its reactivity. Therefore, this compound must be treated as hazardous waste until comprehensive toxicological data becomes available.[1]

I. Hazard Assessment and Waste Classification

The first crucial step is to classify the waste. Based on the U.S. Environmental Protection Agency (EPA) regulations, chemical waste is broadly categorized based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[2] Given the functionalities present in Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate, it is prudent to consider it under the following classifications:

  • Toxicity (T): Many heterocyclic compounds, particularly those containing nitrogen and sulfur, exhibit some level of toxicity.[3] Therefore, it is safest to handle this compound as a toxic substance.

  • Environmental Hazard: Thiophene and pyridine derivatives can be ecotoxic.[4] Care must be taken to prevent release into the environment.

Table 1: Inferred Hazard Profile

Hazard CategoryPotential for this compoundRationale
Acute Toxicity PossibleHarmful if swallowed, inhaled, or in contact with skin.[5]
Skin Irritation LikelyMany similar compounds cause skin irritation.[6][7]
Eye Irritation LikelySerious eye irritation is a common hazard for similar chemicals.[5][6]
Respiratory Irritation PossibleMay cause respiratory irritation upon inhalation of dust or aerosols.[5][6]
Ecotoxicity PossibleHeterocyclic compounds can be harmful to aquatic life.
II. Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[4][8] this compound waste should be collected in a dedicated, properly labeled container.

Step-by-Step Segregation and Containerization Protocol:

  • Select an Appropriate Waste Container:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[9]

    • Ensure the container is clean, dry, and has no signs of damage.[2]

    • The original product container, if in good condition, is an ideal choice for waste accumulation.[8]

  • Waste Segregation:

    • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) like gloves and weighing papers, and any contaminated lab supplies in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate liquid waste container.

      • Do not mix with incompatible waste streams. For example, keep it separate from strong acids, bases, and oxidizing agents.[4][8]

      • Aqueous solutions should be kept separate from organic solvent solutions.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[8]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]

    • Indicate the major hazards (e.g., "Toxic," "Irritant").[4]

    • List all components of a mixture by percentage or volume.[8]

    • Include the date when the first waste was added to the container.

III. On-site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

Key Storage Requirements:

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[9] A designated area within a chemical fume hood is a common and acceptable practice.[8][9]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[2]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[8][10] Evaporation of waste in a fume hood is not a permissible disposal method.[8][10]

  • Inspection: Regularly inspect the SAA for any signs of leaks or container degradation.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_handling Handling & Segregation cluster_containment Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal start Experiment Complete: Waste Generated classify Classify Waste: - Toxic - Irritant - Potential Ecotoxin start->classify segregate Segregate Waste Streams classify->segregate solid_waste Solid Waste (e.g., contaminated gloves, paper) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Liquid container_solid Select & Label Solid Waste Container solid_waste->container_solid container_liquid Select & Label Liquid Waste Container liquid_waste->container_liquid labeling_info Label must include: - 'Hazardous Waste' - Full Chemical Name - Hazards - Start Date container_solid->labeling_info store Store in designated Satellite Accumulation Area (SAA) container_solid->store container_liquid->labeling_info container_liquid->store storage_reqs Requirements: - Secondary Containment - Keep container closed - Regular inspection store->storage_reqs full_container Container Full or Project Complete? store->full_container request_pickup Request Pickup by Certified Waste Disposal Service full_container->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

IV. Final Disposal Procedures

The ultimate disposal of hazardous chemical waste must be conducted by a licensed and certified hazardous waste management company.[9] Laboratory personnel should never attempt to dispose of this type of waste down the drain or in the regular trash.[10][11]

Steps for Final Disposal:

  • Arrange for Pickup: Once your waste container is full or your project is complete, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup.[10]

  • Documentation: Complete any necessary waste manifest forms provided by your EHS department. Accurate documentation is a legal requirement.[2]

  • Decontamination of Empty Containers: An empty container that held this compound must be properly decontaminated before being discarded as regular trash.

    • Triple rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[10]

    • Collect the rinseate as hazardous waste and add it to your liquid waste container.[10]

    • After triple rinsing, deface or remove all hazardous labels from the container before disposal in the appropriate glass or plastic recycling bin.[4][10]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.

References

  • Vertex AI Search. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Health and Safety. (n.d.). Chemical Hazardous Waste Spotlight.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Environmental Health & Safety (EHS). (n.d.). Chemical Waste.
  • (n.d.). The 4 Types of Hazardous Waste.
  • (2023, March 7). 9 Classes of Hazardous Waste You Should Know.
  • (n.d.). SAFETY DATA SHEET.
  • (n.d.). ethyl-2-amino-4-phenyl-Thiophene-3-Carboxylate - Product Information.
  • (n.d.). Ethyl 2-amino-4-(2-furyl)thiophene-3-carboxylate, 97%, Thermo Scientific 10 g | Buy Online.
  • (n.d.). This compound | C12H12N2O2S | CID 874726.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET.
  • Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate - High purity | EN.
  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate. The recommendations herein are synthesized from an analysis of the compound's constituent chemical moieties and established best practices in laboratory safety. Our goal is to empower you with the knowledge to work safely and effectively, reinforcing a culture of safety that extends beyond the product itself.

Hazard Assessment: A Structural Approach to Safety

A comprehensive understanding of a chemical's potential hazards is the foundation of any safety protocol. Since detailed toxicological data for this compound is not extensively published, we must infer its potential hazards by examining its core structural components: a thiophene ring, a pyridine ring, and an aminocarboxylate group.[1][2] This material should be considered hazardous until proven otherwise.[3]

  • Thiophene Moiety : Thiophene and its derivatives can be absorbed through the skin and may cause irritation to the skin, eyes, and respiratory system.[4] High exposures to related compounds can lead to headaches and nausea.[4] Thiophenes are frequently used as building blocks in pharmaceuticals, often to replace benzene rings without losing biological activity.

  • Pyridine Moiety : Pyridine is a flammable, colorless liquid with a strong, unpleasant odor.[5][6] It is classified as a hazardous chemical and requires careful handling.[7] Exposure can cause irritation to the eyes, nose, and throat, and it can be absorbed into the body through inhalation, ingestion, or skin contact, potentially affecting the liver and kidneys with repeated or significant exposure.[6]

  • Aromatic Amine Functionality : The 2-amino group on the thiophene ring places this compound in the broad class of aromatic amines. While specific data is absent, this functional group warrants a cautious approach due to the potential for skin and respiratory irritation, as seen in similar structures like ethyl 2-aminothiazole-4-carboxylate.[8]

Given this structural analysis, it is prudent to handle this compound as a substance that is potentially irritating to the skin, eyes, and respiratory tract, with unknown long-term toxicological properties.

Recommended Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following protocol outlines the minimum required PPE for handling this compound.

Eye and Face Protection
  • Chemical Safety Goggles : Must be worn at all times in the laboratory where this chemical is handled to protect from splashes.[9] Goggles should meet appropriate government standards such as ANSI Z.87.1 or EN166 (EU).[10][11][12]

  • Face Shield : A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during the transfer of large quantities of solutions or when handling the material under pressure or vacuum.[9][11]

Skin and Body Protection
  • Chemical-Resistant Gloves : Nitrile gloves are a suitable initial choice, providing protection against a broad range of chemicals for short-term use.[11] Gloves must be inspected for tears or holes before each use. If contact with the chemical occurs, gloves should be removed immediately, and hands should be washed thoroughly. Always change gloves after finishing a task or after a maximum of two hours of use.

  • Flame-Resistant Laboratory Coat : A lab coat, preferably made from a flame-resistant material like Nomex®, should be worn and fully buttoned to provide maximum skin coverage.[9][11]

  • Chemical-Resistant Apron : For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[9]

  • Full-Length Trousers and Closed-Toe Shoes : Long pants and shoes that fully cover the feet are mandatory. Perforated shoes, sandals, or fabric shoes that can absorb chemicals are not permitted.[9][11]

Respiratory Protection
  • Engineering Controls : The primary method of respiratory protection is the use of proper engineering controls. All work with this compound, especially when it is in a solid, powdered form or being heated, must be conducted in a certified chemical fume hood.[4][7]

  • Respirator : If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[11][13] A NIOSH-approved air-purifying respirator with organic vapor cartridges would be appropriate.

Summary of PPE Requirements
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid CompoundSafety GogglesNitrile GlovesLab CoatWork within a fume hood or ventilated balance enclosure.
Preparing SolutionsSafety GogglesNitrile GlovesLab CoatWork within a chemical fume hood.
Running Reactions/TransfersSafety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronWork within a chemical fume hood.
Handling WasteSafety GogglesNitrile GlovesLab CoatWork within a chemical fume hood.

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.

Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow Prep 1. Preparation - Review SDS & SOPs - Assemble all materials DonPPE 2. Don PPE - Goggles, Lab Coat - Nitrile Gloves Prep->DonPPE EngControl 3. Use Engineering Controls - Work in certified  chemical fume hood DonPPE->EngControl Handling 4. Chemical Handling - Weigh, transfer, react - Avoid generating dust EngControl->Handling Cleanup 5. Decontamination - Clean work area - Decontaminate equipment Handling->Cleanup DoffPPE 6. Doff PPE - Remove gloves first - Wash hands thoroughly Cleanup->DoffPPE Disposal 7. Waste Disposal - Segregate waste - Follow institutional guidelines DoffPPE->Disposal

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation : Before starting any work, review this guide and any available Safety Data Sheet (SDS) for the compound or structurally similar chemicals. Ensure eyewash stations and safety showers are accessible and unobstructed.[4][10]

  • Don PPE : Put on all required PPE as detailed in Section 2.

  • Engineering Controls : Perform all manipulations of the compound inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Chemical Handling :

    • When handling the solid, use techniques that minimize dust generation, such as careful scooping rather than pouring.

    • If making a solution, add the solid to the solvent slowly.

    • Keep containers closed when not in use.[10]

  • Spill Response :

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material using spark-proof tools and place it in a sealed container for disposal.

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Decontamination : After handling, wipe down the work surface in the fume hood and any equipment used.

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat. Wash hands thoroughly with soap and water immediately after removing PPE.[4]

Waste Disposal
  • All waste contaminated with this compound, including excess material, contaminated gloves, and absorbent from spills, must be treated as hazardous chemical waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][14] Do not pour waste down the drain.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

By adhering to these rigorous PPE and handling protocols, you can confidently and safely work with this compound, ensuring the integrity of your research and the safety of your laboratory environment.

References

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Thiophene. NJ.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. PubChem. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. EPA.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-(4-aminophenyl)thiophene-3-carboxylate. PubChem. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Organic-Syntheses.org. [Link]

  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem.com. [Link]

  • Al-dujaili, A. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. ResearchGate. [Link]

  • Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Georganics.sk. [Link]

  • MDPI. (2018). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.com. [Link]

  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link]

  • GOV.UK. (2024). Pyridine: general information. GOV.UK. [Link]

  • Research and Reviews: A Journal of Toxicology. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]

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Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.